N-phenyl-2,3-dihydro-1H-inden-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
N-phenyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-8-14(9-3-1)16-15-10-12-6-4-5-7-13(12)11-15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHCDLCLNXADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186889 | |
| Record name | N-Phenylindan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33237-72-8 | |
| Record name | 2,3-Dihydro-N-phenyl-1H-inden-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33237-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylindan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylindan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylindan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLINDAN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0R810A172 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the 2-Aminoindan Scaffold
An In-depth Technical Guide to the Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine
N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as N-(2-Indanyl)aniline, is a significant molecule in medicinal chemistry and organic synthesis. It belongs to the 2-aminoindan class of compounds, which are rigid analogs of amphetamines and serve as core structural motifs in a wide range of pharmacologically active agents.[1][2] The 2-aminoindan framework is a key component in drugs developed for neurological disorders, including anti-Parkinsonian agents, and as potential treatments for depression and anxiety.[3][4][5] Specifically, N-phenyl-2,3-dihydro-1H-inden-2-amine is a documented reagent in the synthesis of Aprindine Hydrochloride, a potent antiarrhythmic drug used to treat ventricular arrhythmias.[6]
This guide provides a comprehensive overview of the most efficient and widely adopted synthetic pathway to N-phenyl-2,3-dihydro-1H-inden-2-amine: the reductive amination of 2-indanone. We will delve into the mechanistic underpinnings of this reaction, compare different methodological approaches, and provide a detailed, field-proven experimental protocol.
Primary Synthesis Pathway: Reductive Amination of 2-Indanone
The most direct and efficient method for preparing N-phenyl-2,3-dihydro-1H-inden-2-amine is the reductive amination of 2-indanone with aniline.[7][8] This reaction is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[9] The process is typically performed as a one-pot reaction where the ketone and amine first form an iminium ion, which is then immediately reduced by a selective reducing agent present in the reaction mixture.
Causality Behind Experimental Choices: The "Why" of the Protocol
The selection of reagents and conditions in a reductive amination protocol is critical for achieving high yield and purity.
-
Starting Materials : 2-indanone is a readily available and stable ketone. Aniline is the simplest aromatic primary amine, serving as the source of the N-phenyl group.
-
Reaction Environment : The reaction is typically run under weakly acidic conditions. This is a crucial balancing act: acid catalysis is required to facilitate the dehydration of the initial hemiaminal intermediate to the imine, but excessive acidity will protonate the starting amine (aniline), rendering it non-nucleophilic and halting the reaction.[9]
-
Choice of Reducing Agent : The success of a one-pot reductive amination hinges on a reducing agent that is potent enough to reduce the intermediate iminium ion but mild enough not to reduce the starting ketone.
-
Catalytic Hydrogenation : A classic and effective method involves using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C).[8] In some protocols, aniline itself is used as the solvent to drive the equilibrium towards imine formation. This method is robust but requires specialized hydrogenation equipment (e.g., a Parr apparatus).[8]
-
Hydride Reagents : For laboratory-scale synthesis, hydride reagents are often more convenient.
-
Sodium Cyanoborohydride (NaBH₃CN) : Was historically popular due to its selectivity for reducing imines over ketones, especially at a controlled pH of ~6. However, its high toxicity (due to the potential release of hydrogen cyanide) has led to its replacement in many applications.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is now the reagent of choice for most reductive aminations.[7] It is a mild and selective reducing agent that is particularly effective for this transformation. Its steric bulk and attenuated reactivity prevent significant reduction of the starting ketone. Furthermore, the acetic acid byproduct generated during the reaction can help catalyze imine formation, making it an ideal choice for a one-pot procedure without the need for strict pH control.[7]
-
-
Visualizing the Synthesis Workflow
The following diagram illustrates the primary synthetic route from 2-indanone to the target compound.
Caption: High-level workflow for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Reaction Mechanism
The reaction proceeds in two main stages within the same pot:
-
Imine Formation : The nucleophilic nitrogen of aniline attacks the electrophilic carbonyl carbon of 2-indanone to form a hemiaminal intermediate. Under mild acid catalysis, this intermediate loses a molecule of water to form a more stable iminium cation.
-
Reduction : The hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.
Caption: The two-stage mechanism of reductive amination.
Data Presentation: Comparison of Methods
The choice of reducing agent significantly impacts the reaction's efficiency. The following table summarizes yields reported in the literature for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine.
| Starting Materials | Reducing Agent / Catalyst | Solvent | Yield | Reference |
| 2-Indanone, Aniline | H₂, 5% Pd/C | Aniline | 72% | [8] |
| 2-Indanone, Aniline | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | 85% | [7] |
This data clearly demonstrates the superior yield achieved with sodium triacetoxyborohydride under mild conditions, making it the preferred modern method for this synthesis.[7]
Experimental Protocol: Synthesis via Sodium Triacetoxyborohydride
This protocol is adapted from the highly efficient procedure reported for reductive aminations.[7]
Materials:
-
2-Indanone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2M in diethyl ether) for salt formation (optional)
Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.0 eq). Dissolve the ketone in an appropriate volume of DCE or DCM (approx. 0.1-0.2 M concentration).
-
Amine Addition : Add aniline (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Reductant Addition : Carefully add sodium triacetoxyborohydride (1.1-1.5 eq) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
-
Workup : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification :
-
The crude product can be purified by silica gel column chromatography.
-
Alternatively, the free base can be dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether can be added to precipitate the hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization.[8]
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Aniline is toxic and readily absorbed through the skin. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas. Handle with care.
-
Chlorinated solvents like DCE and DCM are hazardous. Avoid inhalation and skin contact.
Alternative Synthetic Considerations
While direct reductive amination is optimal, other multi-step routes to the 2-aminoindan scaffold exist, which could theoretically be adapted.
-
Reduction of 2-Indanone Oxime : 2-indanone can be converted to its oxime using hydroxylamine. Subsequent reduction of the oxime (e.g., with catalytic hydrogenation or dissolving metal reduction) yields the parent 2-aminoindan.[10] This primary amine would then require N-arylation, for instance, via a Buchwald-Hartwig amination, to produce the final N-phenyl derivative. This two-step process is less atom-economical than direct reductive amination.
-
Synthesis from Indene : Some patented methods describe the synthesis of 2-aminoindan derivatives starting from indene.[11] These routes often involve multiple steps, such as cyclization and Hofmann degradation reactions, and are generally more complex than the reductive amination approach from 2-indanone.[11]
Conclusion
The synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine is most efficiently achieved through the one-pot reductive amination of 2-indanone with aniline. The use of sodium triacetoxyborohydride as the reducing agent represents the current state-of-the-art, offering high yields, operational simplicity, and enhanced safety compared to older methods.[7] This robust and reliable pathway provides researchers and drug development professionals with straightforward access to this valuable synthetic intermediate and its derivatives, facilitating further exploration in medicinal chemistry.
References
-
CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
N-PHENYL-2-AMINOINDAN | 33237-72-8 - ChemicalBook. (2023).
-
Synthesis, dopaminergic profile, and molecular dynamics calculations of N-aralkyl substituted 2-aminoindans. PubMed. (2008).
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research.
-
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central.
-
2-Aminoindane - CymitQuimica.
-
2-Aminoindane - Wikipedia.
-
2-Aminoindan hydrochloride - Chem-Impex.
-
REDUCTIVE ALKYLATION OF ANILINE WITH 2-INDANONE AND 2-TETRALONE. Organic Preparations and Procedures International.
-
One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. (2010).
-
Reductive amination - Wikipedia.
-
Aminoindanes - United Nations Office on Drugs and Crime.
-
Wiglusz, K., Jarek, A., & Wiergowska, G. (2017). Synthetic Aminoindanes. Frontiers in Psychiatry.
-
Wiglusz, K., Jarek, A., & Wiergowska, G. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed.
Sources
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. Details for Aminoindanes [unodc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-PHENYL-2-AMINOINDAN | 33237-72-8 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
"N-phenyl-2,3-dihydro-1H-inden-2-amine" chemical properties
An In-Depth Technical Guide to N-phenyl-2,3-dihydro-1H-inden-2-amine: Properties, Synthesis, and Applications
Abstract
N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as 2-anilinoindan, is a secondary amine featuring a rigid bicyclic indane framework. This structure is a derivative of 2-aminoindane, a compound recognized as a rigid analog of amphetamine that exhibits stimulant properties.[1][2] While the parent compound and its ring-substituted derivatives have been investigated for their interaction with monoamine transporters, N-phenyl-2,3-dihydro-1H-inden-2-amine is most notably recognized for its role as a key synthetic intermediate.[3][4] Specifically, it serves as a crucial reagent in the preparation of Aprindine, a long-acting antiarrhythmic agent used to treat ventricular arrhythmias.[5] This guide provides a comprehensive technical overview of the chemical identity, physicochemical properties, spectroscopic profile, and a proposed synthetic pathway for N-phenyl-2,3-dihydro-1H-inden-2-amine, tailored for researchers and professionals in chemical synthesis and drug development.
Introduction and Chemical Identity
The 2-Aminoindane Scaffold
The 2-aminoindane (2-AI) core structure is of significant interest in medicinal chemistry. Its constrained phenethylamine backbone makes it a valuable scaffold for designing compounds that target the central nervous system. 2-AI itself is a monoamine releasing agent that shows selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] This activity has led to its classification as a stimulant and its appearance as a designer drug.[1][2] Various derivatives have been synthesized to explore their pharmacological profiles, with ring substitutions significantly altering their potency and selectivity for serotonin, dopamine, and norepinephrine transporters.[4][6]
N-phenyl-2,3-dihydro-1H-inden-2-amine: Structure and Nomenclature
N-phenyl-2,3-dihydro-1H-inden-2-amine (CAS No. 33237-72-8) is a specific derivative where the primary amino group of 2-aminoindane is substituted with a phenyl group, forming a secondary amine.[5] This substitution significantly alters its properties compared to the parent compound, directing its utility away from direct pharmacological action and towards its role as a chemical building block.
Systematic (IUPAC) Name: N-phenyl-2,3-dihydro-1H-inden-2-amine Common Synonyms: 2-Anilinoindan, N-(2-Indanyl)aniline, 2-Phenylaminoindan[5] CAS Number: 33237-72-8[5] Molecular Formula: C₁₅H₁₅N[5] Molecular Weight: 209.29 g/mol [5]
Caption: Chemical structure of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Physicochemical Properties
The physical properties of N-phenyl-2,3-dihydro-1H-inden-2-amine are summarized below. These characteristics are essential for designing synthetic procedures, purification strategies, and for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 209.29 g/mol | [5] |
| Boiling Point | 366 °C | [5] |
| Density | 1.140 g/cm³ | [5] |
| Flash Point | 188 °C | [5] |
| pKa | 5.22 ± 0.20 (Predicted) | [5] |
Spectroscopic Profile
The structural elucidation of N-phenyl-2,3-dihydro-1H-inden-2-amine relies on a combination of spectroscopic techniques. The following sections describe the expected spectral characteristics based on its molecular structure and general principles of amine spectroscopy.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons (C₆H₅ & C₆H₄) | δ 6.7 - 7.5 ppm (multiplets) |
| N-H Proton | δ 3.5 - 5.0 ppm (broad singlet, D₂O exchangeable) | |
| Indan C2-H | δ ~4.0 ppm (quintet or multiplet) | |
| Indan C1-H₂, C3-H₂ | δ 2.8 - 3.4 ppm (multiplets) | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm |
| Indan C2 | δ ~55 - 65 ppm | |
| Indan C1, C3 | δ ~35 - 45 ppm | |
| IR Spectroscopy | N-H Stretch (secondary amine) | 3350 - 3310 cm⁻¹ (single, sharp/medium) |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |
| Aromatic C=C Bending | 1600 - 1450 cm⁻¹ | |
| Aromatic C-N Stretch | 1335 - 1250 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 209 |
| Key Fragmentation | Alpha-cleavage leading to a stable iminium cation. |
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions. The aromatic protons on both the phenyl and indan rings would appear as complex multiplets in the downfield region (δ 6.7-7.5). The single proton on the nitrogen (N-H) would likely be a broad singlet, the chemical shift of which is concentration-dependent; its identity can be confirmed by its disappearance upon adding a few drops of D₂O to the sample.[7][8] The methine proton at the C2 position of the indan ring, being attached to both a nitrogen and situated within the bicyclic system, would be deshielded. The four methylene protons at the C1 and C3 positions would also be deshielded by the adjacent aromatic ring and appear as multiplets.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum should display a single, characteristic N-H stretching absorption between 3350-3310 cm⁻¹, which is typically weaker and sharper than an alcohol's O-H stretch.[8][9][10] The C-N stretching vibration for an aromatic amine is expected to be a strong band in the 1335-1250 cm⁻¹ region.[9] Additionally, characteristic aromatic C-H and C=C bands, as well as aliphatic C-H stretching bands, will be present.
Mass Spectrometry
In accordance with the Nitrogen Rule, the molecule contains one nitrogen atom, and its molecular weight is odd (209.29). Therefore, the molecular ion peak (M⁺) is expected at an odd m/z value of 209.[7][11] The primary fragmentation pathway for amines is alpha-cleavage, which in this case would involve the cleavage of a C-C bond adjacent to the nitrogen, leading to the formation of a stable, resonance-stabilized iminium cation.
Synthesis and Purification
Retrosynthetic Analysis
A logical and efficient approach to synthesizing N-phenyl-2,3-dihydro-1H-inden-2-amine is through the reductive amination of 2-indanone with aniline. This disconnection simplifies the target molecule into readily available commercial starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Reductive Amination
This protocol details a self-validating workflow for the synthesis via reductive amination. The choice of a mild reducing agent is critical to ensure the reaction's success.
Expertise & Causality: Standard powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would readily reduce the starting ketone (2-indanone) to an alcohol before it can react with the amine (aniline). Therefore, a more selective, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is employed. These agents are most effective at reducing the protonated iminium ion intermediate, which forms in situ, rather than the initial ketone, thus driving the reaction towards the desired amine product.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-indanone (1.0 eq) and aniline (1.1 eq).
-
Solvent Addition: Dissolve the reactants in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the mixture. This is crucial for catalyzing the formation of the iminium ion intermediate.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. Progress can be monitored by TLC.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material and intermediate by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization Workflow
The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts.
Caption: Workflow for purification and characterization.
Purification Protocol:
-
Chromatography: The crude material is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Product: The pure fractions are combined and the solvent is removed under reduced pressure to yield N-phenyl-2,3-dihydro-1H-inden-2-amine as a purified solid or oil. The final structure and purity are confirmed using the spectroscopic methods outlined in Section 3.
Chemical Reactivity and Applications
Basicity and Salt Formation
As a secondary amine, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.[12] It can react with acids to form the corresponding ammonium salts. This property is often exploited for purification or to improve the handling and solubility characteristics of amine-containing compounds.
Key Application: Intermediate in Aprindine Synthesis
The primary documented application of N-phenyl-2,3-dihydro-1H-inden-2-amine is its use as a precursor in the synthesis of Aprindine Hydrochloride.[5] Aprindine is an antiarrhythmic drug, and this specific intermediate provides the core N-phenyl-2-aminoindane structure required for the final drug molecule.
Potential Research Applications
Given that the broader class of 2-aminoindane derivatives exhibits significant activity on monoamine transporters, N-phenyl-2,3-dihydro-1H-inden-2-amine and its analogs could serve as scaffolds in drug discovery programs.[4][13] Further derivatization of the phenyl ring or the indane nucleus could lead to novel compounds with tailored pharmacological profiles for CNS-related research.
Safety and Handling
N-phenyl-2,3-dihydro-1H-inden-2-amine is classified with the following hazards:
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16][17] If ingested, seek immediate medical attention.[16]
Conclusion
N-phenyl-2,3-dihydro-1H-inden-2-amine is a compound of significant interest due to its structural relationship to pharmacologically active 2-aminoindanes and its established role as a key intermediate in the synthesis of the antiarrhythmic drug Aprindine. This guide has detailed its chemical and physical properties, provided a predictive spectroscopic profile for its characterization, and outlined a robust and logical synthetic protocol. Understanding these technical aspects is crucial for chemists and researchers working on the synthesis of complex organic molecules and in the field of pharmaceutical development.
References
-
Wikipedia. 2-Aminoindane. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology. [Link]
-
ResearchGate. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. [Link]
-
Ronzoni, S., et al. (1996). Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands. Journal of Medicinal Chemistry. [Link]
-
LookChem. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17221237, N-propyl-2,3-dihydro-1H-inden-2-amine. [Link]
-
National Institute of Standards and Technology. 1H-Inden-2-amine, 2,3-dihydro-. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
Chemsrc. 2-phenyl-2,3-dihydro-1H-indene | CAS#:22253-11-8. [Link]
- Google Patents.
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines. [Link]
-
Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. 23.1: Properties of amines. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
Sources
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-PHENYL-2-AMINOINDAN | 33237-72-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of N-phenyl-2,3-dihydro-1H-inden-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. N-phenyl-2,3-dihydro-1H-inden-2-amine is a research chemical, and its pharmacological and toxicological properties are not well-characterized. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, in accordance with all applicable laws and regulations.
Executive Summary
N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as 2-AI, is a rigid analogue of amphetamine that has emerged as a novel psychoactive substance. Its chemical structure, featuring a 2-aminoindane core, suggests a potential interaction with monoaminergic systems within the central nervous system. However, a detailed understanding of its mechanism of action remains largely unexplored in published scientific literature. This guide provides a comprehensive framework for elucidating the pharmacological profile of N-phenyl-2,3-dihydro-1H-inden-2-amine. We will first review the known pharmacology of the parent compound, 2-aminoindane, and then hypothesize how the addition of an N-phenyl group may modulate its activity. The core of this document is a proposed research program, detailing the essential in vitro and in vivo assays required to definitively characterize the mechanism of action of this compound. This guide is designed to be a practical resource for researchers, offering detailed experimental protocols and data interpretation strategies.
The 2-Aminoindane Scaffold: A Foundation for Monoaminergic Activity
The 2-aminoindane scaffold is a well-established pharmacophore known for its interaction with monoamine transporters and enzymes. As a rigid analogue of amphetamine, 2-aminoindane displays a range of effects on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, it is known to be a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.
Interaction with Monoamine Transporters
2-Aminoindane is recognized as a monoamine transporter substrate, triggering the release of neurotransmitters, and also acting as a reuptake inhibitor. Its potency and selectivity for the different transporters are key determinants of its overall pharmacological effect. Generally, compounds that preferentially act on DAT and NET exhibit stimulant properties, while those with significant SERT interaction may have empathogenic or antidepressant-like effects.
Monoamine Oxidase Inhibition
In addition to its effects on monoamine transporters, 2-aminoindane has been identified as a monoamine oxidase inhibitor (MAOI). This dual action can lead to a more pronounced increase in synaptic monoamine levels compared to a pure reuptake inhibitor or releasing agent.
The N-Phenyl Substituent: A Structural Modification with Significant Implications
The addition of a phenyl group to the nitrogen of the 2-aminoindane core in N-phenyl-2,3-dihydro-1H-inden-2-amine is a critical structural modification that is likely to significantly alter its pharmacological profile compared to the parent compound. Structure-activity relationship (SAR) studies of related compounds can provide insights into the potential effects of this N-phenyl group. In many classes of monoaminergic compounds, N-alkylation or N-arylation can modulate potency and selectivity for monoamine transporters and receptors. It is plausible that the bulky N-phenyl group could decrease the compound's affinity for the monoamine transporters while potentially increasing its affinity for certain G-protein coupled receptors (GPCRs), such as serotonin or adrenergic receptors.
A Proposed Research Program for Elucidating the Mechanism of Action
To move from a hypothesized mechanism to a scientifically validated one, a systematic and multi-tiered research program is essential. The following sections outline the key in vitro and in vivo assays required to comprehensively characterize the pharmacological profile of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Tier 1: In Vitro Characterization of Molecular Targets
The initial phase of investigation should focus on identifying the primary molecular targets of N-phenyl-2,3-dihydro-1H-inden-2-amine using a panel of in vitro assays.
A broad receptor screening panel is the first step to identify potential interactions with a wide range of CNS targets. This should include, at a minimum, all major dopamine, serotonin, adrenergic, and trace amine-associated receptors (TAARs).
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the receptor of interest (e.g., HEK293 cells). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]dopamine for DAT), and varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of N-phenyl-2,3-dihydro-1H-inden-2-amine that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki) of the compound for the receptor.
Data Presentation: Receptor Binding Affinity (Ki) in nM
| Target | Ki (nM) |
| DAT | TBD |
| NET | TBD |
| SERT | TBD |
| D₁ Receptor | TBD |
| D₂ Receptor | TBD |
| 5-HT₁ₐ Receptor | TBD |
| 5-HT₂ₐ Receptor | TBD |
| 5-HT₂C Receptor | TBD |
| α₁-Adrenergic Receptor | TBD |
| α₂-Adrenergic Receptor | TBD |
| TAAR₁ | TBD |
TBD: To be determined by experimentation.
These functional assays are critical to determine whether N-phenyl-2,3-dihydro-1H-inden-2-amine acts as a substrate (releaser) or an inhibitor of monoamine transporters.
Experimental Protocol: [³H]Monoamine Uptake Assay
-
Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., HEK293-DAT).
-
Assay Initiation: Pre-incubate the cells with varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Addition of Radiotracer: Add a known concentration of a radiolabeled monoamine (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period to allow for transporter-mediated uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the monoamine uptake.
Experimental Protocol: Monoamine Release Assay
-
Cell Loading: Pre-load cells expressing the transporter of interest with a radiolabeled monoamine.
-
Wash: Wash the cells to remove any extracellular radiolabel.
-
Drug Addition: Add varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Incubation: Incubate for a defined period to allow for any drug-induced release of the radiolabeled monoamine.
-
Quantification: Collect the supernatant and measure the radioactivity.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal release response.
Data Presentation: Monoamine Transporter Functional Data
| Assay | DAT | NET | SERT |
| Uptake Inhibition (IC₅₀, nM) | TBD | TBD | TBD |
| Release (EC₅₀, nM) | TBD | TBD | TBD |
TBD: To be determined by experimentation.
Caption: Workflow for in vitro characterization.
If the binding assays reveal significant affinity for any GPCRs, functional assays should be performed to determine if N-phenyl-2,3-dihydro-1H-inden-2-amine acts as an agonist, antagonist, or inverse agonist at these receptors.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors)
-
Cell Culture: Use a cell line expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Drug Addition: Add varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
Data Analysis: Calculate the EC₅₀ for agonist activity or the IC₅₀ for antagonist activity (in the presence of a known agonist).
Experimental Protocol: cAMP Assay (for Gs- or Gi-coupled receptors)
-
Cell Culture: Use a cell line expressing the target receptor.
-
Drug Treatment: Treat the cells with varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine. For Gi-coupled receptors, co-treat with an adenylyl cyclase activator like forskolin.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Data Analysis: Determine the effect of the compound on cAMP levels to classify it as an agonist or antagonist.
Caption: Hypothesized signaling pathway.
Tier 2: In Vivo Behavioral Pharmacology
Following the in vitro characterization, in vivo studies in animal models are crucial to understand the physiological and behavioral effects of N-phenyl-2,3-dihydro-1H-inden-2-amine.
This is a fundamental assay to assess the stimulant or depressant effects of a compound.
Experimental Protocol: Open Field Test
-
Acclimation: Place rodents (e.g., mice or rats) individually in an open field arena and allow them to acclimate for a set period.
-
Drug Administration: Administer varying doses of N-phenyl-2,3-dihydro-1H-inden-2-amine or a vehicle control.
-
Data Collection: Record the animal's movement using an automated video tracking system for a defined duration. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the control group.
This assay can determine if the subjective effects of N-phenyl-2,3-dihydro-1H-inden-2-amine are similar to those of known drugs of abuse, such as cocaine or MDMA.
Experimental Protocol: Two-Lever Operant Conditioning
-
Training: Train animals to press one lever after receiving a known drug (e.g., d-amphetamine) and another lever after receiving saline to obtain a food reward.
-
Testing: Once the animals have learned to discriminate between the drug and saline, administer a test dose of N-phenyl-2,3-dihydro-1H-inden-2-amine and observe which lever they press.
-
Data Analysis: The percentage of responding on the drug-appropriate lever indicates the degree to which the test compound mimics the subjective effects of the training drug.
Conclusion and Future Directions
The systematic approach outlined in this guide, progressing from in vitro target identification to in vivo behavioral characterization, will provide a comprehensive understanding of the mechanism of action of N-phenyl-2,3-dihydro-1H-inden-2-amine. The data generated will be crucial for assessing its potential therapeutic applications as well as its abuse liability. Future research should also focus on its metabolism, pharmacokinetics, and long-term toxicological effects. By adhering to rigorous scientific principles and validated experimental protocols, the research community can effectively unravel the pharmacological intricacies of this and other emerging psychoactive substances.
References
-
De la Torre, R., et al. (2000). Non-linear pharmacokinetics of 2-aminoindan after oral administration to healthy volunteers. British Journal of Clinical Pharmacology, 49(4), 331-337. [Link]
-
McKenna, D. J., et al. (1991). 2-Aminoindan: a rigid analogue of amphetamine. Pharmacology Biochemistry and Behavior, 39(3), 743-747. [Link]
Spectroscopic Data of N-phenyl-2,3-dihydro-1H-inden-2-amine: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of N-phenyl-2,3-dihydro-1H-inden-2-amine. Due to a lack of publicly available experimental data for this specific molecule, this document leverages predictive models and comparative analysis of structurally similar compounds to offer a comprehensive theoretical overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic profile of this compound for identification, characterization, and quality control purposes.
Introduction
N-phenyl-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a phenyl group attached to the nitrogen atom of a 2-aminoindane scaffold. The indane moiety is a privileged structure in medicinal chemistry, and its derivatives have been explored for a variety of biological activities. Spectroscopic analysis is a cornerstone of modern chemical research, providing unambiguous structure elucidation and purity assessment. This guide will detail the theoretically-derived spectroscopic data for N-phenyl-2,3-dihydro-1H-inden-2-amine, offering a robust predictive framework in the absence of direct experimental measurements.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of N-phenyl-2,3-dihydro-1H-inden-2-amine are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this document.
An In-depth Technical Guide to the Crystal Structure Analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine
Abstract
This technical guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine, a molecule of significant interest in medicinal chemistry and drug development.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the underlying scientific rationale for each step. We will navigate the entire workflow, from the critical initial step of obtaining diffraction-quality crystals to the final stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. The insights derived from such an analysis are paramount for understanding the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability.[3][4]
Introduction: The Rationale for Structural Elucidation
In the landscape of modern drug discovery, a molecule's three-dimensional atomic arrangement is a critical determinant of its function and viability as a therapeutic agent.[5][6] Small-molecule X-ray crystallography stands as the definitive method for unambiguously determining this 3D structure.[7] For a compound like N-phenyl-2,3-dihydro-1H-inden-2-amine, which serves as a scaffold in the development of various psychoactive compounds and potential pharmaceuticals, a detailed understanding of its crystal structure is invaluable.[1][2] This knowledge allows for the rational design of new drugs with improved pharmacological profiles and provides a foundational understanding of structure-activity relationships.
The primary objectives of this guide are to:
-
Present a robust, field-proven protocol for the crystal growth of N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Detail the workflow for single-crystal X-ray diffraction data collection and processing.
-
Provide a step-by-step guide to structure solution and refinement using widely accepted software.
-
Illustrate the methods for analyzing intermolecular interactions and their implications for the solid-state properties of the compound.
Experimental Workflow: From Molecule to Model
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The overall workflow is depicted below.
Figure 1: Overall workflow for the crystal structure determination of a small molecule.
Crystal Growth: The Foundation of a High-Quality Structure
The adage "garbage in, garbage out" is particularly apt in crystallography; the quality of the final structure is fundamentally limited by the quality of the crystal.[8] The goal is to grow a single, well-ordered crystal of sufficient size (ideally > 20 µm in all dimensions) and free of defects.[7] For a small organic molecule like N-phenyl-2,3-dihydro-1H-inden-2-amine, several techniques can be employed.
Protocol: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality crystals of organic compounds.[5][8][9]
-
Solvent Selection: Dissolve a small amount of purified N-phenyl-2,3-dihydro-1H-inden-2-amine in a variety of solvents to find one in which it is moderately soluble. Good starting points include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Preparation of a Near-Saturated Solution: Prepare a solution that is close to its saturation point at room temperature.
-
Crystallization Vessel: Transfer the solution to a clean, small vial or test tube. The vessel should have a narrow opening to slow the rate of evaporation.
-
Controlled Evaporation: Cover the vessel with parafilm and puncture a few small holes with a needle.[10] This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.
| Parameter | Recommended Condition | Rationale |
| Solvent Volatility | Moderate | Too volatile a solvent will evaporate too quickly, leading to the formation of many small, poorly-ordered crystals. |
| Temperature | Constant | Fluctuations in temperature can alter solubility and disrupt crystal growth. |
| Vibrations | Minimized | Vibrations can induce rapid nucleation, resulting in a polycrystalline powder rather than a single crystal. |
Protocol: Vapor Diffusion
This technique is particularly effective when only small amounts of the compound are available.[5][9]
-
Dissolution: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open vial.
-
Anti-Solvent: Place this vial inside a larger, sealed container (e.g., a jar) that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the good solvent).
-
Diffusion: The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. Modern diffractometers are typically equipped with a CCD or pixel detector to record the diffraction pattern.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.
-
Diffractometer Setup: The instrument is configured with the appropriate X-ray source (e.g., Mo or Cu Kα radiation).[7]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to yield a list of reflection intensities, which are then used to solve the crystal structure. This process is typically carried out using specialized software packages.
Figure 2: Workflow for structure solution and refinement using the SHELX suite within the Olex2 graphical interface.
Software:
-
Olex2: A user-friendly graphical interface that integrates various crystallographic programs.[6][12][13]
-
SHELXT: A powerful program for the ab initio solution of crystal structures.
-
SHELXL: The gold standard for the refinement of crystal structures against diffraction data.[14][15]
Protocol: Structure Solution and Refinement
-
Structure Solution: The processed reflection data (in .hkl format) is used by SHELXT to determine the initial positions of the atoms in the asymmetric unit.
-
Initial Refinement: The initial model is refined using SHELXL within Olex2.[16] This involves a least-squares process that adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[15]
-
Model Building: The difference Fourier map is inspected to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the structure.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Hydrogen Atom Treatment: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The model is refined until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.
Hypothetical Crystallographic Data for N-phenyl-2,3-dihydro-1H-inden-2-amine
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅N |
| Formula Weight | 209.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 14.789(6) |
| β (°) | 98.76(2) |
| Volume (ų) | 1251.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.112 |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.123 |
This data is hypothetical and for illustrative purposes only.
Structural Analysis: Unveiling Molecular and Supramolecular Architecture
With a refined crystal structure in hand, a wealth of information can be extracted.
Molecular Geometry
The primary output of a crystal structure determination is the precise measurement of bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the molecule and reveals its preferred conformation in the solid state. For N-phenyl-2,3-dihydro-1H-inden-2-amine, key parameters to analyze would include the planarity of the phenyl and indan ring systems and the geometry around the amine nitrogen.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions.[17][18] Understanding these interactions is crucial for predicting the physical properties of the solid form.
Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis, which can be performed using software like CrystalExplorer.[19][20][21] The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal.[22] By mapping properties like the normalized contact distance (dnorm) onto this surface, we can identify and characterize different types of intermolecular contacts.
Potential Interactions in N-phenyl-2,3-dihydro-1H-inden-2-amine:
-
N-H···π Interactions: The amine proton could interact with the electron-rich π systems of the phenyl or indan rings of neighboring molecules.
-
C-H···π Interactions: Hydrogen atoms on the aromatic and aliphatic parts of the molecule can also form weak hydrogen bonds with the π systems of adjacent molecules.
-
π-π Stacking: The aromatic rings may stack on top of each other, contributing to the stability of the crystal lattice.
The relative contributions of these different interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface analysis.[22]
Implications for Drug Development
A thorough understanding of the crystal structure of an API like N-phenyl-2,3-dihydro-1H-inden-2-amine has profound implications for its development as a pharmaceutical product:
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties. A comprehensive structural analysis is the first step in identifying and characterizing different polymorphic forms.
-
Stability and Formulation: The strength and nature of intermolecular interactions directly influence the stability of the solid form.[3] This knowledge can guide the selection of excipients and the design of a stable drug product formulation.[4]
-
Intellectual Property: Novel crystalline forms of an API can be patentable, providing a significant competitive advantage.
Conclusion
The crystal structure analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine, as outlined in this guide, provides a blueprint for obtaining critical structural information essential for modern drug discovery and development. By following a systematic and well-reasoned experimental workflow, researchers can move from a newly synthesized compound to a detailed three-dimensional model of its molecular and supramolecular architecture. The insights gained from this analysis are not merely academic; they are foundational to the development of safe, stable, and effective pharmaceutical products.
References
-
OlexSys. (n.d.). Olex2. Retrieved from [Link]
-
Department of Chemistry and Biochemistry, University of Arizona. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]
-
Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1885-1908. [Link]
-
Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]
-
Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]
-
Tian Lu. (2019, August 30). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals [Video]. YouTube. [Link]
-
S. Arshad. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. [Link]
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
SourceForge. (n.d.). Olex2 download. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1789-1798. [Link]
-
Wikipedia. (2024, May 14). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]
-
Scilit. (n.d.). OLEX2: a complete structure solution, refinement and analysis program. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
-
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
-
Clemens Prescher. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
-
Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1789-1798. [Link]
-
University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]
-
CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]
-
Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 497-511. [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Van den Mooter, G. (2025). A comprehensive overview of the role of intermolecular interactions in amorphous solid dispersions. International Journal of Pharmaceutics, 674, 125441. [Link]
-
Khan Academy. (n.d.). Intramolecular and intermolecular forces. Retrieved from [Link]
-
Que, C., et al. (2021). Impact of Drug–Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions. Molecular Pharmaceutics, 18(11), 4177-4193. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Intermolecular Forces on Phase Transitions and Ph. 16(1), 091. [Link]
-
Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]
-
PubChem. (n.d.). N-phenylindan-2-amine. Retrieved from [Link]
-
Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 891-895. [Link]
-
Arshad, S., et al. (2014). Crystal structure of N-phenyl-N-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o905-o906. [Link]
-
Kumar, S., et al. (2023). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564-568. [Link]
-
Karrouchi, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 66-72. [Link]
-
PubChem. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Retrieved from [Link]
-
Drug Enforcement Administration. (2025, December 31). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoindan hydrochloride. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy N-propyl-2,3-dihydro-1H-inden-2-amine | 82985-09-9 [smolecule.com]
- 3. A comprehensive overview of the role of intermolecular interactions in amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Olex2 | OlexSys [olexsys.org]
- 13. researchgate.net [researchgate.net]
- 14. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 15. An Easy Structure - Sucrose [xray.uky.edu]
- 16. sourceforge.net [sourceforge.net]
- 17. Khan Academy [khanacademy.org]
- 18. jocpr.com [jocpr.com]
- 19. m.youtube.com [m.youtube.com]
- 20. crystalexplorer.net [crystalexplorer.net]
- 21. crystalexplorer.net [crystalexplorer.net]
- 22. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of N-phenyl-2,3-dihydro-1H-inden-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-2,3-dihydro-1H-inden-2-amine is a molecule belonging to the 2-aminoindan class of compounds. While direct pharmacological data on this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to a range of well-characterized neuroactive compounds allows for the formulation of strong hypotheses regarding its potential therapeutic targets. This guide synthesizes evidence from structurally related analogues to propose and explore the most probable molecular targets for N-phenyl-2,3-dihydro-1H-inden-2-amine. We will delve into the mechanistic rationale for each proposed target, provide detailed experimental protocols for validation, and present the information in a framework designed to accelerate research and development efforts. The primary inferred targets for this compound lie within the central nervous system, specifically focusing on monoaminergic modulation.
Introduction: The Rationale of Structural Analogy
In drug discovery, the principle of structural analogy is a cornerstone of lead identification and optimization. Compounds sharing a common chemical scaffold frequently exhibit similar pharmacological profiles. The core of the topic compound is the 2-aminoindan moiety, a rigid cyclic analogue of phenethylamine. This scaffold is present in several well-known psychoactive and neuroprotective agents.[1][2] The addition of an N-phenyl group modifies the lipophilicity and steric profile of the amine, which will undoubtedly influence its interaction with biological targets. This guide will therefore focus on targets known to bind N-substituted 2-aminoindan derivatives.
The most prominent and therapeutically relevant analogues are found in the treatment of neurodegenerative disorders, particularly Parkinson's disease. Based on this, we will explore three primary, high-probability target classes:
-
Monoamine Oxidase B (MAO-B)
-
Plasma Membrane Monoamine Transporters (DAT, NET, SERT)
-
α2-Adrenergic Receptors
This document will treat each potential target class in a dedicated section, providing the biological context, the evidence for its consideration, and the experimental workflows required for validation.
Primary Hypothesized Target: Monoamine Oxidase B (MAO-B)
Expertise & Experience: The Rasagiline Precedent
The most compelling case for N-phenyl-2,3-dihydro-1H-inden-2-amine as a therapeutic candidate stems from its structural similarity to rasagiline (N-propargyl-1R-aminoindan). Rasagiline is a potent, selective, and irreversible inhibitor of Monoamine Oxidase B (MAO-B) and is a marketed drug for Parkinson's disease.[3][4] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain and is responsible for the degradation of dopamine.[5] By inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[5][6]
The 2-aminoindan scaffold is crucial for this activity. While the N-propargyl group of rasagiline is responsible for the irreversible covalent binding to the enzyme's flavin cofactor, the core aminoindan structure dictates the affinity and selectivity for MAO-B.[4][7] It is plausible that the N-phenyl substitution in N-phenyl-2,3-dihydro-1H-inden-2-amine could also confer inhibitory activity, potentially as a reversible inhibitor.
Signaling Pathway: MAO-B in Dopamine Metabolism
Trustworthiness: A Self-Validating Experimental Protocol
To validate N-phenyl-2,3-dihydro-1H-inden-2-amine as a MAO-B inhibitor, a stepwise experimental approach is necessary.
Protocol 2.3.1: In Vitro MAO-B Enzyme Inhibition Assay
-
Objective: To determine the potency (IC50) of the test compound against human recombinant MAO-B.
-
Materials:
-
Human recombinant MAO-B (commercially available).
-
MAO-B substrate: Benzylamine or p-tyramine.
-
Detection system: Amplex® Red MAO Assay Kit or similar fluorometric/colorimetric method that detects hydrogen peroxide (H2O2), a byproduct of MAO activity.
-
Test Compound: N-phenyl-2,3-dihydro-1H-inden-2-amine, dissolved in DMSO.
-
Positive Control: Rasagiline or Selegiline.
-
96-well microplates, plate reader.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in assay buffer (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilutions, positive control, or DMSO (vehicle control) to respective wells.
-
Add 20 µL of human recombinant MAO-B enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate/detection reagent mix (e.g., Amplex Red reagent, HRP, and substrate).
-
Immediately begin kinetic reading of the fluorescence (e.g., Ex/Em = 544/590 nm) or absorbance at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and calculate the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality Check: A dose-dependent decrease in the reaction rate compared to the vehicle control will confirm inhibitory activity. The IC50 value quantifies the potency. To confirm selectivity, this assay should be repeated using human recombinant MAO-A. A significantly higher IC50 for MAO-A would indicate MAO-B selectivity.
Secondary Hypothesized Targets: Monoamine Transporters
Expertise & Experience: The Psychoactive Aminoindans
The 2-aminoindan scaffold is a core feature in a class of compounds known to interact with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9] Unsubstituted 2-aminoindan (2-AI) acts as a selective substrate for NET and DAT, promoting the release of these neurotransmitters.[8][9] Ring-substituted derivatives, however, can shift this selectivity. For example, 5-methoxy-6-methyl-2-aminoindan (MMAI) is highly selective for SERT.[9][10]
Given that N-phenyl-2,3-dihydro-1H-inden-2-amine is an N-substituted derivative, it is highly probable that it interacts with one or more of these transporters. The bulky phenyl group might favor inhibitory (blocker) activity over substrate-type (releaser) activity. This profile could have therapeutic potential in conditions like depression, ADHD, or substance use disorders.
Experimental Workflow: Differentiating Transporter Inhibition vs. Release
Trustworthiness: Validated Protocols for Transporter Interaction
A multi-step process is required to fully characterize the interaction of N-phenyl-2,3-dihydro-1H-inden-2-amine with DAT, NET, and SERT.
Protocol 3.3.1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Scintillation vials, filter plates, scintillation counter.
-
-
Methodology:
-
In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective inhibitor.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 from the competition binding curve and convert it to a Ki using the Cheng-Prusoff equation.
-
-
Causality Check: A low Ki value indicates high binding affinity. This assay should be run for all three transporters to establish a selectivity profile.
Protocol 3.3.2: Synaptosome Uptake Inhibition Assays
-
Objective: To measure the functional inhibition of neurotransmitter uptake.
-
Materials:
-
Freshly prepared rat striatal (for DAT), hippocampal (for NET), or whole brain (for SERT) synaptosomes.
-
Radioactive neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
-
Methodology:
-
Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.
-
Initiate uptake by adding the respective [³H]neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration over filter plates and washing with ice-cold buffer.
-
Measure the radioactivity accumulated inside the synaptosomes.
-
Determine the IC50 for uptake inhibition.
-
-
Causality Check: This functional assay confirms that binding to the transporter translates into a functional effect (inhibition of its primary function).
Tertiary Hypothesized Target: α2-Adrenergic Receptors
Expertise & Experience: A Modulatory Role
Studies have shown that 2-aminoindan and its derivatives can bind with moderate to high affinity to α2-adrenergic receptor subtypes (α2A, α2B, α2C).[8][9] Specifically, 2-aminoindan has a Ki of 41 nM for the α2C subtype.[9] These receptors are inhibitory G-protein coupled receptors (GPCRs) that act as autoreceptors on noradrenergic neurons and as heteroreceptors on other types of neurons, modulating the release of various neurotransmitters, including dopamine and serotonin. Antagonism of α2-receptors can lead to an increase in neurotransmitter release, a mechanism exploited by some antidepressants (e.g., Mirtazapine).
The interaction of N-phenyl-2,3-dihydro-1H-inden-2-amine with these receptors could contribute to its overall neuropsychopharmacological profile, potentially synergizing with or modulating its effects on monoamine transporters or MAO-B.
Data Presentation: Affinity of 2-Aminoindan Derivatives at α2-Adrenoceptors
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Reference |
| 2-Aminoindan (2-AI) | 134 | 211 | 41 | [9] |
This table summarizes published data for the parent compound, providing a benchmark for assessing N-phenyl-2,3-dihydro-1H-inden-2-amine.
Trustworthiness: Standardized Receptor Binding Protocol
Protocol 4.3.1: α2-Adrenergic Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human α2A, α2B, and α2C adrenergic receptor subtypes.
-
Materials:
-
Cell membranes from cells stably expressing each human α2-adrenergic receptor subtype.
-
Radioligand: [³H]Rauwolscine or [³H]MK-912 (a high-affinity antagonist).
-
Non-specific binding inhibitor: Phentolamine or Yohimbine.
-
-
Methodology:
-
The protocol is analogous to the monoamine transporter binding assay (Protocol 3.3.1).
-
Cell membranes for each receptor subtype are incubated with the radioligand and varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Following incubation, separation of bound and free ligand is achieved by rapid filtration.
-
Radioactivity is quantified, and competition binding curves are generated to calculate IC50 and subsequently Ki values.
-
-
Causality Check: Affinity at any of the α2 subtypes will be established by a low Ki value. Further functional assays (e.g., cAMP accumulation or GTPγS binding assays) would be required to determine if the compound is an agonist or an antagonist at these receptors.
Conclusion and Future Directions
N-phenyl-2,3-dihydro-1H-inden-2-amine represents a compelling chemical entity for which a clear, data-driven hypothesis for therapeutic targets can be constructed based on the extensive literature on its structural analogues. The evidence strongly suggests that its primary pharmacological activities will be centered on the modulation of monoaminergic systems.
The highest probability targets are MAO-B , the monoamine transporters (DAT, NET, SERT) , and α2-adrenergic receptors . The experimental protocols outlined in this guide provide a robust and self-validating framework for systematically testing these hypotheses. The initial in vitro screening, starting with MAO-B inhibition and transporter binding assays, will rapidly elucidate the primary mechanism of action and guide further preclinical development. The N-phenyl substitution is a key structural modification, and understanding its influence on potency, selectivity, and functional activity (inhibitor vs. releaser) will be critical in defining the therapeutic potential of this compound.
References
-
Youdim, M. B. H., & Bakhle, Y. S. (2006). Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. PubMed. [Link]
-
Wikipedia. (2023). Rasagiline. Wikipedia. [Link]
-
Finberg, J. P., & Youdim, M. B. (2002). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. [Link]
-
ResearchGate. (2002). (PDF) Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rasagiline mesylate?. Patsnap Synapse. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. [Link]
-
ResearchGate. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. ResearchGate. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 6. Rasagiline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of N-phenyl-2,3-dihydro-1H-inden-2-amine Interactions
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the in silico investigation of N-phenyl-2,3-dihydro-1H-inden-2-amine, a scaffold of significant interest in neuropharmacology. We move beyond a simple recitation of steps to explain the causal logic behind each phase of the computational workflow, from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to understand and predict the molecular behavior of small molecule ligands.
Introduction: The Rationale for Modeling N-phenyl-2,3-dihydro-1H-inden-2-amine
N-phenyl-2,3-dihydro-1H-inden-2-amine (also known as 2-Anilinoindan) belongs to the aminoindan class of compounds. Its derivatives have been synthesized and evaluated for their affinity with crucial neurological targets, particularly dopamine receptors.[1] Specifically, hydroxylated derivatives of the core amino-phenyl-dihydro-indene structure have demonstrated high affinity and selectivity for the dopamine D1 receptor, acting as potent agonists.[1] This established biological activity makes the parent scaffold an excellent candidate for in silico analysis to dissect its fundamental interaction patterns and guide the design of novel, more potent, and selective modulators.
Computational modeling allows us to build a predictive, atom-level understanding of how this ligand might bind to its biological target. By simulating these interactions, we can generate testable hypotheses about binding modes, affinity, and stability, thereby accelerating the drug discovery cycle and reducing the reliance on costly and time-consuming initial wet-lab screening. This guide will use the Dopamine D1 Receptor as the primary biological target for our workflow, based on the strong evidence in the literature for related compounds.[1]
Part 1: Foundational Workflow - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial preparation phase is not a mere formality but a critical, self-validating step to ensure that the molecular representations are chemically and energetically sound.
The Ligand: Characterization of N-phenyl-2,3-dihydro-1H-inden-2-amine
Before any simulation, we must understand the ligand's fundamental properties.
| Property | Value | Source |
| Molecular Formula | C15H15N | [2][3] |
| Molecular Weight | 209.29 g/mol | [2] |
| CAS Number | 33237-72-8 | [2] |
| Canonical SMILES | C1C(CC2=CC=CC=C21)NC3=CC=CC=C3 | [3] |
| Predicted pKa | 5.22 ± 0.20 | [2] |
Ligand Preparation Protocol
The objective is to convert the 2D representation of the molecule into a physically realistic, low-energy 3D conformation.
Step-by-Step Methodology:
-
2D to 3D Conversion:
-
Action: Draw the molecule in a chemical editor (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem using its SMILES string.[3]
-
Causality: This initial step creates a basic 3D model, but the bond lengths, angles, and dihedral angles are not yet energetically favorable.
-
-
Hydrogen Addition:
-
Action: Add explicit hydrogen atoms to the structure. The protonation state should be set based on a target physiological pH (typically ~7.4). Given the predicted pKa of ~5.22, the secondary amine will likely be protonated at this pH.[2]
-
Causality: Correct protonation is essential for accurately modeling electrostatic interactions, particularly hydrogen bonds, which are primary drivers of molecular recognition.
-
-
Energy Minimization:
-
Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94, UFF). This can be performed in software like Avogadro, PyMOL, or Schrödinger's LigPrep.
-
Causality: This process optimizes the molecular geometry to find a low-energy conformation, resolving any steric clashes or strained bond angles. This results in a more physically plausible structure for docking.
-
The Target: Dopamine D1 Receptor Preparation
Step-by-Step Methodology:
-
Structure Retrieval:
-
Action: Download the 3D structure of the human Dopamine D1 Receptor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 7V6B, which is a cryo-EM structure of the D1R-Gs complex.
-
Causality: Using an experimentally determined structure provides a high-fidelity representation of the receptor's binding pocket.
-
-
Receptor Cleaning:
-
Action: Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to remove all non-essential molecules from the PDB file. This includes water molecules, co-solvents, lipids, and any co-crystallized ligands. The G-protein subunit (if not part of the study) should also be removed.
-
Causality: These molecules can interfere with the docking algorithm and are typically not part of the primary binding interaction being studied. Removing the original ligand vacates the binding site for our new ligand.
-
-
Protonation and Repair:
-
Action: Add hydrogen atoms, assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4, and repair any missing side chains or atoms using tools like Schrödinger's Protein Preparation Wizard or PDB2PQR server.
-
Causality: Similar to ligand preparation, correct protonation is vital for accurate electrostatics. Repairing structural artifacts from the experimental determination process ensures a complete and valid receptor model.
-
-
Energy Minimization:
-
Action: Perform a constrained energy minimization on the receptor. Only the hydrogen atoms and repaired side chains are allowed to move freely, while the backbone atoms are kept fixed.
-
Causality: This final relaxation step removes any steric clashes introduced during the protonation and repair process without significantly altering the experimentally determined backbone conformation.
-
Part 2: Core Predictive Modeling Methodologies
With prepared ligand and receptor structures, we can now predict their interaction. We will employ a two-stage approach: rapid and efficient molecular docking to predict the binding pose, followed by a more computationally intensive molecular dynamics simulation to assess its stability.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking serves as a computational screening tool to predict how a ligand binds to a receptor and to estimate the strength of this interaction.
Conceptual Protocol: Docking with AutoDock Vina
-
File Preparation: Convert the prepared ligand and receptor files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the receptor.
-
Causality: The docking algorithm will confine its search for binding poses within this defined space. A well-defined grid box, based on the location of the co-crystallized ligand or known active site residues, increases computational efficiency and accuracy.
-
-
Running the Docking Simulation: Execute the Vina algorithm. It will systematically sample different conformations of the ligand within the grid box, evaluating the energetic favorability of each pose using its scoring function.
-
Analysis of Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose represents the most probable binding mode.
-
Causality: The scoring function estimates the free energy of binding. More negative values indicate a more favorable, higher-affinity interaction. Analysis should focus not just on the top score but also on clusters of similar, low-energy poses, which can increase confidence in the predicted binding mode.
-
Caption: The core stages of a molecular dynamics simulation workflow.
Part 3: In Silico Pharmacokinetic (ADMET) Profiling
A ligand's efficacy is determined not only by its binding affinity but also by its ability to reach the target site in the body and be cleared without causing toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide early-stage predictions of these properties. [4] Conceptual Protocol: Using the SwissADME Web Server
-
Input: Submit the SMILES string of N-phenyl-2,3-dihydro-1H-inden-2-amine to the SwissADME server.
-
Execution: The server calculates a wide range of physicochemical and pharmacokinetic properties based on established predictive models.
-
Data Interpretation: The output is analyzed for potential liabilities. Key areas of focus include oral bioavailability, blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. [5]
Predicted ADMET Properties Summary
The following table presents a representative summary of properties that would be generated for N-phenyl-2,3-dihydro-1H-inden-2-amine.
| Parameter | Predicted Value | Interpretation / Significance |
| Molecular Weight | 209.29 g/mol | Compliant with Lipinski's Rule (< 500) |
| LogP (Consensus) | 3.55 | Indicates good lipophilicity for membrane permeation |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) |
| H-Bond Acceptors | 1 | Compliant with Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA suggests good potential for BBB penetration |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | Predicted to cross the blood-brain barrier, essential for a CNS target |
| CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions; requires experimental validation |
| Bioavailability Score | 0.55 | Represents a good probability of having drug-like pharmacokinetics |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico workflow to investigate the molecular interactions of N-phenyl-2,3-dihydro-1H-inden-2-amine with its putative target, the Dopamine D1 Receptor. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can construct a comprehensive profile of the ligand's potential behavior.
The results from such a study—the predicted binding pose, the key interacting residues, the stability of the complex, and its drug-like properties—provide a powerful foundation for the next steps in drug discovery. These computational hypotheses can be used to:
-
Guide Synthesis: Prioritize the synthesis of novel derivatives with modifications predicted to enhance binding affinity or improve ADMET properties.
-
Inform Site-Directed Mutagenesis: Validate the importance of predicted key binding residues through experimental mutation studies.
-
Rationalize Structure-Activity Relationships (SAR): Explain why certain experimental modifications lead to increased or decreased activity.
Ultimately, this in silico approach serves as an indispensable tool for accelerating the translation of a promising chemical scaffold into a viable therapeutic candidate.
References
-
Perrone, R., Berardi, F., Tortorella, V., Fiorentini, F., Olmo, E. D., & Caccia, S. (1996). Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands. Journal of Medicinal Chemistry, 39(21), 4238–4246. [Link]
-
PubChem. (n.d.). N-phenylindan-2-amine. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
Benazzouz–Touami, A., Makhloufi-Chebli, M., & Kichou, N. (2025). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]
-
Siddiqui, Z., Maurya, A., Pal, M., Shukla, R., Pathak, S. K., Srivastava, R., Shukla, V. K., Prasad, O., & Sinha, L. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research. [Link]
-
Al-Omair, M. A., Ali, A., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega. [Link]
-
Isloor, A. M., Kalluraya, B., Rao, M., & Shabaraya, R. (2019). Graph theoretical analysis, in silico modeling, prediction of toxicity, metabolism and synthesis of novel 2-(methyl/phenyl)-3-(4-(5-substituted-1,3,4-oxadiazol-2-yl) phenyl) quinazolin-4(3H)-ones as NMDA receptor inhibitor. Drug Development Research, 80(3), 368–385. [Link]
Sources
- 1. Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-PHENYL-2-AMINOINDAN | 33237-72-8 [chemicalbook.com]
- 3. PubChemLite - N-phenylindan-2-amine (C15H15N) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Exploration of N-phenyl-2,3-dihydro-1H-inden-2-amine Analogs: A Technical Guide for Drug Discovery
Introduction: The 2-Aminoindan Scaffold and the Rationale for N-Phenyl Substitution
The 2,3-dihydro-1H-indene, commonly known as indane, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a constrained analog of phenethylamine, a core motif in many neuroactive compounds. The 2-aminoindan backbone, in particular, has garnered significant attention as it forms the basis for a class of compounds that interact with plasma membrane monoamine transporters.[1][2] These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse and are key targets for treating a range of psychiatric and neurological disorders.
The parent compound, 2-aminoindan (2-AI), is a catecholamine-selective releasing agent, exhibiting potent activity at NET and DAT with negligible effects at SERT.[1][2] This pharmacological profile suggests stimulant properties similar to amphetamine.[1][2] The exploration of analogs has revealed that substitutions on the aromatic ring can dramatically shift the selectivity profile. For instance, the addition of a methylenedioxy bridge to create 5,6-methylenedioxy-2-aminoindane (MDAI) increases potency at SERT.[1][3]
This guide focuses on a less-explored but highly promising avenue of analog development: the synthesis and potential pharmacological significance of N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives. The introduction of an N-aryl substituent offers a powerful strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce new interactions with the target protein. By exploring various substitutions on the phenyl ring, researchers can fine-tune the electronic and steric properties of the molecule, potentially leading to novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth guide provides a technical overview of the synthetic pathways to access these analogs, with a focus on the underlying chemical principles, and discusses their potential in the context of drug discovery.
Synthetic Strategies: Accessing the N-Phenyl-2-aminoindan Core
The synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine analogs can be logically approached in a two-stage process: first, the construction of the 2-aminoindan core, and second, the introduction of the N-phenyl moiety.
Stage 1: Synthesis of the 2-Aminoindan Precursor
Several routes to the key 2-aminoindan intermediate have been reported, starting from readily available materials like 2-indanone or indene.
A common and reliable method begins with 2-indanone, proceeding through an oxime intermediate which is then reduced.[1]
Experimental Protocol: Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone
Step 1: Oximation of 2-Indanone
-
To a solution of 2-indanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate (2-indanone oxime), wash with cold water, and dry under vacuum.
Step 2: Reduction of 2-Indanone Oxime
-
In a high-pressure reaction vessel, suspend the 2-indanone oxime (1 equivalent) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature overnight.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution to precipitate 2-aminoindan hydrochloride.
-
Filter the solid, wash with cold diethyl ether, and dry to yield the desired product.
Stage 2: N-Arylation of 2-Aminoindan
With the 2-aminoindan precursor in hand, the crucial carbon-nitrogen bond to the phenyl ring can be formed. Modern organometallic chemistry offers powerful tools for this transformation, with the Buchwald-Hartwig amination being a particularly effective method.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[4][5][6] This reaction is known for its broad substrate scope and functional group tolerance, making it ideal for the synthesis of a library of N-phenyl-2-aminoindan analogs with diverse substitutions on the phenyl ring.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired N-aryl amine and regenerate the Pd(0) catalyst.[4][5] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of 2-Aminoindan
-
To an oven-dried Schlenk tube, add the aryl bromide (1 equivalent), 2-aminoindan hydrochloride (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos or a Buchwald ligand (e.g., XPhos, SPhos) (2-10 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Heat the reaction mixture at 80-110 °C, with stirring, until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2,3-dihydro-1H-inden-2-amine analog.
A diagram illustrating the synthetic workflow is provided below:
Caption: Synthetic workflow for N-phenyl-2-aminoindan analogs.
Structure-Activity Relationships (SAR) and Pharmacological Profile
The pharmacological activity of 2-aminoindan derivatives is primarily dictated by their interaction with monoamine transporters. The introduction of the N-phenyl group and subsequent substitutions on this ring provide a rich landscape for exploring structure-activity relationships.
The parent compound, 2-AI, is a potent norepinephrine and dopamine releaser. The key to developing novel therapeutic agents lies in modulating the selectivity towards SERT. Ring-substituted analogs of 2-AI have demonstrated that it is possible to shift the selectivity profile. For instance, 5-methoxy-6-methyl-2-aminoindane (MMAI) is a highly selective serotonin releaser.[7]
While specific data for a wide range of N-phenyl analogs is still emerging, we can extrapolate from the known SAR of related compounds. It is hypothesized that the N-phenyl ring can occupy a lipophilic pocket in the transporter binding site. Substituents on this ring can therefore influence binding affinity and functional activity.
Table 1: Monoamine Transporter Releasing Activity of 2-Aminoindan and Analogs
| Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) |
| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,334 | 117 | 114 |
| 5-Methoxy-2-aminoindane (MEAI) | 2,646 | 861 | 134 |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | >10,000 | 3,101 | 31 |
Data sourced from Halberstadt et al., 2019.[1]
A visual representation of the SAR model is presented below:
Caption: Structure-Activity Relationship (SAR) model.
Potential Therapeutic Applications and Future Directions
The ability to fine-tune the monoamine transporter selectivity profile of the 2-aminoindan scaffold through N-phenyl substitution opens up numerous possibilities for therapeutic intervention. Compounds that selectively enhance serotonin release could be investigated as novel antidepressants or anxiolytics with potentially faster onset of action or different side-effect profiles compared to traditional selective serotonin reuptake inhibitors (SSRIs). Conversely, analogs that retain potent dopamine and norepinephrine activity, but with modified properties, could be explored for the treatment of attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.
Future research in this area should focus on the systematic synthesis and pharmacological characterization of a diverse library of N-phenyl-2,3-dihydro-1H-inden-2-amine analogs. Key areas of investigation should include:
-
Exploring a wide range of substituents on the N-phenyl ring to probe electronic and steric effects on transporter affinity and selectivity.
-
In-depth in vitro pharmacological profiling , including radioligand binding assays and functional uptake/release assays for DAT, NET, and SERT.
-
Evaluation of off-target activities to assess the potential for side effects.
-
In vivo studies in relevant animal models to determine pharmacokinetic properties and behavioral effects.
By combining rational design, efficient synthetic methodologies, and comprehensive pharmacological evaluation, the N-phenyl-2-aminoindan scaffold holds significant promise for the discovery of next-generation therapeutics targeting the monoamine transporter system.
References
-
Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
-
Dovbnenko, A. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(11), 3223. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Details for Aminoindanes. UNODC Early Warning Advisory on New Psychoactive Substances. [Link]
-
DEA Diversion Control Division. (2021). Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI). DEA. [Link]
-
Wikipedia. (2023). 2-Aminoindane. [Link]
-
Eshleman, A. J., et al. (2021). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Journal of Pharmacology and Experimental Therapeutics, 379(3), 249–260. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones, piperazines, and aminoindanes. Journal of Pharmacology and Experimental Therapeutics, 348(3), 458-470. [Link]
-
Jadhav, S. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13919–13929. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ruzgar, D., Akbaba, Y., Ozgeris, B., & Gormez, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Natural Products and Biotechnology, 2(2), 81-87. [Link]
-
Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Rowley, M., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(42), 18519-18523. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Jantová, S., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(8), 983-995. [Link]
Sources
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. Details for Aminoindanes [unodc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine via Reductive Amination
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine, a valuable intermediate in medicinal chemistry. The primary synthetic strategy detailed is the direct reductive amination of 2-indanone with aniline, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide explains the chemical principles, provides a detailed step-by-step laboratory procedure, outlines critical safety considerations, and includes methods for purification and characterization.
Introduction and Synthetic Strategy
N-phenyl-2,3-dihydro-1H-inden-2-amine and its derivatives are important structural motifs in the development of pharmacologically active compounds, including local anesthetics and antiarrhythmic drugs.[1] The synthesis of this secondary amine is efficiently achieved through reductive amination, a cornerstone of C-N bond formation in organic chemistry.[2][3]
The chosen strategy involves the reaction between a ketone (2-indanone) and a primary amine (aniline). This process occurs in two key stages within a single pot:
-
Imine Formation: The nucleophilic aniline attacks the electrophilic carbonyl carbon of 2-indanone under weakly acidic conditions. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-phenyl-1H-inden-2-imine.[2]
-
Reduction: The C=N double bond of the imine is selectively reduced to a single bond, yielding the target secondary amine.
While catalytic hydrogenation is a viable reduction method[1][4], this protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly advantageous for laboratory-scale synthesis as it is less hydridic and more selective than reagents like sodium borohydride, reducing the imine intermediate much faster than the starting ketone. This selectivity minimizes the formation of 2-indanol as a byproduct and obviates the need for specialized high-pressure hydrogenation equipment.[4] Published studies have demonstrated that this specific reaction can achieve yields as high as 85%.[4]
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of the synthesis.
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2-Indanone | C₉H₈O | 132.16 | 615-13-4 | Skin/Eye Irritant[5][6] |
| Aniline | C₆H₇N | 93.13 | 62-53-3 | Toxic, Carcinogen, Eye Damage[7] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Water-reactive, Irritant |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | Flammable, Toxic, Carcinogen |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | Corrosive, Flammable |
| Saturated NaHCO₃ (aq) | - | - | - | Mild Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Irritant, Suspected Carcinogen |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Respiratory Irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable, Peroxide Former |
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All operations must be performed in a well-ventilated chemical fume hood.
Step 1: Reaction Setup and Imine Formation
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-indanone (1.32 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloroethane (DCE) to the flask and stir until the 2-indanone is fully dissolved.
-
Using a syringe, add freshly distilled aniline (0.92 mL, 10.1 mmol, 1.01 equiv) to the solution.
-
Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv). The acid catalyzes the formation of the imine intermediate by facilitating the dehydration step. Stir the mixture at room temperature for 30 minutes.
Step 2: Reduction of the Imine
-
While stirring, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv) to the reaction mixture in three equal portions over 15 minutes.
-
Causality Note: Portion-wise addition helps to control any potential exotherm and ensures the reducing agent is added to a solution where the imine has already begun to form, maximizing efficiency.
-
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the 2-indanone spot (visualized under UV light) has been fully consumed. This typically takes 4-12 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Safety Note: Perform this addition slowly as gas evolution (H₂) will occur from the quenching of excess hydride reagent.
-
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 20 mL portions of dichloromethane (DCM).
-
Combine all organic layers and wash them with 30 mL of brine (saturated NaCl solution). This step helps to remove residual water from the organic phase.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 4: Purification via Salt Formation and Recrystallization
-
Dissolve the crude product in approximately 20 mL of diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise while stirring until no further precipitation is observed. The product will precipitate as its hydrochloride salt.
-
Collect the white solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.
-
For final purification, recrystallize the hydrochloride salt from a suitable solvent system, such as an ethanol/ether mixture.[1] Dissolve the solid in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified N-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis protocol.
Caption: Workflow for N-phenyl-2,3-dihydro-1H-inden-2-amine Synthesis.
Safety and Handling
Adherence to safety protocols is mandatory. This synthesis involves hazardous materials and should only be performed by trained personnel in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][8]
-
Fume Hood: All operations, particularly those involving aniline, dichloroethane, and concentrated HCl, must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[7]
-
Aniline: Aniline is acutely toxic and a suspected carcinogen. Avoid all contact with skin and eyes, and prevent inhalation.[7] Use a dedicated syringe for transfer. In case of exposure, immediately wash the affected area with copious amounts of water and seek medical attention.[7]
-
Chlorinated Solvents (DCE, DCM): These are irritants and suspected carcinogens. Handle with care and ensure proper waste disposal according to institutional guidelines.
-
Hydride Reagents: Sodium triacetoxyborohydride reacts with water and protic solvents to release flammable hydrogen gas. Quench reactions slowly and carefully.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to local and institutional regulations.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Hanna, M. A., & Al-badry, K. A. (1977). REDUCTIVE ALKYLATION OF ANILINE WITH 2-INDANONE AND 2-TETRALONE. Organic Preparations and Procedures International, 9(6), 297-299. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. ijper.org. [Link]
- Google Patents. (1975).
-
PubMed. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Reductive aminations of ketones with aniline. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Aniline. [Link] (Note: A direct link to a specific, live SDS is not stable; this URL points to the general company page.)
-
Organic Chemistry Portal. (2024). Amine synthesis by reductive amination (reductive alkylation). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. 2-Indanone - Safety Data Sheet [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Application and Protocol Guide for the Quantification of N-phenyl-2,3-dihydro-1H-inden-2-amine
Introduction: The Analytical Imperative for N-phenyl-2,3-dihydro-1H-inden-2-amine
N-phenyl-2,3-dihydro-1H-inden-2-amine is a secondary aromatic amine featuring a rigid indane scaffold. Its structural similarity to known pharmacologically active agents suggests its potential significance in drug discovery and development. As with any potential therapeutic agent or synthetic intermediate, the ability to accurately and reliably quantify this compound in various matrices is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.
This comprehensive guide provides detailed analytical methods for the quantification of N-phenyl-2,3-dihydro-1H-inden-2-amine, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be robust, sensitive, and specific, adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of N-phenyl-2,3-dihydro-1H-inden-2-amine is fundamental to the development of robust analytical methods. While specific experimental data for this molecule is not extensively available in public literature, we can infer key properties from its structure and from data on its core moiety, 2-aminoindane.
Structure:
-
Molecular Formula: C₁₅H₁₅N
-
Molecular Weight: 209.29 g/mol
-
Compound Type: Secondary Aromatic Amine
-
Expected Solubility: Based on the parent compound 2-aminoindane hydrochloride's slight solubility in methanol and DMSO, N-phenyl-2,3-dihydro-1H-inden-2-amine is anticipated to be soluble in organic solvents like methanol, acetonitrile, and DMSO.[5] Its aqueous solubility is expected to be low.
-
Expected UV Absorbance: The presence of the phenyl group suggests that the compound will exhibit UV absorbance, likely with a maximum wavelength (λmax) in the range of 200-300 nm, making it suitable for UV detection in HPLC.
Recommended Analytical Techniques
Based on the structural characteristics of N-phenyl-2,3-dihydro-1H-inden-2-amine, the following analytical techniques are recommended for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine quantification in drug substance and formulated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this amine.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for ultra-sensitive and highly selective quantification in complex biological matrices.[6][7]
The choice of method will depend on the specific application, the required sensitivity, and the nature of the sample matrix.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of N-phenyl-2,3-dihydro-1H-inden-2-amine in bulk drug substance or simple formulations. The principle is based on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV detector.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar nature of the indane and phenyl groups makes the analyte well-suited for retention and separation on a C18 column.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase chromatography. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is crucial to protonate the secondary amine, ensuring good peak shape and preventing tailing.
-
UV Detection: The aromatic phenyl ring will provide a chromophore for UV detection. The optimal wavelength should be determined by running a UV scan of a standard solution.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
N-phenyl-2,3-dihydro-1H-inden-2-amine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid), analytical grade
-
Methanol (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain N-phenyl-2,3-dihydro-1H-inden-2-amine and prepare a solution in the diluent to a final concentration within the calibration range. Sonicate if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (example):
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the determined λmax)
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Quantify the amount of N-phenyl-2,3-dihydro-1H-inden-2-amine in the sample by interpolating its peak area from the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity and is suitable for the analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine in complex matrices where volatility is not a limiting factor. Derivatization is often employed for amines to improve their thermal stability and chromatographic performance.
Causality Behind Experimental Choices:
-
Derivatization: Amines can exhibit poor peak shape in GC due to their polarity and potential for adsorption on the column. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) converts the polar N-H group into a less polar and more volatile derivative, leading to sharper peaks and improved sensitivity.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the separation of the derivatized analyte.
-
Mass Spectrometry Detection: MS detection provides high selectivity and allows for confident identification based on the mass spectrum of the analyte. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
N-phenyl-2,3-dihydro-1H-inden-2-amine reference standard
-
Internal Standard (IS) (e.g., deuterated analog or a structurally similar compound with a different retention time)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in a suitable solvent like ethyl acetate.
-
To an aliquot of the standard or sample solution, add the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of pyridine and 100 µL of TFAA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling, evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-550 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized analyte and internal standard for quantification.
-
5. Data Analysis and Quantification:
-
Identify the derivatized analyte and IS by their retention times and mass spectra.
-
For quantification in SIM mode, generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.
-
Quantify the analyte in samples using this calibration curve.
Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for quantifying N-phenyl-2,3-dihydro-1H-inden-2-amine in complex biological matrices such as plasma or urine at very low concentrations.[6][8]
Causality Behind Experimental Choices:
-
UPLC/UHPLC: The use of ultra-high performance liquid chromatography provides faster analysis times and better resolution compared to conventional HPLC.
-
Electrospray Ionization (ESI): The secondary amine group is readily protonated, making positive mode ESI an efficient ionization technique.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and a corresponding transition for the internal standard. This minimizes matrix interference.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
N-phenyl-2,3-dihydro-1H-inden-2-amine reference standard
-
Stable isotope-labeled internal standard (e.g., N-phenyl-d5-2,3-dihydro-1H-inden-2-amine) is highly recommended.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation:
-
UPLC/UHPLC system.
-
Tandem mass spectrometer with an ESI source.
-
Data acquisition and processing software.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard and QC Sample Preparation: Prepare stock solutions and working standards in a suitable solvent (e.g., 50:50 acetonitrile:water). For biological samples, spike the standards into the same matrix (e.g., blank plasma).
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase A.
-
4. LC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase Gradient (example):
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
-
Analyte: Determine the precursor ion [M+H]⁺ and optimize collision energy to find the most abundant and stable product ion.
-
Internal Standard: Determine the corresponding transition.
-
5. Data Analysis and Quantification:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Method Validation
All analytical methods developed for quantification must be validated to ensure they are suitable for their intended purpose.[1][2][4] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:[2][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary of Typical Validation Parameters and Acceptance Criteria
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 85.0 - 115.0% (for bioanalysis) |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 15.0% (for bioanalysis) |
| LOD | Analyte dependent (ng range) | Analyte dependent (pg range) | Analyte dependent (pg to fg range) |
| LOQ | Analyte dependent (ng range) | Analyte dependent (pg range) | Analyte dependent (pg to fg range) |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of N-phenyl-2,3-dihydro-1H-inden-2-amine. The selection of the most appropriate technique will be dictated by the specific research or quality control objective, the sample matrix, and the required level of sensitivity. It is imperative that any method chosen be subjected to a thorough validation to ensure the integrity and quality of the generated data, in accordance with regulatory expectations.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
LookChem. (n.d.). 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). [Link]
-
Jayaraman, K., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. lcms.cz [lcms.cz]
- 3. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1) | lookchem [lookchem.com]
- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. PubChemLite - N-phenylindan-2-amine (C15H15N) [pubchemlite.lcsb.uni.lu]
A Validated HPLC-Based Approach for the Comprehensive Purity Assessment of N-phenyl-2,3-dihydro-1H-inden-2-amine
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, two-part High-Performance Liquid Chromatography (HPLC) strategy for the definitive purity assessment of N-phenyl-2,3-dihydro-1H-inden-2-amine, a critical chiral intermediate in pharmaceutical synthesis. The presence of impurities, including process-related substances, degradation products, and undesired enantiomers, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust analytical methods are imperative. This guide provides field-proven protocols for:
-
Chemical Purity Analysis: A stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of the main component and the separation of potential impurities.
-
Enantiomeric Purity Analysis: A high-resolution chiral HPLC method for the baseline separation and accurate quantification of the (R)- and (S)-enantiomers.
The methodologies are developed with a focus on the scientific rationale behind parameter selection and are designed to meet the stringent validation requirements of regulatory bodies, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Imperative of Purity in Pharmaceutical Development
N-phenyl-2,3-dihydro-1H-inden-2-amine is a secondary amine featuring a chiral center, making it a valuable building block in the synthesis of complex pharmaceutical agents. The control of its purity is not merely a quality control checkpoint but a foundational requirement for ensuring the consistency, safety, and therapeutic efficacy of the final drug product. Regulatory agencies mandate a thorough understanding of a drug's impurity profile, which includes both chemical impurities (e.g., starting materials, by-products) and stereoisomeric impurities (e.g., the unwanted enantiomer).[1][2]
This document serves as a comprehensive technical guide for researchers and analytical scientists, detailing two discrete but complementary HPLC methods for a full purity assessment.
Overall Analytical Workflow
The comprehensive purity analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine is a bifurcated process, addressing both chemical and stereoisomeric purity. The workflow ensures that all aspects of the compound's purity are rigorously evaluated before its use in downstream applications.
Caption: A flowchart of the complete analytical process.
Part 1: Chemical Purity by Stability-Indicating RP-HPLC
This method is designed to separate the main analyte from potential process-related impurities and degradation products, thus demonstrating the stability-indicating nature of the assay.
Scientific Rationale for Method Development
-
Column Selection: A C18 stationary phase is the industry standard for separating moderately polar to non-polar aromatic compounds. However, secondary amines like our target analyte are basic and can interact strongly with residual acidic silanols on the silica surface, leading to poor peak shape (tailing). To counteract this, a modern, end-capped, high-purity silica-based C18 column is selected. This minimizes silanol interactions, ensuring symmetrical peaks and improved resolution.[6]
-
Mobile Phase: A combination of acetonitrile and a buffer is used. Acetonitrile provides good solvating power for the aromatic structure. The key to success is controlling the mobile phase pH. By using a buffer with a pH around 2.5-3.5 (e.g., phosphate buffer or dilute formic acid), the secondary amine (pKa ~4-5) is fully protonated.[7] This ensures a single, stable ionic form of the analyte, which behaves predictably on the reversed-phase column, leading to sharp, symmetrical peaks.
-
Detection: The presence of the phenyl and indane groups results in strong UV absorbance. A photodiode array (PDA) detector is employed not only for quantification at a specific wavelength (e.g., 220 nm where aromatic systems absorb strongly) but also to perform peak purity analysis during forced degradation studies.
Forced Degradation (Stress Testing)
To validate the method as "stability-indicating," forced degradation studies are essential as per ICH guidelines.[8][9] These studies deliberately stress the analyte to generate potential degradation products and prove the method can separate them from the parent peak.[1][2][10]
Caption: Workflow for establishing the stability-indicating nature of the method.
Protocol: RP-HPLC Purity Method
1. Instrumentation and Materials
-
HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and sonicator.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
HPLC-grade acetonitrile, potassium dihydrogen phosphate, phosphoric acid, and water.
2. Solution Preparation
-
Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust pH to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of N-phenyl-2,3-dihydro-1H-inden-2-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare similarly to the Standard Solution using the sample batch.
3. Chromatographic Conditions & System Suitability
| Parameter | Condition | Rationale |
| Mobile Phase | Gradient elution (see table below) | To ensure elution of the main peak and any more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detection | PDA at 220 nm | Wavelength of high absorbance for the aromatic rings. |
| Run Time | 30 minutes | Sufficient to elute all potential impurities. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
System Suitability Testing (SST): Before analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable if it meets the criteria below.[11][12][13]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
4. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the SST injections.
-
Once SST passes, inject the sample solution in duplicate.
-
Calculate the purity using the area percent normalization method, disregarding any peaks from the blank.
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
Part 2: Enantiomeric Purity by Chiral HPLC
This method is designed to separate the two enantiomers of N-phenyl-2,3-dihydro-1H-inden-2-amine, which are indistinguishable by the achiral RP-HPLC method.
Scientific Rationale for Method Development
-
Column Selection: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are exceptionally versatile and effective for resolving a broad range of chiral compounds, including amines.[14][15] A column such as Lux Cellulose-1 or Chiralpak IA is an excellent starting point. These CSPs form transient, diastereomeric complexes with the enantiomers, leading to differential retention.
-
Mobile Phase: Chiral separations on polysaccharide phases are typically performed in normal-phase or polar-organic modes. A mobile phase of Hexane/Isopropanol is a common choice. For basic analytes like our target, peak shape can be poor due to strong interactions with the CSP. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is critical.[15] The DEA acts as a competitor for the active sites on the CSP, preventing strong analyte binding and resulting in sharp, symmetrical peaks and improved resolution.
-
Detection: UV detection at 220 nm remains suitable for this analysis.
Protocol: Chiral HPLC Purity Method
1. Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 250 mm x 4.6 mm, 5 µm (e.g., Lux Cellulose-1).
-
HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
2. Solution Preparation
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). Filter and degas before use.
-
Diluent: Mobile Phase.
-
Racemic Standard (0.2 mg/mL): Accurately weigh ~10 mg of a racemic (50:50) standard of N-phenyl-2,3-dihydro-1H-inden-2-amine into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This is used for system suitability to confirm resolution.
-
Sample Solution (0.2 mg/mL): Prepare similarly using the enantiomerically enriched sample batch.
3. Chromatographic Conditions & System Suitability
| Parameter | Condition | Rationale |
| Mobile Phase | Isocratic: Hexane/IPA/DEA (80:20:0.1) | Optimized for baseline separation of the enantiomers. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution. |
| Column Temp. | 25 °C | Ambient temperature is often sufficient for chiral separations. |
| Injection Vol. | 10 µL | Standard volume for this analysis. |
| Detection | UV at 220 nm | High absorbance wavelength for the analyte. |
| Run Time | 20 minutes | Sufficient to elute both enantiomer peaks. |
System Suitability Testing (SST): Inject the Racemic Standard solution. The system is deemed suitable if the resolution between the two enantiomer peaks meets the required criteria.[13]
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
4. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the SST injection.
-
Once SST passes, inject the Sample Solution in duplicate.
-
Identify the peaks corresponding to the desired and undesired enantiomers based on their retention times (confirmed by injecting a standard of the pure desired enantiomer, if available).
-
Calculate the enantiomeric purity (or enantiomeric excess, % ee).
% Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of Desired + Area of Undesired)) * 100
% Enantiomeric Excess (% ee) = ((Area of Desired - Area of Undesired) / (Area of Desired + Area of Undesired)) * 100
Method Validation Synopsis
Both the RP-HPLC and Chiral HPLC methods described must be fully validated according to ICH Q2(R1) guidelines to be considered reliable for quality control and regulatory submissions.[3][4][16]
| Validation Parameter | Chemical Purity (Impurity Test) | Enantiomeric Purity (Impurity Test) |
| Specificity | Yes (proven by forced degradation) | Yes (proven by resolution from desired enantiomer) |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Accuracy | Yes | Yes |
| Precision | Yes (Repeatability, Intermediate) | Yes (Repeatability, Intermediate) |
| Limit of Quantitation (LOQ) | Yes | Yes |
| Robustness | Yes | Yes |
Conclusion
The two distinct HPLC methods detailed in this application note provide a robust and reliable framework for the complete purity assessment of N-phenyl-2,3-dihydro-1H-inden-2-amine. The stability-indicating RP-HPLC method ensures control over chemical impurities and degradation products, while the chiral HPLC method allows for precise control of stereoisomeric purity. By explaining the scientific basis for methodological choices and adhering to the principles of system suitability and method validation, these protocols equip analytical scientists with the tools needed to ensure the quality and safety of this vital pharmaceutical intermediate.
References
-
Title: Impurities and Forced Degradation Studies: A Review Source: Bentham Science Publishers URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Getting the peaks perfect: System suitability for HPLC Source: American Chemical Society URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Universe URL: [Link]
-
Title: Forced Degradation Study & Impurity Analysis Source: Protheragen URL: [Link]
-
Title: System suitability in HPLC Analysis Source: Pharmaceutical Updates URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv Technology Corporation URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Impurities and Forced Degradation Studies: A Review Source: Current Pharmaceutical Analysis URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines Source: YouTube URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts Source: Chromatography Today URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Yakhak Hoeji URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. assayprism.com [assayprism.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. starodub.nl [starodub.nl]
Application Notes and Protocols for the Evaluation of N-phenyl-2,3-dihydro-1H-inden-2-amine as a Monoamine Oxidase B Inhibitor
Abstract
This document provides a comprehensive guide for the investigation of "N-phenyl-2,3-dihydro-1H-inden-2-amine" as a potential selective inhibitor of monoamine oxidase B (MAO-B). Drawing parallels from the well-characterized MAO-B inhibitors, rasagiline and selegiline, which share a similar inden amine core structure, we outline a strategic series of protocols to thoroughly characterize the inhibitory potency, selectivity, mechanism of action, and neuroprotective potential of this novel compound. These application notes are designed to equip researchers in neuropharmacology and drug discovery with the necessary framework to rigorously evaluate this and other related molecules for their therapeutic promise in neurodegenerative diseases such as Parkinson's disease.
Introduction: The Rationale for Selective MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of dopamine in the human brain.[1][2][3] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant dopamine deficiency, resulting in debilitating motor symptoms.[4][5] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its synaptic availability and helping to restore dopaminergic balance.[5][6][7]
Selective and irreversible MAO-B inhibitors, such as selegiline and rasagiline, are established therapeutic agents for Parkinson's disease.[4][6] They can be used as monotherapy in the early stages of the disease or as an adjunct to levodopa treatment in more advanced cases to improve motor symptoms and reduce "off" time.[1][4][8] Beyond symptomatic relief, preclinical studies suggest that some MAO-B inhibitors may possess neuroprotective properties, potentially by reducing oxidative stress associated with dopamine metabolism and other mechanisms.[4][9][10]
The compound of interest, N-phenyl-2,3-dihydro-1H-inden-2-amine, possesses the 2,3-dihydro-1H-inden amine scaffold, which is structurally related to rasagiline ((R)-N-propargyl-1-aminoindan). This structural similarity provides a strong rationale for its investigation as a potential MAO-B inhibitor. This guide details the necessary experimental workflows to validate this hypothesis and characterize its pharmacological profile.
Foundational In Vitro Characterization: Potency and Selectivity
The initial and most critical step is to determine the compound's inhibitory activity against MAO-B and its selectivity over the MAO-A isoform. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis when tyramine-rich foods are consumed), making selectivity a key safety and efficacy parameter.[5][7]
Principle of the Fluorometric Assay
A common and sensitive method for measuring MAO activity is a fluorometric assay.[11] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[11][12] In the presence of a developer and a probe (e.g., OxiRed™ or GenieRed), H₂O₂ generates a fluorescent product that can be quantified using a microplate reader.[11] The reduction in fluorescence in the presence of the test compound is proportional to its inhibitory activity.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) values for N-phenyl-2,3-dihydro-1H-inden-2-amine against both MAO-A and MAO-B.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine or Benzylamine)[13]
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Developer Solution
-
N-phenyl-2,3-dihydro-1H-inden-2-amine (Test Compound)
-
Positive Controls: Selegiline (for MAO-B), Clorgyline (for MAO-A)[2][11]
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black microplate with a flat bottom
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[11]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a serial dilution of the test compound in MAO Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.01 nM to 100 µM).
-
Prepare working solutions of the positive controls (Selegiline and Clorgyline) in a similar manner.
-
-
Assay Setup:
-
In a 96-well black plate, add 10 µL of the diluted test compound, positive controls, or vehicle (for enzyme control) to their assigned wells.
-
Prepare the MAO Enzyme Solution by diluting the respective enzyme (MAO-A or MAO-B) in cold MAO Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the appropriate MAO Enzyme Solution to each well.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare the MAO Substrate Solution by mixing the MAO Substrate, Developer, and Fluorescent Probe in MAO Assay Buffer.
-
Add 40 µL of the Substrate Solution to each well to initiate the enzymatic reaction. Mix gently.
-
-
Measurement:
-
Immediately begin measuring the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition relative to the enzyme control (vehicle) for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
-
Data Presentation and Interpretation
The calculated IC₅₀ values should be summarized in a table for clear comparison. The selectivity index (SI) is a critical parameter and is calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (SI = IC₅₀A / IC₅₀B) |
| N-phenyl-2,3-dihydro-1H-inden-2-amine | Experimental | Experimental | Calculated |
| Selegiline (Control) | ~7[11] | >1000 | >140 |
| Clorgyline (Control) | >1000 | ~2[11] | <0.002 |
A high selectivity index (>100) indicates that the compound is significantly more potent for MAO-B, which is a desirable characteristic for a therapeutic candidate.
Diagram: In Vitro MAO-B Inhibition Assay Workflow
Caption: Workflow for determining MAO-B inhibitory activity.
Mechanism of Action: Reversibility Studies
Determining whether the inhibition is reversible or irreversible is crucial for understanding the compound's duration of action and potential for drug-drug interactions. Irreversible inhibitors like rasagiline and selegiline form a covalent bond with the enzyme, leading to prolonged effects.[5][6]
Experimental Protocol: Dialysis Method for Reversibility
Principle: This method assesses whether the inhibitory effect of the compound can be removed by dialysis. If the compound is a reversible inhibitor, its dissociation from the enzyme during dialysis will restore enzyme activity. For an irreversible inhibitor, the activity will not be recovered.
Procedure:
-
Pre-incubation: Incubate a concentrated solution of MAO-B enzyme with a high concentration (e.g., 10x IC₅₀) of N-phenyl-2,3-dihydro-1H-inden-2-amine for a set period (e.g., 30 minutes) at 37°C. A control sample with vehicle is run in parallel.
-
Dialysis:
-
Place the pre-incubated enzyme-inhibitor mixture and the control mixture into separate dialysis devices (e.g., with a 10 kDa molecular weight cutoff).
-
Dialyze against a large volume of cold MAO Assay Buffer for several hours (e.g., 4-6 hours) with buffer changes to effectively remove any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the remaining MAO-B activity in both the inhibitor-treated and control samples using the fluorometric assay described in Section 2.2.
-
-
Analysis:
-
Compare the enzyme activity of the inhibitor-treated sample to the control. Significant recovery of activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.
-
Diagram: Logic of Reversibility Determination
Caption: Decision tree for assessing inhibitor reversibility.
Cellular and Preclinical Evaluation
Following robust in vitro characterization, the next phase involves assessing the compound's activity in a more complex biological environment.
Cell-Based Assays for Neuroprotection
Principle: To evaluate the potential neuroprotective effects of N-phenyl-2,3-dihydro-1H-inden-2-amine, cell-based models of neurotoxicity are employed. These assays determine if the compound can protect neuronal cells from toxins that induce oxidative stress and cell death, mimicking aspects of neurodegeneration.
Protocol: SH-SY5Y Neuroblastoma Cell Protection Assay
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Pre-treatment: Treat the cells with various concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine for 24 hours.
-
Induction of Toxicity: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (the active metabolite of MPTP) to induce cell death.[14][15]
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for another 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method like the MTT or LDH release assay.
-
Analysis: Compare the viability of cells treated with the compound and toxin to those treated with the toxin alone. A significant increase in viability indicates a neuroprotective effect.
In Vivo Studies in Animal Models of Parkinson's Disease
Principle: Animal models are essential for evaluating the in vivo efficacy and safety of a drug candidate. Neurotoxin-based models in rodents are widely used to create a Parkinson's-like pathology.[16][17]
Model: The MPTP Mouse Model The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a standard for preclinical testing.[17][18] MPTP is metabolized in the brain by MAO-B in astrocytes to the toxic cation MPP+, which is then selectively taken up by dopaminergic neurons, leading to their destruction.[18]
Experimental Design Outline:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + N-phenyl-2,3-dihydro-1H-inden-2-amine (various doses)
-
Group 4: MPTP + Rasagiline (positive control)
-
-
Dosing: Administer the test compound or controls to the animals for a set period before and/or during MPTP administration.
-
Behavioral Testing: Assess motor function using tests like the rotarod test, pole test, or open-field test to measure coordination, bradykinesia, and locomotor activity.
-
Neurochemical Analysis: After the study period, analyze the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Immunohistochemistry: Quantify the loss of dopaminergic neurons in the substantia nigra by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
Expected Outcomes: An effective compound would be expected to:
-
Prevent or reverse the motor deficits induced by MPTP.
-
Preserve striatal dopamine levels.
-
Protect dopaminergic neurons in the substantia nigra from degeneration.
Pharmacokinetic Considerations
A preliminary assessment of the compound's pharmacokinetic (PK) properties is essential. Rasagiline, for instance, is rapidly absorbed and extensively metabolized, primarily by the cytochrome P450 enzyme CYP1A2.[19][20] Its major metabolite is (R)-1-aminoindan.[10][19] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of N-phenyl-2,3-dihydro-1H-inden-2-amine is critical for dose selection and predicting its behavior in humans. Initial studies would involve administration to rodents and subsequent analysis of plasma and brain concentrations over time.[21]
Conclusion
The protocols and application notes presented here provide a systematic and robust framework for the comprehensive evaluation of N-phenyl-2,3-dihydro-1H-inden-2-amine as a novel MAO-B inhibitor. By first establishing its in vitro potency, selectivity, and mechanism of action, and subsequently validating its neuroprotective and in vivo efficacy, researchers can build a strong, data-driven case for its potential as a therapeutic agent for Parkinson's disease and other related neurodegenerative disorders.
References
- Vertex AI Search. Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment.
- Benchchem. Selegiline's Mechanism of Action in Parkinson's Disease: An In-depth Technical Guide.
-
Wikipedia. Rasagiline. Available from: [Link]
-
National Center for Biotechnology Information. Selegiline - StatPearls. Available from: [Link]
-
Foley, P., et al. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Frontiers in Pharmacology. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Selegiline Hydrochloride?. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Rasagiline mesylate?. Available from: [Link]
-
Mandel, S., et al. (2005). Neuroprotective actions of selegiline. Progress in Neurobiology. Available from: [Link]
-
Wikipedia. Pharmacology of selegiline. Available from: [Link]
-
Yu, P. H., et al. (1994). Pharmacological and clinical implications of MAO-B inhibitors. Psychopharmacology. Available from: [Link]
-
Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurotherapeutics. Available from: [Link]
-
Parkinson's UK. MAO-B inhibitors (rasagiline, selegiline, safinamide). Available from: [Link]
-
Riederer, P., & Lachenmayer, L. (2004). Clinical applications of MAO-inhibitors. Current Medicinal Chemistry. Available from: [Link]
-
Patsnap Synapse. What are the therapeutic applications for MAO inhibitors?. Available from: [Link]
-
Parkinson's Foundation. MAO-B Inhibitors. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
National Center for Biotechnology Information. Animal Models of Parkinson's Disease. Available from: [Link]
-
Rascol, O. (2009). Rasagiline for the management of Parkinson's disease. International Journal of Clinical Practice. Available from: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]
-
Exon Publications. Animal Models of Parkinson's Disease. Available from: [Link]
-
Jenner, P. (2003). Animal models of Parkinson's disease. Progress in Brain Research. Available from: [Link]
-
Charles River Laboratories. Animal Models of Parkinson's Disease. Available from: [Link]
-
Al-Kuraishy, H. M., et al. (2021). Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses. Clinical Pharmacology & Biopharmaceutics. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. Available from: [Link]
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available from: [Link]
-
MDPI. Parkinson's Disease: Exploring Different Animal Model Systems. Available from: [Link]
-
Zhang, Y., et al. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions. Drug Design, Development and Therapy. Available from: [Link]
Sources
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. evotec.com [evotec.com]
- 4. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 9. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 16. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Parkinson’s Disease: Exploring Different Animal Model Systems | MDPI [mdpi.com]
- 19. Rasagiline - Wikipedia [en.wikipedia.org]
- 20. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with N-phenyl-2,3-dihydro-1H-inden-2-amine
Introduction
N-phenyl-2,3-dihydro-1H-inden-2-amine, more commonly known in scientific literature as 2-Aminoindane (2-AI), is a rigid analogue of amphetamine.[1] Structurally, its constrained phenethylamine backbone offers a unique scaffold for investigating interactions with monoamine transporters. Pharmacological studies have characterized 2-AI as a monoamine releasing agent with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), exhibiting significantly less activity at the serotonin transporter (SERT).[1][2][3] This profile makes 2-AI a valuable pharmacological tool for researchers studying the roles of catecholaminergic systems in neurotransmission and for professionals in drug development exploring novel stimulant properties and therapeutic potentials.
This comprehensive guide provides detailed protocols for conducting cell-based assays to characterize the functional activity of N-phenyl-2,3-dihydro-1H-inden-2-amine. The methodologies are designed to be robust and self-validating, enabling researchers to assess the compound's impact on monoamine transporter function and general cellular health. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that underpin these assays.
Core Principles of Relevant Cellular Assays
To fully characterize the cellular pharmacology of N-phenyl-2,3-dihydro-1H-inden-2-amine, a multi-assay approach is essential. The primary activities of interest are its interaction with monoamine transporters and its potential for cytotoxicity.
-
Monoamine Transporter Uptake Assays: These assays directly measure the ability of a compound to inhibit the reuptake of neurotransmitters from the extracellular space into the cell.[4] By using cells that heterologously express a specific human monoamine transporter (DAT, NET, or SERT), we can determine the potency and selectivity of 2-AI. Modern assays often employ a fluorescent substrate that acts as a mimic for the natural neurotransmitter.[5][6] Inhibition of uptake by 2-AI results in a decreased intracellular fluorescence signal, which can be quantified to determine an IC50 value.
-
Monoamine Release (Efflux) Assays: As 2-AI is a suspected releasing agent, it is crucial to differentiate it from a pure uptake blocker.[7] Release assays typically involve pre-loading transporter-expressing cells with a labeled substrate (often a radiolabeled or fluorescent neurotransmitter). The assay then measures the amount of substrate released from the cells into the extracellular medium upon application of the test compound. A positive result in this assay, coupled with uptake inhibition, confirms the compound's classification as a releasing agent.
-
Cell Viability Assays: It is imperative to ensure that the observed effects in functional assays are not a consequence of cytotoxicity. Cell viability assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population.[8][9][10] These assays rely on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product, providing a quantitative measure of cell health.[9] Establishing a non-toxic concentration range for 2-AI is a critical first step for interpreting any functional data.
Experimental Workflows
Overall Experimental Strategy
The following diagram outlines the logical flow for characterizing N-phenyl-2,3-dihydro-1H-inden-2-amine in cell-based assays.
Caption: Logical workflow for cellular characterization of 2-AI.
Protocol 1: Cytotoxicity Assessment via MTS Assay
This protocol is designed to determine the concentration range of N-phenyl-2,3-dihydro-1H-inden-2-amine that is non-toxic to the host cells used in functional assays. The MTS assay is a colorimetric method for assessing cell metabolic activity.[8][10]
Materials
-
HEK293 cells (or other chosen cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
N-phenyl-2,3-dihydro-1H-inden-2-amine
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of N-phenyl-2,3-dihydro-1H-inden-2-amine in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations. A typical concentration range to test would be from 0.1 µM to 1000 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Return the plate to the incubator for a duration that matches the planned functional assays (e.g., 24 hours).
-
-
MTS Assay:
Data Analysis
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the CC50 (50% cytotoxic concentration).
| Parameter | Recommended Value |
| Cell Line | HEK293 |
| Seeding Density | 10,000-20,000 cells/well |
| Compound Conc. Range | 0.1 µM - 1000 µM |
| Incubation Time | 24 hours |
| MTS Incubation | 1-4 hours |
| Readout Wavelength | 490 nm |
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This protocol utilizes a commercially available fluorescence-based neurotransmitter transporter uptake assay kit to determine the IC50 values of N-phenyl-2,3-dihydro-1H-inden-2-amine for DAT, NET, and SERT.[5][6][12]
Monoamine Transporter Signaling Pathway
The diagram below illustrates the fundamental mechanism of monoamine transporter action and its inhibition, which is the basis for this assay.
Caption: Inhibition of monoamine transporter-mediated uptake.
Materials
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Complete culture medium
-
Poly-D-lysine coated, black-walled, clear-bottom 96- or 384-well plates
-
N-phenyl-2,3-dihydro-1H-inden-2-amine
-
Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[6]
-
Fluorescence plate reader with bottom-read capabilities
Step-by-Step Methodology
-
Cell Plating:
-
Seed the transporter-expressing cells onto poly-D-lysine coated plates at a density of 12,500-20,000 cells per well (for 384-well plates) or 40,000-60,000 cells per well (for 96-well plates).[6]
-
Incubate for 20-24 hours at 37°C and 5% CO₂ to form a confluent monolayer.
-
-
Compound Addition:
-
Prepare serial dilutions of N-phenyl-2,3-dihydro-1H-inden-2-amine and positive controls in assay buffer. Ensure all concentrations are below the determined cytotoxic limit.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for 10-15 minutes at 37°C.[5]
-
-
Assay Execution:
-
Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol.
-
Add the substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
Data Analysis
-
For kinetic data, calculate the rate of uptake (e.g., the slope of the fluorescence curve). For endpoint data, use the final fluorescence values.
-
Subtract the background fluorescence (wells with a potent inhibitor, e.g., 10 µM cocaine).
-
Normalize the data, setting the vehicle control as 100% activity and the background as 0% activity.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each transporter.
| Parameter | Recommended Value | Source |
| Cell Lines | HEK293-hDAT, HEK293-hNET, HEK293-hSERT | [13] |
| Plate Format | 384-well, black-wall, clear-bottom | [5] |
| Seeding Density | 12,500-20,000 cells/well | [6] |
| Compound Pre-incubation | 10-15 minutes | [5] |
| Read Mode | Kinetic or Endpoint | [12] |
Protocol 3: Monoamine Release (Efflux) Assay
This protocol is designed to measure the ability of N-phenyl-2,3-dihydro-1H-inden-2-amine to induce the release of a pre-loaded neurotransmitter substrate from cells expressing the relevant transporter.
Materials
-
Transporter-expressing HEK293 cells (as in Protocol 2)
-
[³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin (radiolabeled substrates)
-
Known releasing agents as positive controls (e.g., amphetamine for DAT/NET, fenfluramine for SERT)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Step-by-Step Methodology
-
Cell Plating:
-
Seed cells in 24- or 48-well plates and grow to confluence.
-
-
Substrate Loading:
-
Wash the cells twice with warm assay buffer.
-
Incubate the cells with a low concentration (e.g., 10-20 nM) of the appropriate [³H]-neurotransmitter for 30-60 minutes at 37°C to allow for uptake.
-
-
Wash and Baseline Measurement:
-
Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular radiolabel.
-
Add fresh, warm assay buffer to the wells and incubate for 5-10 minutes. Collect this buffer; this is the "baseline" release sample.
-
-
Compound-Induced Release:
-
Add assay buffer containing various concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine or control compounds to the wells.
-
Incubate for 20-30 minutes at 37°C.
-
Collect the supernatant (extracellular buffer).
-
-
Cell Lysis:
-
Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to release the remaining intracellular radiolabel.
-
-
Quantification:
-
Add the collected baseline, supernatant, and lysate samples to scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.
-
Data Analysis
-
Calculate the percentage of total [³H]-neurotransmitter released for each condition:
-
% Release = (CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)) * 100
-
-
Subtract the baseline % release from the compound-induced % release values.
-
Plot the net % release against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (50% effective concentration) and Emax (maximum effect) for release.
Data Interpretation and Synthesis
A comprehensive pharmacological profile of N-phenyl-2,3-dihydro-1H-inden-2-amine is achieved by integrating the data from all three protocols.
-
Cytotoxicity: The CC50 value from Protocol 1 defines the upper concentration limit for functional experiments. Any activity observed at concentrations approaching the CC50 should be interpreted with caution.
-
Transporter Interaction: The IC50 values from Protocol 2 will quantify the potency of 2-AI at DAT, NET, and SERT. Comparing these values reveals its transporter selectivity profile. For instance, a lower IC50 for NET and DAT compared to SERT confirms its known catecholamine-selective nature.[1]
-
Mechanism of Action: The EC50 values from Protocol 3 demonstrate the compound's ability to induce neurotransmitter efflux. If 2-AI shows potent activity in both the uptake inhibition and release assays, it can be confidently classified as a monoamine releasing agent.[7] Comparing the IC50 for uptake inhibition with the EC50 for release provides insight into its mechanism; for many releasing agents, these values are of a similar order of magnitude.
By following these detailed protocols, researchers and drug development professionals can generate a robust and reliable pharmacological dossier on N-phenyl-2,3-dihydro-1H-inden-2-amine, providing a solid foundation for further in-vivo studies or lead optimization efforts.
References
-
Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Agilent Technologies. GPCR Signaling Assays. [Link]
-
ION Biosciences. Gαq GPCR assays. [Link]
-
Wikipedia. 2-Aminoindane. [Link]
-
Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. [Link]
-
BioIVT. SERT Transporter Assay. [Link]
-
LeadQuest Biotech. Transporter Assay. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]
-
Kortagere, S., & Mortensen, O. V. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. [Link]
-
ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]
-
JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]
-
Technology Networks. Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology. [Link]
-
ResearchGate. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. [Link]
- Google P
- Google Patents.
Sources
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leadquest-biotech.com [leadquest-biotech.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
"N-phenyl-2,3-dihydro-1H-inden-2-amine" as a ligand for dopamine receptors
Application Notes & Protocols
Topic: Characterization of N-phenyl-2,3-dihydro-1H-inden-2-amine as a Ligand for Dopamine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Guide to Characterizing Novel Dopamine Receptor Ligands
The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a cornerstone of central nervous system function and a primary target for therapeutics treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1][2] D2 receptors are canonically coupled to the Gi/o class of G proteins.[3] Upon activation by an agonist, these receptors trigger a signaling cascade that inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).[1][4] Additionally, D2 receptor signaling can occur through G protein-independent pathways, often involving β-arrestin recruitment.[5][6]
The exploration of novel chemical entities for their potential to modulate dopamine receptors is a critical endeavor in neuroscience and drug discovery. This document provides a comprehensive guide to the in vitro pharmacological characterization of a novel compound, N-phenyl-2,3-dihydro-1H-inden-2-amine , as a putative dopamine D2 receptor ligand. While specific binding and functional data for this molecule are not extensively published, the methodologies detailed herein provide the framework necessary for its complete profiling.
We will outline two fundamental experimental workflows:
-
Competitive Radioligand Binding Assay: To determine the compound's affinity (Ki) for the human dopamine D2 receptor.
-
cAMP Inhibition Functional Assay: To quantify the compound's functional activity (potency as EC50 and efficacy) at the D2 receptor.
These protocols are designed to be self-validating, providing researchers with the rationale behind experimental choices and the necessary steps to generate robust and reproducible data.
Part 1: Determining Binding Affinity at the Dopamine D2 Receptor
The initial step in characterizing a novel ligand is to measure its binding affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[7] This assay quantifies the ability of the unlabeled test compound (N-phenyl-2,3-dihydro-1H-inden-2-amine) to displace a radiolabeled ligand with known high affinity for the D2 receptor.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of N-phenyl-2,3-dihydro-1H-inden-2-amine for the human dopamine D2 receptor.
Principle: The assay measures the competition between the test compound and a fixed concentration of a high-affinity D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone) for binding to membranes prepared from cells stably expressing the human D2 receptor.[8] The amount of radioligand bound to the receptor is inversely proportional to the concentration of the competing test compound.
Materials:
-
Receptor Source: Frozen membrane preparations from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor (long isoform).
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or unlabeled Spiperone.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Betaplate Scint or equivalent.
-
Equipment: 96-well microplates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), and a Wallac TriLux 1450 MicroBeta counter or similar scintillation counter.[9]
Workflow Diagram:
Caption: Workflow for the D2 Receptor Competitive Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of N-phenyl-2,3-dihydro-1H-inden-2-amine in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM, covering at least 6 log units.
-
Membrane Preparation: On the day of the assay, thaw the receptor membrane aliquot and resuspend it in the final assay binding buffer. Determine the protein concentration using a standard method like the Pierce® BCA assay.[9] The optimal amount of protein per well (e.g., 50-120 µg) should be determined empirically to ensure a sufficient signal-to-noise ratio.[9]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[9]
-
Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of [³H]-Spiperone solution.
-
Non-specific Binding (NSB): Add 150 µL of membranes, 50 µL of 10 µM Haloperidol, and 50 µL of [³H]-Spiperone solution.
-
Competition: Add 150 µL of membranes, 50 µL of the corresponding test compound dilution, and 50 µL of [³H]-Spiperone solution. The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the D2 receptor.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[9]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well FilterMate™ harvester onto GF/C filters pre-soaked in 0.3% PEI. This step separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.[9]
Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM of the test wells.
-
Determine IC50: Plot the specific binding CPM against the logarithm of the test compound concentration. Use a non-linear regression curve fitting program (e.g., Prism® by GraphPad) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the D2 receptor.[9]
-
| Parameter | Description | Typical Value |
| IC50 | Concentration of ligand that displaces 50% of the specific binding of the radioligand. | Determined Experimentally |
| Ki | Inhibition constant; a measure of the affinity of the ligand for the receptor. | Calculated |
| [L] | Concentration of radioligand. | ~Kd of radioligand |
| Kd | Dissociation constant of the radioligand. | ~0.1-0.4 nM for [³H]-Spiperone at D2R |
Part 2: Assessing Functional Activity at the Dopamine D2 Receptor
After determining binding affinity, the next critical step is to assess the compound's functional activity. Does it act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist? Since the canonical D2 receptor pathway involves inhibiting adenylyl cyclase, a cAMP inhibition assay is the most direct method to measure functional output.[3][4]
Protocol 2: cAMP Inhibition Functional Assay
Objective: To determine the potency (EC50 or IC50) and efficacy of N-phenyl-2,3-dihydro-1H-inden-2-amine as a modulator of dopamine D2 receptor signaling.
Principle: This cell-based assay measures the ability of a test compound to modulate intracellular cAMP levels.[1] Intracellular cAMP is first elevated using an adenylyl cyclase activator like forskolin. An agonist of the Gi-coupled D2 receptor will inhibit this forskolin-stimulated cAMP production. An antagonist will have no effect on its own but will block the inhibitory effect of a known D2 agonist.[1]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor.[1]
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum, antibiotics, and a selection agent (e.g., G418).[1]
-
Stimulant: Forskolin.
-
Reference Agonist: Dopamine or Quinpirole.
-
Test Compound: N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Assay Kit: A suitable cAMP detection kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[2][10]
-
Equipment: 96-well or 384-well assay plates, cell culture incubator, and a plate reader compatible with the chosen detection kit.
Dopamine D2 Receptor Signaling Pathway Diagram:
Caption: Canonical D2 Receptor Gi-coupled signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture the D2R-expressing cells according to standard protocols. Seed the cells into 96-well or 384-well assay plates at a density that ensures they reach 80-90% confluency on the day of the assay.[1]
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist (Dopamine) in an appropriate assay buffer.
-
Assay Procedure (Agonist Mode): a. Remove the culture medium from the cells. b. Add the test compound dilutions to the wells, followed immediately by a fixed concentration of forskolin (the concentration of forskolin should be pre-determined to elicit a sub-maximal cAMP response, e.g., EC80). c. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for a specified time (e.g., 30 minutes).
-
Assay Procedure (Antagonist Mode): a. Pre-incubate the cells with the serial dilutions of the test compound for a set period (e.g., 15-30 minutes). b. Add a fixed concentration of a reference agonist (e.g., Dopamine at its EC80 concentration) along with forskolin to all wells. c. Incubate as in the agonist mode.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: a. Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. b. For Agonist Mode: Plot the percent inhibition of the forskolin response versus the log concentration of the test compound. Fit the data using non-linear regression to determine the EC50 (potency) and the maximum inhibition (efficacy). c. For Antagonist Mode: Plot the cAMP response versus the log concentration of the test compound. Fit the data to determine the IC50 , which can then be used to calculate the antagonist's apparent dissociation constant (Kb) using the Schild equation or similar analysis.
| Parameter | Description |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. |
| IC50 | The molar concentration of an antagonist that inhibits 50% of the response to a reference agonist. |
| Efficacy | The maximal response a ligand can produce, often expressed as a percentage of the response to a full endogenous agonist like dopamine. |
| Potency | The concentration of a ligand required to produce a defined effect. Lower EC50/IC50 values indicate higher potency. |
Conclusion and Further Steps
The protocols described provide a robust foundation for the initial in vitro characterization of N-phenyl-2,3-dihydro-1H-inden-2-amine at the dopamine D2 receptor. The binding assay will establish its affinity, while the functional assay will define its activity as an agonist, antagonist, or partial agonist.
Successful characterization would involve further studies, including:
-
Selectivity Profiling: Testing the compound against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other relevant GPCRs (e.g., serotonin, adrenergic receptors) to determine its selectivity.[11]
-
β-Arrestin Recruitment Assay: To investigate potential biased signaling, where a ligand may preferentially activate the G-protein pathway or the β-arrestin pathway.[5][6]
-
In Vivo Studies: If the in vitro profile is promising, subsequent studies in animal models are necessary to evaluate its pharmacokinetic properties and physiological effects.
By following these structured methodologies, researchers can systematically elucidate the pharmacological profile of novel compounds like N-phenyl-2,3-dihydro-1H-inden-2-amine, paving the way for a deeper understanding of dopamine receptor modulation and the development of next-generation therapeutics.
References
- Innoprot. D2 Dopamine Receptor Assay.
- Kaya, T., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(5), 453-464.
- Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
- Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist, 20(5), 411-424.
- Zhang, G. Q., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Analytical Biochemistry, 293(2), 229-237.
- Eurofins. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.
- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
- Wikipedia. Dopamine receptor.
- R&D Systems.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- van der Wath, R. C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 223-233.
- Schetz, J. A., et al. (2009). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- PubChem. Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay.
- Seeman, P. (2011). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? Synapse, 65(11), 1223-1234.
- Taylor, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3203.
- Chemel, B. R., et al. (2008). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. Molecular Pharmacology, 74(4), 1032-1041.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. innoprot.com [innoprot.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-phenyl-2,3-dihydro-1H-inden-2-amine
Introduction: Unveiling the Therapeutic Potential of N-phenyl-2,3-dihydro-1H-inden-2-amine
N-phenyl-2,3-dihydro-1H-inden-2-amine is a novel chemical entity with a structure that shares features with known neuropharmacologically active compounds. Specifically, its 2-aminoindan core is reminiscent of rasagiline and other monoamine oxidase B (MAO-B) inhibitors, which are pivotal in the management of Parkinson's disease.[1] This structural similarity provides a strong rationale for investigating its potential as a modulator of monoaminergic neurotransmission. However, without empirical data, its precise mechanism of action, efficacy, and safety profile remain unknown.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a rigorous in vivo experimental plan for the initial characterization of N-phenyl-2,3-dihydro-1H-inden-2-amine. The following protocols are designed to be a self-validating system, integrating pharmacokinetic (PK), pharmacodynamic (PD), and preliminary toxicological assessments to build a robust data package for this promising compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.[2][3]
Part 1: Foundational Characterization & Pharmacokinetics
The initial phase of in vivo testing is to understand how the animal body affects the drug (pharmacokinetics). This is crucial for designing subsequent efficacy and toxicology studies.[4][5][6]
Pre-formulation and Vehicle Selection
Causality: The choice of vehicle is critical for ensuring the compound is administered accurately and consistently. A poorly chosen vehicle can lead to variable absorption, local irritation, or even toxicity, confounding the study results.
Protocol 1: Vehicle Screening
-
Solubility Assessment:
-
Determine the solubility of N-phenyl-2,3-dihydro-1H-inden-2-amine in a panel of common, non-toxic vehicles (e.g., saline, 5% DMSO in saline, 10% Tween 80 in water, 0.5% methylcellulose).
-
Prepare saturated solutions and quantify the concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
Stability Analysis:
-
Assess the stability of the compound in the most promising vehicles over a relevant timeframe (e.g., 4-24 hours) at room temperature and 4°C.
-
Quantify the parent compound at various time points to check for degradation.
-
-
Selection Criteria:
-
Choose a vehicle that provides a homogenous and stable solution or suspension at the required concentration range and is known to be well-tolerated in the chosen animal model.
-
In Vivo Pharmacokinetic (PK) Profiling
Causality: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to interpreting PD and toxicology data.[6][7] This study will determine key parameters like bioavailability, half-life, and maximum concentration.
Protocol 2: Single-Dose PK Study in Rodents
-
Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Justification: Rats are a standard rodent model for PK studies due to their well-characterized physiology and ease of handling.[8]
-
-
Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).
-
-
Sample Size: n=3-4 animals per group.
-
-
Procedure:
-
Acclimatize animals for at least 7 days.
-
Fast animals overnight before dosing (for the PO group).
-
Administer the compound via the specified route.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of N-phenyl-2,3-dihydro-1H-inden-2-amine in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Hypothetical Pharmacokinetic Parameters for N-phenyl-2,3-dihydro-1H-inden-2-amine
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC0-t (nghr/mL) | 1200 | 4800 |
| AUC0-inf (nghr/mL) | 1250 | 5000 |
| T1/2 (hr) | 4.5 | 5.0 |
| Clearance (mL/hr/kg) | 800 | - |
| Volume of Distribution (L/kg) | 5.2 | - |
| Bioavailability (%) | - | 40% |
Diagram 1: Pharmacokinetic Study Workflow
Caption: Workflow for a single-dose pharmacokinetic study.
Part 2: Pharmacodynamics and Target Engagement
With an understanding of the compound's PK profile, the next step is to investigate its biological effects (pharmacodynamics) and confirm it interacts with its intended target in a living system.[4][5]
In Vivo Target Engagement: MAO-B Inhibition
Causality: Based on the structural hypothesis, it is crucial to determine if N-phenyl-2,3-dihydro-1H-inden-2-amine inhibits MAO-B in the brain at doses that are pharmacokinetically relevant.
Protocol 3: Ex Vivo Brain MAO-B Activity Assay
-
Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Justification: Mice are commonly used for neuropharmacological studies, and there are well-established protocols for assessing MAO activity in this species.
-
-
Study Design:
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: N-phenyl-2,3-dihydro-1H-inden-2-amine at three different doses (e.g., 1, 5, 25 mg/kg, PO).
-
Group 5: Positive control (e.g., Rasagiline, 1 mg/kg, PO).
-
-
Sample Size: n=5-6 animals per group.
-
-
Procedure:
-
Administer the compound or vehicle.
-
At a time point corresponding to the predicted Tmax from PK studies, euthanize the animals.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, cortex).
-
Homogenize the brain tissue in an appropriate buffer.
-
-
MAO-B Activity Assay:
-
Use a commercially available MAO-B activity assay kit or a radioenzymatic assay with a specific MAO-B substrate (e.g., benzylamine).
-
Measure the rate of substrate conversion in the brain homogenates from each treatment group.
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each dose group relative to the vehicle control.
-
Determine the dose that produces 50% inhibition (ID50).
-
Caption: Timeline for the MPTP mouse model efficacy study.
Part 4: Data Integration and Ethical Considerations
PK/PD Modeling and Data Interpretation
The ultimate goal is to integrate the pharmacokinetic and pharmacodynamic data to establish a clear relationship between drug exposure and its biological effect. [2][7]This allows for the determination of a therapeutic window and provides a rational basis for dose selection in future, more advanced preclinical and clinical studies.
Ethical Considerations and Animal Welfare
All in vivo experiments must be conducted with the highest regard for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The experimental design must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and reporting should follow the ARRIVE guidelines to ensure transparency and reproducibility. [3]
References
-
Reaction Biology. In Vivo PK/PD Study Services. [Link]
-
Gabrielsson J, Weiner D. Pharmacokinetic/pharmacodynamic studies in drug product development. PubMed. [Link]
-
Labtoo. In vivo pharmacokinetics and pharmacodynamics models. [Link]
-
Konsolaki, E. Animal models in neuropharmacology: an ethological perspective. 4th Global Experts Meeting on Neuropharmacology. [Link]
-
Liederer, B. M., et al. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of pharmaceutical sciences. [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. General Principles of Preclinical Study Design. In: Handbook of experimental pharmacology. [Link]
-
Melior Discovery. Pharmacokinetics (PK) Studies. [Link]
-
Löscher, W. Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus. Pharmaceuticals (Basel). [Link]
-
Frontiers Media. Animal Models for Basic and Applied Research in Neuroscience. [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
Taconic Biosciences. Mice and Rat Models for Neurobiology Research. [Link]
-
ACS Publications. Animal Model Systems in Neuroscience. [Link]
-
Preprints.org. Designing an In Vivo Preclinical Research Study. [Link]
-
Saudi Food and Drug Authority. General Considerations for Preclinical Studies Submissions. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Wiley, J. L., et al. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology (Berl). [Link]
-
Wiley, J. L., et al. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids. In: Designer Drugs. [Link]
-
MDPI. Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. [Link]
-
Chem Help ASAP. in vivo general toxicology studies. YouTube. [Link]
-
MDPI. AI Methods for New Psychoactive Substance (NPS) Design and Analysis. [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]
-
Zampieri, D., et al. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry. [Link]
-
Wang, H., et al. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European journal of medicinal chemistry. [Link]
-
ResearchGate. Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective and Orally Bioavailable Inhibitors of the Na + /H + Exchanger Type 3 (NHE3). [Link]
-
National Center for Biotechnology Information. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]
-
Thaker, T., et al. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology. [Link]
-
Peng, Y., et al. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]
-
PubChem. N-phenylindan-2-amine (C15H15N). [Link]
-
PubChem. N-propyl-2,3-dihydro-1H-inden-1-amine. [Link]
-
PubChem. N-propyl-2,3-dihydro-1H-inden-2-amine. [Link]
-
Master Organic Chemistry. Enamines. [Link]
Sources
- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. labtoo.com [labtoo.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Leveraging N-phenyl-2,3-dihydro-1H-inden-2-amine in Fragment-Based Drug Design
Introduction: The Strategic Value of Conformationally Restricted Scaffolds in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] By starting with small, low-molecular-weight fragments (typically <300 Da), FBDD explores chemical space more efficiently, often yielding leads with superior physicochemical properties.[3][4] The core principle of FBDD is to identify weakly binding fragments that can be elaborated into potent, high-affinity molecules through strategies like fragment growing, linking, or merging.[1][5]
This guide focuses on the application of a specific, strategically designed fragment: N-phenyl-2,3-dihydro-1H-inden-2-amine . This molecule embodies several key attributes that make it an exceptional starting point for an FBDD campaign. The indane core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of approved drugs such as the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.[6] Its rigid, bicyclic nature significantly reduces conformational entropy upon binding, which can lead to more efficient and potent interactions with a biological target.[6] The defined three-dimensional shape of the indane scaffold provides a robust anchor for probing protein binding pockets, while the secondary amine and phenyl group offer clear vectors for synthetic elaboration.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize N-phenyl-2,3-dihydro-1H-inden-2-amine and its analogs in an integrated FBDD workflow, from initial library design and screening to hit validation and optimization.
PART 1: The N-phenyl-2,3-dihydro-1H-inden-2-amine Fragment - Physicochemical Profile
A successful fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (Ro3), to ensure it is an efficient starting point for optimization.[5][7] N-phenyl-2,3-dihydro-1H-inden-2-amine aligns well with these principles, making it an ideal candidate for a fragment library.
| Property | Value (Calculated) | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | ~223.3 Da | ≤ 300 Da | Low complexity increases the probability of finding a complementary fit in a binding pocket.[4][7] |
| cLogP | ~3.0 | ≤ 3 | Ensures adequate aqueous solubility, which is critical for biophysical screening assays.[1] |
| Hydrogen Bond Donors | 1 | ≤ 3 | Provides a specific interaction point without excessive polarity that could hinder optimization. |
| Hydrogen Bond Acceptors | 1 | ≤ 3 | Offers a complementary interaction point, allowing for directed binding. |
| Rotatable Bonds | 2 | ≤ 3 | The rigid core minimizes conformational entropy loss upon binding, leading to higher ligand efficiency.[6] |
PART 2: Integrated FBDD Workflow
The successful application of N-phenyl-2,3-dihydro-1H-inden-2-amine in an FBDD campaign relies on a multi-faceted approach that integrates computational and biophysical techniques. Each step is designed to triage and validate hits, ensuring that medicinal chemistry efforts are focused on the most promising fragments.[2][8]
Caption: Integrated FBDD workflow from fragment screening to lead optimization.
PART 3: Experimental Protocols & Methodologies
As a Senior Application Scientist, the causality behind experimental choices is as critical as the protocol itself. The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques to detect binding events.[2][4]
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique ideal for primary screening due to its high throughput and low protein consumption.[9][10] It provides real-time kinetics, allowing for the characterization of binding affinity (KD) and stoichiometry.[10][11]
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a target density of 10,000-15,000 Response Units (RU). A reference channel is prepared by activating and deactivating the surface without protein to enable background subtraction.
-
Fragment Preparation: Dissolve N-phenyl-2,3-dihydro-1H-inden-2-amine and other library fragments in a suitable buffer (e.g., PBS with 5% DMSO) to a stock concentration of 10 mM. Prepare a dilution series for screening, typically at a single high concentration (e.g., 200 µM) for the primary screen.
-
Screening Assay:
-
Inject the fragment solution over the target and reference channels at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Regenerate the sensor surface between injections using a mild, optimized regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
A binding event is recorded as a change in RU over time.
-
-
Data Analysis:
-
Double-reference subtract the data by subtracting the reference channel signal from the active channel signal, and then subtracting a buffer-only injection ("blank").
-
Identify initial hits as fragments that produce a consistent, concentration-dependent binding response significantly above the noise level.
-
For confirmed hits, perform a full kinetic titration with a concentration series (e.g., 1 µM to 500 µM) to determine the equilibrium dissociation constant (KD).[9]
-
Protocol 2: Hit Confirmation via Ligand-Observed NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[8][9] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly useful because they do not require isotopic labeling of the protein and can effectively screen fragment mixtures.[9][12]
Methodology:
-
Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, D₂O).
-
Sample A (Reference): 100 µM of the fragment hit (e.g., N-phenyl-2,3-dihydro-1H-inden-2-amine).
-
Sample B (Binding): 100 µM of the fragment hit plus 5-10 µM of the target protein.
-
-
STD NMR Experiment:
-
Acquire a 1D proton spectrum for Sample A.
-
For Sample B, acquire two spectra: an "on-resonance" spectrum where a specific protein resonance (far from any ligand signals, e.g., -1 ppm) is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency where no protein or ligand signals exist (e.g., 40 ppm).
-
The saturation time is typically set between 1-2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.
-
The presence of signals in the STD spectrum confirms a direct binding interaction. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein surface.
-
Protocol 3: Structural Elucidation via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal of the hit validation phase.[8][12] It provides an unambiguous view of the binding mode, orientation, and specific molecular interactions, which is invaluable for guiding the subsequent structure-based drug design and hit-to-lead optimization.[11]
Methodology:
-
Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available sparse-matrix screens.
-
Optimize lead conditions to produce diffraction-quality crystals (typically >100 µm in the longest dimension).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals into a cryoprotectant-containing solution supplemented with a high concentration of the fragment (e.g., 1-10 mM N-phenyl-2,3-dihydro-1H-inden-2-amine) for a period ranging from minutes to hours.
-
Co-crystallization: If soaking fails (e.g., due to crystal cracking or low fragment solubility), set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
-
Refine the protein-fragment complex structure to acceptable R-factors and geometry.
-
Caption: Logic diagram for structure-based hit-to-lead optimization.
PART 4: Computational Chemistry Integration
Computational methods are indispensable for accelerating FBDD campaigns by prioritizing fragments for screening and suggesting optimization strategies.[13][14]
Protocol 4: Virtual Screening and Docking
Rationale: Molecular docking can computationally predict the preferred binding mode of a fragment to a target protein of known structure.[13] This allows for the in silico screening of large virtual fragment libraries to enrich for potential binders before committing to resource-intensive biophysical experiments.
Methodology:
-
Protein Preparation: Prepare the 3D structure of the target protein (from PDB or homology modeling) by adding hydrogens, assigning protonation states, and defining the binding site grid.
-
Fragment Library Preparation: Generate low-energy 3D conformers for N-phenyl-2,3-dihydro-1H-inden-2-amine and other fragments in the library.
-
Molecular Docking:
-
Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the fragment library into the defined binding site.[15]
-
Score and rank the fragments based on the predicted binding affinity (e.g., docking score).
-
-
Hit Selection: Select a diverse set of the top-ranking fragments for acquisition and subsequent biophysical screening. This computational pre-filtering can significantly increase the hit rate of the experimental screen.[13]
Conclusion
The N-phenyl-2,3-dihydro-1H-inden-2-amine scaffold represents a high-value starting point for fragment-based drug design. Its inherent rigidity and favorable physicochemical properties make it an efficient probe for exploring protein binding sites. By employing an integrated workflow that combines sensitive biophysical screening techniques like SPR and NMR with the definitive structural insights from X-ray crystallography and the predictive power of computational docking, researchers can effectively translate weakly binding fragment hits into highly potent and selective lead compounds. The protocols and strategies detailed herein provide a robust framework for leveraging this privileged scaffold to tackle challenging therapeutic targets.
References
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.). National Institutes of Health.
- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
- Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018). Frontiers in Chemistry.
- Fragment based drug design: from experimental to computational approaches. (n.d.). PubMed.
- Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers.
- Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing.
- Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery.
- Computational Fragment-Based Drug Design. (n.d.). Springer Nature.
- The Indane Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). BenchChem.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). National Institutes of Health.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). ACS Publications.
- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (n.d.). ACS Publications.
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
- From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. (n.d.). Arrow@TU Dublin.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
- Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. (n.d.). PubMed.
- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. (2025). ResearchGate.
- Fragment Screening by Surface Plasmon Resonance. (2010). National Institutes of Health.
- Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. (2016). Semantic Scholar.
- Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. (n.d.). Arrow@TU Dublin.
- Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. (n.d.). National Institutes of Health.
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (n.d.). PubMed.
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
- Development and applications of fragment based drug design methods. (2019). Boston University.
- Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
- Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. (n.d.). PubMed.
- Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective and Orally Bioavailable Inhibitors of the Na + /H + Exchanger Type 3 (NHE3). (n.d.). ResearchGate.
- Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. (n.d.). PubMed.
- Concepts and Core Principles of Fragment-Based Drug Design. (2019). National Institutes of Health.
- Concepts and Core Principles of Fragment-Based Drug Design. (n.d.). MDPI.
- Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. (n.d.). ScienceDirect.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health.
- Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives. (n.d.). Google Patents.
- Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. (2024). National Institutes of Health.
- Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal.
- Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2000). ResearchGate.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). National Institutes of Health.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Fragment-Based Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
The synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine is most commonly achieved via the reductive amination of 2-indanone with aniline. This process involves two key transformations: the formation of an intermediate imine, followed by its reduction to the target secondary amine.[1][2] While conceptually straightforward, the efficiency of this reaction is highly sensitive to a variety of parameters.
Reaction Overview: Reductive Amination Pathway
The overall transformation from 2-indanone and aniline to the final product is depicted below. The process hinges on the successful in situ formation and subsequent reduction of the C=N double bond of the imine intermediate.
Caption: General workflow for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is the most frequent complaint and can stem from several factors, primarily related to the sensitive equilibrium of imine formation and the choice of reducing agent.
-
Inefficient Imine Formation: The condensation of 2-indanone and aniline to form the imine is a reversible reaction that produces water.[3][4] If water is not effectively removed or the equilibrium is not driven forward, the concentration of the imine intermediate will be low, leading to a poor yield of the final product.
-
Solution: Conduct the reaction under mildly acidic conditions (pH 4-5).[1][3] A catalytic amount of acetic acid is often used. This protonates the carbonyl oxygen of 2-indanone, making it more electrophilic and accelerating the initial nucleophilic attack by aniline. However, a pH that is too low will protonate the aniline, rendering it non-nucleophilic and stopping the reaction.[1][3]
-
-
Premature Reduction of Starting Material: If the reducing agent is not selective, it can reduce the starting ketone (2-indanone) to 2-indanol, a common and often difficult-to-remove byproduct. This is a significant issue with powerful reducing agents like sodium borohydride (NaBH₄).[1][5]
-
Solution: Choose a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it selectively reduces the protonated iminium ion over the ketone.[6][7] Alternatively, if using NaBH₄, adopt a two-step, one-pot procedure: first, allow the imine to form completely (monitor by TLC or NMR) over 1-2 hours, and only then add the NaBH₄.[5][8]
-
-
Poor Quality of 2-Indanone: 2-indanone can be unstable and may darken or polymerize upon storage, especially if exposed to air.[9] Using impure starting material will inevitably lead to lower yields and a complex mixture of side products.
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the probable side products?
A2: A complex reaction mixture is a common outcome if conditions are not optimized. The troubleshooting flowchart below can help diagnose the issue based on TLC analysis.
Caption: Troubleshooting flowchart based on TLC analysis.
-
Unreacted 2-Indanone/Aniline: Indicates incomplete imine formation.
-
Intermediate Imine: The imine is typically less polar than the final amine product. Its presence indicates an incomplete reduction step.
-
2-Indanol: The alcohol byproduct from the reduction of 2-indanone. This occurs when a non-selective reducing agent is used or added prematurely.[8]
Q3: How do I choose the best reducing agent for this synthesis?
A3: The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal reagent should selectively reduce the imine (or its protonated form, the iminium ion) in the presence of the starting ketone.[1]
| Reducing Agent | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | Inexpensive, readily available. | Can reduce the starting ketone; requires careful, timed addition after imine formation.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Highly selective for iminium ions at acidic pH; stable in protic solvents.[1] | Highly toxic (releases HCN in strong acid); environmental and safety concerns.[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Excellent selectivity, mild, non-toxic, commercially available; ideal for one-pot reactions.[6][7] | Water-sensitive; more expensive than NaBH₄.[5] |
| Catalytic Hydrogenation (H₂, Pd/C) | High | "Green" method with high atom economy. | Requires specialized hydrogenation equipment; may not be suitable for all substrates.[2] |
Recommendation: For general laboratory synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most reliable and convenient choice for a direct, one-pot reductive amination.[7]
Q4: I'm struggling to purify my final product. The imine and amine co-elute in my column, and extraction is not clean. What should I do?
A4: Purification challenges often arise from residual imine, which has a polarity similar to the target amine. The key is to ensure the reaction goes to completion or to chemically remove the impurity during workup.
-
Drive the Reduction to Completion: If you detect residual imine, the reduction is incomplete. Try adding another portion of the reducing agent and allowing the reaction to stir for several more hours or overnight.[11]
-
Hydrolyze the Residual Imine: The imine C=N bond is susceptible to hydrolysis back to the ketone and amine, especially under acidic conditions.[4]
-
Workup Procedure: During the workup, wash the organic layer with a mild acidic solution (e.g., 1M HCl). This will protonate your target amine, pulling it into the aqueous layer, while also hydrolyzing the residual imine back to 2-indanone and aniline.
-
Extraction Protocol:
-
Quench the reaction carefully with water.
-
Extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with 1M HCl. The target amine will move to the aqueous layer as its hydrochloride salt. The neutral 2-indanone will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10.
-
Extract the free-based amine back into an organic solvent.
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
-
-
This acid-base extraction technique is highly effective for separating the basic amine product from neutral or acidic impurities.[12]
Recommended Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This is the preferred method for its simplicity, high selectivity, and good yields.[6][7]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-indanone (1.0 eq.) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Add aniline (1.05 eq.) to the solution. If the reactants are less reactive, add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and imine intermediate are consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes. Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCE) twice.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Two-Step, One-Pot Synthesis using Sodium Borohydride (NaBH₄)
This is a more economical but less selective method. The timed addition of the reducing agent is critical.[5]
-
Setup: To a round-bottom flask, add 2-indanone (1.0 eq.), aniline (1.05 eq.), and a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2 hours. It is crucial to allow sufficient time for the imine to form before adding the reducing agent. Monitor by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add sodium borohydride (1.5 eq.) in small portions. Control the addition to manage gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-phenyl-2,3-dihydro-1H-inden-2-amine
Welcome to the dedicated technical support guide for N-phenyl-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the purification of N-phenyl-2,3-dihydro-1H-inden-2-amine, grounding your experimental approach in its core physicochemical properties.
Q1: What are the key chemical properties of N-phenyl-2,3-dihydro-1H-inden-2-amine that influence its purification?
A1: Understanding the molecule's structure is paramount.
-
Basicity: The secondary amine group is basic (a typical pKa for a similar secondary amine, N-propyl-2,3-dihydro-1H-inden-2-amine, can be estimated around 10-11). This property is the cornerstone of purification via acid-base extraction, allowing for selective separation from non-basic impurities.
-
Polarity: As a secondary amine with an aromatic system, it has moderate polarity. This makes it suitable for normal-phase silica gel chromatography but also amenable to reverse-phase HPLC for high-resolution analysis and purification.
-
Stereochemistry: The indane scaffold is not planar. Depending on the synthetic route, particularly if a substituent is present on the 1 or 3 position, the product can exist as a mixture of diastereomers. Even without other chiral centers, the relative orientation of the phenyl group can be a factor. Separating these stereoisomers is often the most significant purification challenge.[1][2][3]
-
Stability: Aromatic amines can be susceptible to air oxidation over time, which often manifests as a discoloration (e.g., turning yellow or brown).[4] Proper storage and handling are critical to maintain purity post-purification.
Q2: What are the most common impurities I should expect from a typical synthesis, for example, the reductive amination of 2-indanone with aniline?
A2: The impurity profile is directly linked to the synthetic route. For a reductive amination pathway, you should anticipate:
-
Unreacted Starting Materials: Residual 2-indanone and aniline.
-
Side-Products: Over-alkylation products or byproducts from the reducing agent.
-
Diastereomers: If any stereocenters are formed, diastereomeric mixtures are highly likely.[3][5]
-
Oxidation Products: Formed during workup or storage if exposed to air.
Q3: Which analytical techniques are best for assessing the purity of my sample and identifying impurities?
A3: A multi-pronged approach is recommended for robust purity analysis.
| Technique | Primary Use | Strengths | Limitations |
| HPLC/UHPLC | Purity assessment, diastereomer ratio | High resolution, excellent for separating isomers, quantitative.[2][6] | Requires method development, may not identify unknown impurities without MS. |
| ¹H and ¹³C NMR | Structural confirmation, impurity identification | Provides detailed structural information, can quantify impurities with an internal standard (qNMR). | May not resolve signals from very similar diastereomers, less sensitive than HPLC for trace impurities. |
| GC-MS | Identification of volatile impurities | Excellent for identifying known and unknown volatile impurities (e.g., residual solvents, starting materials).[7] | May require derivatization for non-volatile amines to prevent peak tailing and improve analysis.[8][9] |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, scouting for column conditions | Fast, inexpensive, provides a quick snapshot of the reaction mixture's complexity.[10] | Not quantitative, low resolution compared to HPLC. |
Section 2: Troubleshooting Guide: Common Purification Challenges & Solutions
This section provides direct answers and actionable protocols for specific issues encountered during purification.
Problem 1: My crude product is contaminated with non-basic starting materials like 2-indanone.
Solution: Acid-Base Extraction
This is the most effective first-pass purification strategy to remove neutral or acidic impurities. The basic amine is protonated and selectively pulled into an aqueous acidic phase, leaving non-basic organic impurities behind.
Underlying Principle: The lone pair of electrons on the nitrogen atom of the amine readily accepts a proton from an acid (like HCl) to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). Neutral organic compounds, like ketones, have no such basic site and remain in the organic solvent.
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing your protonated amine salt) into a clean flask. The upper organic layer contains the neutral impurities and can be discarded.
-
To be thorough, re-extract the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). You should see your product precipitate or form an oil.
-
Extract the now deprotonated, free-base amine back into a fresh portion of organic solvent (e.g., DCM or EtOAc) three times.
-
Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Problem 2: My analytical data (NMR/HPLC) clearly shows a mixture of diastereomers.
This is a common and significant challenge. Separation requires techniques that can differentiate between molecules with very similar physical properties.
Solution A: Flash Column Chromatography
For diastereomers with a sufficient difference in polarity, silica gel chromatography can be effective.
Causality: Diastereomers have different 3D shapes. This leads to differential interaction with the stationary phase (silica gel). One diastereomer will adhere more strongly and thus elute more slowly, allowing for separation.
Protocol:
-
Scout Solvents: Use TLC to find a solvent system that gives good separation (ΔRf > 0.15). Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or a small percentage of triethylamine (Et₃N).
-
Why Triethylamine? Adding a small amount of a basic modifier like Et₃N (0.1-1%) to the eluent is crucial. It deactivates the acidic silanol groups on the silica surface, preventing irreversible binding and peak tailing of the basic amine product.
-
Column Packing & Loading: Pack the column with silica gel in your chosen non-polar solvent. Dissolve your crude product in a minimal amount of DCM or the eluent and load it onto the column.
-
Elution: Run the column using an isocratic or gradient elution based on your TLC results. Collect fractions and analyze them by TLC or HPLC to identify the pure fractions containing each diastereomer.
Typical Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Comments |
| Hexanes:Ethyl Acetate (9:1 to 1:1) + 0.5% Et₃N | Low to Medium | A standard starting point for many amines. |
| Dichloromethane:Methanol (99:1 to 95:5) + 0.5% Et₃N | Medium to High | Useful if the compound is not very soluble in hexanes/EtOAc. |
Solution B: Diastereomeric Salt Resolution via Fractional Crystallization
This classical and powerful technique is often the most effective method for large-scale separation of stereoisomers.[3][11]
Underlying Principle: Reacting a mixture of diastereomeric amines with a single enantiomer of a chiral acid (a "resolving agent") creates a mixture of diastereomeric salts. These salts (e.g., [R-amine][R-acid] and [S-amine][R-acid]) have different crystal lattice energies and, crucially, different solubilities in a given solvent.[11] By carefully choosing a solvent, one salt can be selectively crystallized while the other remains in solution.
Detailed Workflow:
-
Select a Chiral Acid: Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (R)-(-)-Mandelic acid.
-
Stoichiometry: Dissolve your diastereomeric amine mixture (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent, heating gently if necessary.
-
Salt Formation: Slowly add the acid solution to the amine solution with stirring. The salt may precipitate immediately, or you may need to cool the solution or slowly add a non-polar co-solvent to induce crystallization.
-
Fractional Crystallization:
-
Heat the mixture until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling is critical for forming well-ordered crystals and achieving high diastereomeric purity.
-
Collect the crystals by filtration. This is your first crop (Fraction 1).
-
Concentrate the mother liquor to obtain subsequent crops (Fraction 2, 3, etc.).
-
-
Analysis & Liberation: Analyze the diastereomeric purity of each crystal fraction (e.g., by HPLC after liberating the free base). Once a fraction with high purity is obtained, dissolve the salt in water, basify with NaOH, and extract the pure free-base amine as described in the acid-base extraction protocol.
Problem 3: My purified product is a persistent oil that won't solidify.
Solution: Salt Formation for Purification and Handling
While the free base may be an oil, its corresponding salt is often a stable, high-melting, crystalline solid.[12] Converting the amine to its salt can facilitate purification by recrystallization and improve its long-term stability and handling characteristics.
Protocol for Hydrochloride (HCl) Salt Formation:
-
Dissolve the purified free-base amine oil in a minimal amount of a suitable solvent like diethyl ether, EtOAc, or isopropanol.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
-
This crystalline salt can now be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/acetone).
Problem 4: My compound looks pure by NMR but turns yellow/brown after a few days.
Solution: Proper Handling and Storage Protocols
This discoloration is a classic sign of air oxidation, a common degradation pathway for aromatic amines.[4]
Best Practices:
-
Work Under Inert Atmosphere: When possible, handle the purified amine under an inert atmosphere of nitrogen or argon, especially during the final concentration step.
-
Storage: Store the final product in a sealed vial with an inert atmosphere headspace. For long-term storage, place it in a freezer at -20°C.[12]
-
Protect from Light: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze oxidation.
Section 3: Visual Workflows
To aid in experimental design, the following diagrams illustrate key decision-making and procedural workflows.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for diastereomeric salt resolution.
Section 4: References
-
US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
-
OSHA Method 96 - N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine. OSHA.
-
Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization . ResearchGate.
-
Harada, N., & Nakanishi, K. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . National Institutes of Health.
-
Photochemical Intramolecular Amination for the Synthesis of Heterocycles . The Royal Society of Chemistry.
-
Isolation of enantiomers via diastereomer crystallisation . UCL Discovery.
-
WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives . Google Patents.
-
How to separate two diastereomeric amines? Chemistry Stack Exchange.
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one . Semantic Scholar.
-
Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material . ResearchGate.
-
Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands . PubMed.
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . Helda - University of Helsinki.
-
Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry . PubMed.
-
1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1) . lookchem.
-
Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate . PMC - PubMed Central.
-
Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions . PubMed.
-
Different Analytical Methods of Para-Phenylenediamine Based Hair Dye . Scirp.org.
-
Impact of Solvent on the Thermal Stability of Amines . PMC - NIH.
-
Different Analytical Methods of Para-Phenylenediamine Based Hair Dye . ResearchGate.
Sources
- 1. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. lookchem.com [lookchem.com]
Overcoming solubility issues of "N-phenyl-2,3-dihydro-1H-inden-2-amine" in aqueous buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-phenyl-2,3-dihydro-1H-inden-2-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively overcome the inherent solubility challenges of this compound in aqueous buffers. Our goal is to provide you with both the foundational knowledge and the practical, step-by-step protocols necessary for successful experimentation.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is N-phenyl-2,3-dihydro-1H-inden-2-amine so difficult to dissolve in standard aqueous buffers like PBS (pH 7.4)?
A: The poor aqueous solubility of N-phenyl-2,3-dihydro-1H-inden-2-amine stems from a combination of two key molecular features: its high lipophilicity and its nature as a weak base.
-
High Lipophilicity (Hydrophobicity): The molecule possesses two bulky, non-polar ring structures: an indane group and a phenyl group. These hydrocarbon-rich regions repel water, making the compound inherently hydrophobic. This property is quantified by its high predicted octanol-water partition coefficient (XlogP).
-
Weak Base Nature: The compound has a secondary amine group. Amines are basic and can accept a proton (H+) to form a positively charged ammonium salt.[1] This charged form is significantly more water-soluble than the neutral free base. However, the predicted pKa of this amine is approximately 5.22.[2] In standard physiological buffers (pH ~7.4), which are more alkaline than the pKa, the amine group remains largely in its neutral, uncharged, and poorly soluble form.
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding these properties is the first step in designing an effective solubilization strategy.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₅H₁₅N | - |
| Molecular Weight | 209.29 g/mol | - |
| Predicted pKa [2] | 5.22 ± 0.20 | The compound is a weak base. It will be mostly uncharged and insoluble at neutral or alkaline pH. |
| Predicted XlogP [3] | 4.0 | The compound is highly lipophilic and prefers non-aqueous environments. |
Troubleshooting Guides & Experimental Protocols
This section provides a series of tiered strategies, from simple adjustments to more advanced formulation techniques, to solubilize N-phenyl-2,3-dihydro-1H-inden-2-amine.
Strategy 1: pH Adjustment (The First Line of Attack)
Q3: How can I use pH to increase the solubility of the compound?
A: By lowering the pH of the solvent well below the compound's pKa (~5.22), you can protonate the amine group. The resulting ammonium salt is ionic and demonstrates significantly enhanced aqueous solubility.[1][] This is often the simplest and most direct method.
-
Target pH Selection: Choose a buffer with a pH at least 1.5 to 2 units below the pKa. A good starting point is a buffer at pH 3.0 - 4.0 . Common choices include citrate or acetate buffers. Do not use phosphate buffers, as their buffering capacity is poor in this pH range.
-
Weighing: Accurately weigh the desired amount of N-phenyl-2,3-dihydro-1H-inden-2-amine powder.
-
Initial Dissolution: Add a small volume of the acidic buffer (e.g., pH 3.5 citrate buffer) to the powder.
-
Energy Input: Vortex or sonicate the mixture vigorously. Gentle warming (to 30-40°C) can also be applied to facilitate dissolution, but monitor for any compound degradation.
-
Volume Adjustment: Once the solid is fully dissolved, add the acidic buffer to reach the final desired stock concentration.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions (e.g., PVDF or PES).
Trustworthiness Check:
-
Critical Consideration: When you dilute this acidic stock solution into your final, neutral pH experimental buffer (e.g., cell culture media at pH 7.4), the compound may precipitate out as the pH rises and the amine deprotonates. Always perform a preliminary test by adding the stock to the final buffer at the highest intended concentration to ensure it remains soluble.
Strategy 2: Utilizing Co-solvents
Q4: My experiment is pH-sensitive. What is the next best option?
A: Using a water-miscible organic co-solvent is a powerful technique for dissolving lipophilic compounds.[5][6] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic molecule to dissolve.[]
-
Co-solvent Selection: Choose a co-solvent appropriate for your experimental system.
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing power; widely used for in vitro assays.
-
Ethanol (EtOH): Good choice for many applications, but can be volatile.
-
Polyethylene Glycol 400 (PEG 400): A less toxic option often used in preclinical in vivo studies.[7]
-
-
Stock Preparation: Dissolve the N-phenyl-2,3-dihydro-1H-inden-2-amine directly in 100% of your chosen co-solvent to create a high-concentration primary stock (e.g., 10-50 mM). Use vortexing or sonication as needed.
-
Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous buffer (e.g., PBS or cell culture medium).
-
Mixing Technique: Crucially, add the co-solvent stock solution dropwise into the vortexing aqueous buffer. Never add the buffer to the concentrated stock, as this will cause immediate precipitation.
Trustworthiness Check:
-
Expertise & Experience: The final concentration of the co-solvent must be kept to a minimum to avoid artifacts. For most cell-based assays, the final DMSO concentration should be below 0.5%, and ideally below 0.1%, to prevent cellular toxicity or off-target effects. Always run a vehicle control (buffer + co-solvent at the same final concentration) in your experiments.
Strategy 3: Micellar Solubilization with Surfactants
Q5: What if I need to avoid organic solvents entirely?
A: Surfactants offer an excellent alternative. Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core and a hydrophilic exterior. The lipophilic N-phenyl-2,3-dihydro-1H-inden-2-amine can be encapsulated within these hydrophobic cores, allowing it to be dispersed in the aqueous buffer.[8][9]
-
Surfactant Selection: Non-ionic surfactants are generally preferred due to their lower toxicity.
-
Tween® 80 (Polysorbate 80): Commonly used in pharmaceutical formulations.
-
Triton™ X-100: A standard laboratory detergent.
-
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and add the surfactant to a concentration above its CMC (typically 0.01% to 0.1% w/v is sufficient). Mix thoroughly until the surfactant is fully dissolved.
-
Compound Addition: Add the N-phenyl-2,3-dihydro-1H-inden-2-amine powder directly to the surfactant-containing buffer.
-
Dissolution: Agitate the mixture using a vortexer or sonicator until the compound is fully dissolved. This may take longer than with co-solvents.
Trustworthiness Check:
-
Authoritative Grounding: The choice and concentration of surfactant can influence biological systems.[10] It is essential to include a vehicle control (buffer + surfactant) to ensure the surfactant itself does not affect your experimental outcome.
Strategy 4: Advanced Formulation with Cyclodextrins
Q6: I require a stable, high-concentration formulation for in vivo studies. Are there more advanced options?
A: Yes. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic "guest" molecules like N-phenyl-2,3-dihydro-1H-inden-2-amine, forming a water-soluble "inclusion complex."[][12][13] This method is highly effective and widely used in the pharmaceutical industry to improve the solubility and bioavailability of poorly soluble drugs.[14]
-
Cyclodextrin Selection: Chemically modified cyclodextrins offer superior solubility and safety profiles.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very common, high aqueous solubility.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative, excellent for increasing the solubility of basic compounds.
-
-
Solution Preparation: Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-20% w/v HP-β-CD in water or saline).
-
Compound Addition: Add the N-phenyl-2,3-dihydro-1H-inden-2-amine powder to the cyclodextrin solution.
-
Complexation: Mix the suspension thoroughly. This process often requires extended agitation (stirring or shaking overnight at room temperature) to allow for the formation of the inclusion complex. Sonication can accelerate the process.
-
Clarification: Once dissolved, you should have a clear solution. If any undissolved material remains, it can be removed by centrifugation or filtration (0.22 µm).
Trustworthiness Check:
-
Mechanism Validation: The formation of an inclusion complex is an equilibrium process. The final achievable concentration will depend on the binding affinity between the compound and the specific cyclodextrin used.
Summary of Strategies & Decision Workflow
Choosing the right method depends on your specific experimental constraints.
| Method | Principle | Pros | Cons | Best For |
| pH Adjustment | Protonation of amine | Simple, inexpensive | May not be compatible with biological systems; risk of precipitation upon dilution | Initial screening; experiments tolerant of low pH |
| Co-solvents | Reduces solvent polarity | Fast, effective, high stock concentrations possible | Potential for solvent toxicity/artifacts; requires vehicle controls | In vitro assays, high-throughput screening |
| Surfactants | Micellar encapsulation | Avoids organic solvents | Can interfere with biological membranes or protein assays; requires vehicle controls | Formulations where organic solvents are prohibited |
| Cyclodextrins | Inclusion complex formation | High loading capacity, low toxicity, stable formulations | More expensive, may require longer preparation time | In vivo studies, long-term stability, high concentration needs |
To assist in your decision-making, follow this logical workflow.
Caption: A decision-making workflow for solubilizing N-phenyl-2,3-dihydro-1H-inden-2-amine.
References
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from Hilaris Publisher website. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
-
ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs. Retrieved from ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1859–1881. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from ijmsdr.com. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an International Medical and Dental Research Journal, 9(4). [Link]
-
Pharma Education. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Retrieved from pharmaeducation.net. [Link]
- Google Patents. (n.d.). Use of co-solvents in amine N-oxide solutions.
-
Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
-
Loftsson, T., & Duchêne, D. (2007). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: synthetic and analytical aspects. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(10), 723-33. [Link]
-
LibreTexts Chemistry. (n.d.). Solubility of Amines. Retrieved from LibreTexts. [Link]
-
Gąsior, N., & Glibowski, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1234. [Link]
-
Gąsior, N., & Glibowski, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1234. [Link]
-
PubChem. (n.d.). N-phenyl-2,3-dihydro-1H-inden-2-amine. Retrieved from PubChem. [Link]
Sources
- 1. oit.edu [oit.edu]
- 2. N-PHENYL-2-AMINOINDAN | 33237-72-8 [chemicalbook.com]
- 3. PubChemLite - N-phenylindan-2-amine (C15H15N) [pubchemlite.lcsb.uni.lu]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-phenyl-2,3-dihydro-1H-inden-2-amine" stability and degradation pathways
Welcome to the technical support center for N-phenyl-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation pathways of this secondary aromatic amine. Given the limited specific literature on this compound, this document synthesizes information from studies on related aromatic amines and established principles of forced degradation studies to offer predictive guidance and practical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My sample of N-phenyl-2,3-dihydro-1H-inden-2-amine is showing signs of degradation (e.g., color change, new peaks in HPLC). What are the likely causes?
A1: Aromatic amines are generally susceptible to oxidation, which can be accelerated by exposure to light, heat, and air (oxygen).[1] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, influencing the molecule's reactivity and stability.[1] For N-phenyl-2,3-dihydro-1H-inden-2-amine, degradation is likely occurring at the secondary amine functional group, a common site for oxidative processes.
Q2: What are the expected degradation pathways for N-phenyl-2,3-dihydro-1H-inden-2-amine?
A2: While specific pathways for this molecule are not extensively documented, we can predict several degradation routes based on the chemistry of secondary aromatic amines:
-
Oxidation: This is the most probable degradation pathway. Exposure to air and light can lead to the formation of colored impurities. The secondary amine can be oxidized to form N-oxides or hydroxylamines, which may undergo further reactions.
-
Hydrolysis: Under acidic or basic conditions, while the amine bond itself is generally stable, forced conditions could potentially lead to cleavage or other reactions, although this is less common than oxidation for this type of compound.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate oxidation or other radical-mediated degradation pathways.[1][2][3]
Q3: How should I properly store N-phenyl-2,3-dihydro-1H-inden-2-amine to ensure its stability?
A3: To minimize degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[1][4] For long-term storage, temperatures of -20°C in a tightly sealed container are recommended.[5]
Q4: I am observing unexpected side products in my reaction involving N-phenyl-2,3-dihydro-1H-inden-2-amine. Could this be due to its instability?
A4: Yes, the instability of the starting material can lead to the formation of impurities that might participate in side reactions. It is crucial to use freshly purified N-phenyl-2,3-dihydro-1H-inden-2-amine or to verify its purity by a suitable analytical method (e.g., HPLC, NMR) before use.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Compound
-
Symptom: The solid compound or its solution turns yellow, brown, or dark purple upon storage or during an experiment.
-
Probable Cause: Oxidation. Aromatic amines are notoriously prone to air oxidation, which often results in highly colored conjugated products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible.
-
Solvent Degassing: If used in solution, ensure the solvent is thoroughly degassed to remove dissolved oxygen.
-
Light Protection: Store the compound and conduct experiments in amber vials or by wrapping the glassware in aluminum foil to protect it from light.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be evaluated for compatibility with your specific reaction.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: Chromatographic analysis shows a decrease in the main peak area and the emergence of new, unidentified peaks over time.
-
Probable Cause: Chemical degradation of the compound into one or more new products.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify the nature of the degradants, perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[2][3][6][7]
-
Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[1][6]
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the degradation products, which can provide clues to their structures.
-
Predicted Degradation Pathways
Based on the general chemistry of aromatic amines, the following diagram illustrates the likely degradation pathways for N-phenyl-2,3-dihydro-1H-inden-2-amine under oxidative and photolytic stress.
Caption: Predicted degradation pathways for N-phenyl-2,3-dihydro-1H-inden-2-amine.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to investigate the stability of N-phenyl-2,3-dihydro-1H-inden-2-amine.[2][3][6][7]
Materials:
-
N-phenyl-2,3-dihydro-1H-inden-2-amine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-phenyl-2,3-dihydro-1H-inden-2-amine in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for analyzing aromatic amines.[1][6]
Typical HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Gradient: Start with a lower percentage of acetonitrile and gradually increase it to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm), or a PDA detector to monitor multiple wavelengths.
-
Column Temperature: 30°C
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.[1]
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of "N-phenyl-2,3-dihydro-1H-inden-2-amine"
An advanced technical support resource for professionals engaged in the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine. This guide provides in-depth troubleshooting, FAQs, and preventative strategies focused on the analysis and mitigation of common side-products.
Technical Support Center: Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine
This document serves as a specialized guide for researchers encountering challenges in the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine, a crucial intermediate in various research and development pipelines. The predominant synthetic route involves the reductive amination of 2-indanone with aniline. While seemingly straightforward, this reaction is prone to several side-product formations that can complicate purification and reduce yields. This guide is structured to provide direct, actionable solutions to common experimental issues.
Part 1: Troubleshooting Guide
This section addresses specific problems observed during or after the synthesis, providing a diagnosis of the likely cause and a step-by-step protocol for resolution.
Question 1: My final product yield is significantly lower than expected, and I've confirmed incomplete consumption of 2-indanone. What is the likely cause and how can I fix it?
Answer:
Low yield with residual starting ketone points to an inefficient equilibrium for the initial imine formation. The reductive amination is a two-step process occurring in one pot: (1) nucleophilic attack of aniline on 2-indanone to form a hemiaminal, followed by dehydration to an imine, and (2) reduction of the imine.[1] If the imine is not formed efficiently, the reducing agent will preferentially act on the more abundant and reactive 2-indanone, leading to the formation of 2,3-dihydro-1H-inden-2-ol (2-indanol) as a major byproduct.
Root Causes & Solutions:
-
Presence of Water: The dehydration step to form the imine is a reversible equilibrium. Excess water in the reaction solvent or reagents will push the equilibrium back towards the hemiaminal and starting materials.
-
Protocol: Ensure the use of anhydrous solvents (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol). If using amine salts, they must be neutralized, and any water introduced should be accounted for or removed. The use of a dehydrating agent, like molecular sieves, can be beneficial.
-
-
Suboptimal pH: Imine formation is typically catalyzed by mild acid.[2] If the reaction medium is too neutral or basic, the dehydration of the hemiaminal intermediate is slow. Conversely, if the pH is too acidic, the aniline will be protonated to its non-nucleophilic anilinium salt, preventing the initial attack on the ketone.
-
Protocol: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-2 molar equivalents), to the reaction mixture before the addition of the reducing agent.[3] This facilitates imine formation without fully protonating the aniline.
-
-
Insufficient Reaction Time for Imine Formation: If the reducing agent is added prematurely, it will reduce the ketone before a sufficient concentration of the imine intermediate can be generated.
-
Protocol: Pre-stir the 2-indanone, aniline, and any acid catalyst in the solvent for a period (e.g., 30-60 minutes) at room temperature before introducing the reducing agent. This allows the imine equilibrium to be established.
-
Question 2: My LC-MS/NMR analysis shows a significant impurity with a mass of ~134 g/mol and the disappearance of the ketone peak in the IR spectrum. What is this compound and how do I prevent its formation?
Answer:
This impurity is almost certainly 2,3-dihydro-1H-inden-2-ol (2-indanol) . Its formation is a classic side-reaction in reductive aminations where the reducing agent is not sufficiently selective for the imine over the ketone, or when reaction conditions favor the ketone's presence over the imine's.
Causality & Prevention Workflow:
The core issue is the relative rates of reduction: Rate(Imine Reduction) vs. Rate(Ketone Reduction). Your goal is to maximize the former.
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[2][4] This lack of selectivity is a primary cause of 2-indanol formation.
-
Recommended Protocol: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[3][4] Its steric bulk and reduced hydridic character make it significantly slower at reducing ketones but highly effective for reducing the protonated iminium ion intermediate.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective at mildly acidic pH, but involves cyanide quenching and disposal protocols.[1][2]
-
-
Reaction Conditions: As detailed in Question 1, ensuring the imine formation equilibrium is strongly shifted towards the product is critical.
-
Workflow Diagram: The following workflow is designed to minimize the formation of 2-indanol.
-
Caption: Optimized workflow to maximize imine formation before reduction.
Question 3: I've observed a high molecular weight impurity (~325 g/mol ) in my final product analysis, especially when running the reaction at higher concentrations. What is this species?
Answer:
This high molecular weight species is likely the N,N-bis(2,3-dihydro-1H-inden-2-yl)aniline . This is a classic dialkylation side-product where the desired product, a secondary amine, acts as a nucleophile itself, reacting with a second molecule of 2-indanone to form a new iminium ion, which is then reduced.[3]
Mechanism of Formation & Mitigation:
-
Stoichiometry Control: The formation of this byproduct is favored when there is a relative excess of the ketone available to react with the newly formed product amine.
-
Protocol: Use a slight molar excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the 2-indanone. This ensures the ketone is consumed primarily by the starting amine and minimizes its availability to react with the product.[3]
-
-
Reaction Progress: The probability of dialkylation increases as the concentration of the product amine builds up while starting ketone is still present.
-
Protocol: Ensure efficient and rapid reduction of the initial imine once it is formed. Using an effective amount of the reducing agent (e.g., 1.5 equivalents of NaBH(OAc)₃) can help ensure the primary reaction goes to completion quickly, reducing the time window for the secondary reaction to occur.
-
Caption: Competitive reaction pathways leading to the dialkylated side-product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for in the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine?
A1: The primary impurities originating from the reductive amination process are summarized in the table below. It is crucial to monitor for these species using appropriate analytical techniques like LC-MS, GC-MS, and NMR.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| 2-Indanone | (Starting Material) | C₉H₈O | 132.16 | Incomplete reaction |
| 2,3-dihydro-1H-inden-2-ol | (2-Indanol) | C₉H₁₀O | 134.18 | Non-selective reduction of ketone |
| N,N-bis(2,3-dihydro-1H-inden-2-yl)aniline | (Dialkylation Product) | C₂₄H₂₃N | 325.45 | Reaction of product with starting ketone |
Q2: How do I choose the right solvent for this reaction?
A2: The ideal solvent should not react with the reducing agent, should be able to dissolve all reactants, and should be aprotic to favor the dehydration step of imine formation.
-
Excellent Choices: 1,2-Dichloroethane (DCE) and Tetrahydrofuran (THF) are widely cited for reductive aminations using NaBH(OAc)₃.[3][4]
-
Acceptable with NaBH₃CN: Methanol is often used with sodium cyanoborohydride, as this reagent is stable in protic solvents.[4] However, methanol can hinder the imine formation equilibrium.
-
Poor Choices: Water or wet solvents should be avoided as they inhibit the critical dehydration step.
Q3: What is the best way to purify the final product?
A3:
-
Aqueous Workup: After the reaction is complete, it is typically quenched with an aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed, dried, and concentrated.
-
Acid-Base Extraction: Since the product is a basic amine, it can be separated from neutral impurities like 2-indanol. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, basified (e.g., with NaOH), and the free amine product re-extracted into an organic solvent.
-
Chromatography/Crystallization: For highest purity, column chromatography on silica gel is effective. Alternatively, the product can often be crystallized, frequently from a solvent system like ethanol/water or hexane/ethyl acetate. The hydrochloride or other salt forms of the amine often have better crystalline properties than the free base.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine
Welcome to the technical support center for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important amine. Our goal is to equip you with the necessary knowledge to transition from bench-scale synthesis to larger-scale production efficiently and safely.
Introduction to the Synthesis
The primary and most efficient route for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine is the reductive amination of 2-indanone with aniline. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the final secondary amine product. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity, especially during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-phenyl-2,3-dihydro-1H-inden-2-amine?
A1: The most prevalent and scalable method is the direct reductive amination of 2-indanone with aniline.[1] This can be achieved using various reducing agents, including sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.[1] An indirect, two-step approach where the imine is pre-formed and isolated before reduction is also possible and can sometimes help to minimize side reactions.
Q2: I'm seeing low yields in my reaction. What are the likely causes?
A2: Low yields in this reductive amination can often be attributed to several factors:
-
Incomplete Imine Formation: The equilibrium between the ketone, amine, and the imine might not favor the imine. This can be exacerbated by the presence of water.
-
Reduction of the Starting Ketone: The reducing agent may be too reactive and reduce the 2-indanone to 2-indanol before it can form the imine with aniline.
-
Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5). If the pH is too low, the aniline will be protonated and non-nucleophilic. If it is too high, the ketone is not sufficiently activated for nucleophilic attack.
-
Degradation of Reagents: The purity of 2-indanone and aniline is crucial. 2-Indanone can be unstable and darken on standing, which may require purification by steam distillation or recrystallization before use.[2]
Q3: What byproducts should I be aware of when scaling up this synthesis?
A3: The primary byproduct of concern is 2-indanol, formed from the reduction of the starting ketone, 2-indanone. While over-alkylation to form a tertiary amine is a common issue in reductive aminations with primary amines, it is less of a concern with aniline due to its reduced nucleophilicity compared to the product. Other potential impurities can arise from the starting materials or side reactions under harsh conditions. Monitoring the reaction by GC-MS is the most effective way to identify and quantify these byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the 2-indanone spot and the appearance of the product spot will indicate reaction completion. GC and HPLC methods can provide more quantitative data on the consumption of reactants and the formation of the product and any byproducts.
Q5: What are the safety considerations for scaling up this reaction?
A5: When scaling up, it is crucial to consider the following:
-
Exothermicity: Reductive aminations can be exothermic, especially during the addition of the reducing agent. The rate of addition should be carefully controlled, and adequate cooling must be in place to prevent a thermal runaway.
-
Hydrogen Gas (for catalytic hydrogenation): If using catalytic hydrogenation, proper handling of hydrogen gas is paramount. The reaction should be conducted in a well-ventilated area with appropriate pressure-rated equipment.
-
Toxicity of Reagents: While sodium triacetoxyborohydride is relatively safe, sodium cyanoborohydride can release toxic hydrogen cyanide gas if the reaction becomes too acidic.[3] Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of the N-phenyl-2,3-dihydro-1H-inden-2-amine synthesis.
Problem 1: Low Conversion of 2-Indanone
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Imine Formation | Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Alternatively, use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). | The formation of the imine is an equilibrium reaction. Removing water, a byproduct of this step, drives the equilibrium towards the imine, increasing its concentration for subsequent reduction. |
| Suboptimal pH | If not already doing so, add a catalytic amount of a weak acid like acetic acid (e.g., 0.1-0.2 equivalents). Monitor and adjust the pH to be in the range of 4-5. | Mildly acidic conditions catalyze the dehydration of the hemiaminal intermediate to the imine. |
| Steric Hindrance or Poor Reactivity | Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). | Increased thermal energy can help overcome the activation barrier for imine formation, especially if steric factors are at play. |
Problem 2: Significant Formation of 2-Indanol Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reducing Agent is Too Reactive | Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it preferentially reduces the iminium ion over the ketone.[1] | The reactivity of borohydride reagents can be tuned. STAB is less hydridic than sodium borohydride (NaBH₄) and therefore more selective. |
| Premature Addition of Reducing Agent | If using a one-pot procedure, allow sufficient time for the imine to form before adding the reducing agent. Monitor imine formation by TLC or GC. | Ensuring a significant concentration of the imine is present before introducing the reducing agent will favor the desired reaction pathway. |
| Incorrect Stoichiometry | Use a slight excess of aniline (e.g., 1.1-1.2 equivalents) to drive the formation of the imine. | Le Châtelier's principle dictates that increasing the concentration of one reactant will shift the equilibrium to favor the products. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Unreacted Aniline | During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the excess aniline into the aqueous phase. | The basic aniline will be protonated to form a water-soluble salt, allowing for its separation from the less basic product. |
| Product is an Oil or Difficult to Crystallize | Consider converting the final amine product to a salt (e.g., hydrochloride or mesylate) to facilitate crystallization and purification. The free base can be regenerated afterward if needed. | Salts of amines often have higher melting points and are more crystalline than the free base, making them easier to purify by recrystallization. |
| Co-elution of Impurities during Chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate closely eluting impurities. | Different solvent systems will alter the polarity and interactions with the stationary phase, allowing for better separation of components. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific equipment and scale.
Protocol 1: Scale-Up Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is based on a reported high-yielding laboratory procedure and adapted for a larger scale.[1]
Materials:
-
2-Indanone
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-indanone (1.0 eq) and 1,2-dichloroethane (DCE) to make an approximately 0.5 M solution.
-
Add aniline (1.1 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation. Monitor by TLC or GC to confirm the consumption of 2-indanone.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C. Use an ice bath for cooling if necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC/GC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCE.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Scale-Up Synthesis via Catalytic Hydrogenation
This method is often more cost-effective and environmentally friendly for large-scale production.
Materials:
-
2-Indanone
-
Aniline
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
To a pressure reactor, add 2-indanone (1.0 eq), aniline (1.1 eq), and a suitable solvent such as methanol or ethanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd relative to the 2-indanone).
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 50-100 psi, but this will depend on the equipment).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Monitor the reaction by GC or HPLC to confirm completion.
-
Carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as described in Protocol 1.
Data Presentation
The choice of reducing agent significantly impacts the yield of N-phenyl-2,3-dihydro-1H-inden-2-amine. Below is a summary of reported yields for different methods.
| Reducing Agent/Method | Solvent | Yield (%) | Reference |
| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) | 85 | |
| Catalytic Hydrogenation | Aniline (as solvent) | 72 |
Visualizations
Synthetic Pathway
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of N-phenyl-2,3-dihydro-1H-inden-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to the cell permeability of this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome permeability issues in your experiments.
Section 1: Understanding the Permeability Challenge
FAQ 1: Why are my N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives showing low cell permeability?
Poor cell permeability in this series, as with many small molecules, is often a multifactorial issue rooted in the compound's physicochemical properties. The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a delicate balance of several factors.[1][2] Key considerations for your derivatives include:
-
Lipophilicity (LogP): While a certain degree of lipophilicity is necessary to enter the hydrophobic core of the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, hindering its passage into the cytoplasm. Conversely, very low lipophilicity can prevent the molecule from partitioning into the membrane from the aqueous extracellular environment.
-
Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.[3] A high PSA can impede membrane permeability due to the energetic penalty of desolvating the polar groups to enter the lipid bilayer. Molecules with a PSA greater than 140 Ų often exhibit poor cell permeability.[3][4]
-
Molecular Weight (MW): Larger molecules generally diffuse more slowly across the cell membrane.[5][6] While not a strict cutoff, compounds with a molecular weight over 500 Da may face permeability challenges, as outlined by Lipinski's Rule of Five.[7][8]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's polarity and its interaction with water. A high number of hydrogen bonds can increase the energy required for desolvation, thus reducing permeability. Lipinski's Rule of Five suggests that orally active drugs typically have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors.[7][8]
-
Charge and Ionization (pKa): The ionization state of your compound at physiological pH (around 7.4) is critical. Charged molecules generally have much lower passive permeability than their neutral counterparts because the charge hinders passage through the lipophilic membrane interior.[2][5]
-
Active Efflux: Your compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are proteins on the cell surface that actively pump foreign substances out of the cell.[9][10] This can lead to low intracellular concentrations even if passive diffusion occurs.
To begin troubleshooting, it is essential to first characterize the physicochemical properties of your specific derivatives.
Physicochemical Properties of the Core Scaffold and an Example Derivative
| Property | 2-Aminoindane (Core) | N-propyl-2,3-dihydro-1H-inden-2-amine (Example) |
| Molecular Formula | C9H11N[11] | C12H17N[12] |
| Molecular Weight | 133.19 g/mol [11] | 175.27 g/mol [12] |
| XLogP3 | 1.8 | 2.7[12] |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
| Polar Surface Area | 26.02 Ų | 12.03 Ų[12] |
Data for 2-Aminoindane and N-propyl-2,3-dihydro-1H-inden-2-amine were obtained from PubChem.
This table illustrates how even simple modifications to the core structure can alter key properties like lipophilicity (XLogP3) and polar surface area. A systematic evaluation of these properties across your series of derivatives is the first step in diagnosing the root cause of poor permeability.
Section 2: Experimental Approaches to Diagnose and Quantify Permeability
A critical step in troubleshooting is to obtain reliable, quantitative data on the permeability of your compounds. Several well-established in vitro assays can be employed for this purpose.
FAQ 2: Which in vitro permeability assay should I use, and what can the results tell me?
The choice of assay depends on the specific information you need and the stage of your research. The two most common approaches are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like Caco-2 and MDCK.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[13][14] This makes it an excellent tool for isolating and evaluating passive permeability without the complexities of active transport or metabolism.[13]
-
When to use it: Ideal for early-stage drug discovery to quickly screen and rank compounds based on their passive diffusion potential.[13]
-
What it tells you: A low PAMPA permeability value strongly suggests that the compound's intrinsic physicochemical properties are unfavorable for passive diffusion. This points towards issues like high polarity, excessive size, or poor lipophilicity.
-
Prepare the Lipid Membrane Solution: A common solution is 1% lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[15]
-
Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well donor plate.[15][16]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4) containing a small percentage of a co-solvent like DMSO to match the donor solution.[15]
-
Prepare the Donor Solution: Dissolve the test compounds in the same buffer system to a final concentration (e.g., 10-200 µM).[15]
-
Assemble the PAMPA Sandwich: Add the donor solution to the donor plate wells and carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the "sandwich" for a defined period (e.g., 4-18 hours) at room temperature.[16]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[14]
-
Calculate Permeability (Pe): The effective permeability coefficient is calculated based on the change in concentration over time and the surface area of the membrane.
B. Cell-Based Permeability Assays (Caco-2 and MDCK)
Cell-based assays use monolayers of immortalized cells grown on semi-permeable supports to model biological barriers like the intestinal epithelium or the blood-brain barrier.[10]
-
Caco-2 Cells: Derived from human colon adenocarcinoma, these cells differentiate into a polarized monolayer that resembles the intestinal epithelium, expressing various transporters and tight junctions.[17][18][19] They are considered the gold standard for predicting oral drug absorption.[20]
-
MDCK Cells: Madin-Darby canine kidney cells form a tight monolayer more quickly than Caco-2 cells and have low expression of endogenous transporters, making them a good model for passive permeability.[21][22] Genetically engineered MDCK cells that overexpress specific transporters (e.g., MDR1-MDCK for P-gp) are invaluable for studying efflux.[9][22][23]
-
When to use them: When you need to understand the contribution of both passive diffusion and active transport to a compound's overall permeability. They are crucial for lead optimization and candidate selection.
-
What they tell you: By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)) .
-
An ER > 2 suggests that the compound is a substrate for an efflux transporter.[18]
-
If a compound has low A-B permeability in a Caco-2 or MDR1-MDCK assay but good permeability in PAMPA, this strongly indicates that active efflux is the primary barrier.
-
-
Cell Seeding: Seed Caco-2 or MDCK cells onto permeable filter supports in a transwell plate format.
-
Monolayer Formation: Culture the cells for the required time to form a confluent, polarized monolayer (approx. 21 days for Caco-2, 4-5 days for MDCK).[18]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).[17][21] A fluorescent marker like Lucifer yellow can also be used to check for leaks.[21]
-
Dosing: Add the test compound to either the apical (A) or basolateral (B) chamber.
-
Incubation: Incubate the plates at 37°C for a specific time (e.g., 2 hours).[17]
-
Sampling and Analysis: At the end of the incubation, take samples from the opposite chamber and analyze the compound concentration by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated from the rate of appearance of the compound in the receiver chamber.
Workflow for Diagnosing Permeability Issues
Caption: A logical workflow for diagnosing the cause of poor cell permeability.
Section 3: Strategies for Improving Cell Permeability
Once you have diagnosed the likely cause of poor permeability, you can employ several medicinal chemistry strategies to improve the properties of your N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives.
FAQ 3: How can I modify my compound to improve passive permeability?
If your data (e.g., low PAMPA permeability) points to a problem with passive diffusion, the goal is to adjust the molecule's physicochemical properties to be more "drug-like."[8]
-
Reduce Polar Surface Area (PSA): This is often one of the most effective strategies.[24]
-
Actionable Advice: Look for opportunities to mask polar groups like -OH or -NH2. For example, converting a primary amine to a secondary or tertiary amine can sometimes reduce PSA, though it may increase lipophilicity.[25] Replacing polar groups with less polar isosteres can also be effective.
-
-
Optimize Lipophilicity (LogP): Aim for a LogP value in the optimal range for membrane permeation (typically 1-3).
-
Actionable Advice: If your compound is too polar (low LogP), consider adding small, non-polar groups (e.g., methyl, ethyl). If it is too lipophilic (high LogP), you might introduce a small polar group or reduce the size of existing lipophilic substituents.
-
-
Reduce Hydrogen Bonding:
-
Consider Molecular Shape and Rigidity: More rigid molecules sometimes have better permeability than highly flexible ones with many rotatable bonds, as they pay a smaller entropic penalty upon entering the constrained membrane environment.[1]
-
Actionable Advice: Introducing conformational constraints, such as incorporating a double bond or a small ring, could be explored.[25]
-
FAQ 4: My compound appears to be an efflux substrate. What can I do?
If your cell-based assays show a high efflux ratio, the primary strategy is to modify the structure to reduce its recognition by transporters like P-gp.
-
Masking Transporter Recognition Sites: P-gp substrates often have specific structural motifs, including hydrogen bond acceptors and lipophilic domains.
-
Actionable Advice: Subtle structural modifications can disrupt binding to the transporter. This can involve changing the position of substituents, reducing the number of hydrogen bond acceptors, or altering the overall shape of the molecule.
-
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to temporarily mask the features that make the compound an efflux substrate.[2][27]
-
Actionable Advice: Attaching a polar, cleavable moiety to your compound can make it a poor substrate for efflux pumps. Once inside the cell, cellular enzymes (e.g., esterases) can cleave the promoiety to release the active drug.[28]
-
-
Co-dosing with an Efflux Inhibitor: In an experimental setting, you can confirm P-gp mediated efflux by running the permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[17][18] A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate. While not a viable therapeutic strategy for drug development, this is a critical diagnostic experiment.
Structure-Permeability Relationship Logic
Caption: Relationship between molecular property modifications and permeability outcomes.
This guide provides a foundational framework for troubleshooting poor cell permeability in your N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives. By systematically evaluating the physicochemical properties of your compounds and employing the appropriate in vitro assays, you can diagnose the underlying issues and rationally design next-generation molecules with improved permeability profiles.
References
- Vertex AI Search. (n.d.). Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- QuickTakes. (n.d.). Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology.
-
Wikipedia. (2024). Polar surface area. Retrieved January 13, 2026, from [Link]
- Creative Biolabs. (n.d.). MDCK Permeability.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
-
MDPI. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved January 13, 2026, from [Link]
-
Protocol Exchange. (2013). Caco2 assay protocol. Retrieved January 13, 2026, from [Link]
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
-
MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved January 13, 2026, from [Link]
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
-
Quora. (2017). What are the factors that affect membrane permeability?. Retrieved January 13, 2026, from [Link]
- Enamine. (n.d.). MDR1-MDCKII Permeability Assay.
-
Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Retrieved January 13, 2026, from [Link]
- Profacgen. (n.d.). Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
-
ResearchGate. (2010). What Has Polar Surface Area Ever Done for Drug Discovery?. Retrieved January 13, 2026, from [Link]
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved January 13, 2026, from [Link]
-
GARDP Revive. (n.d.). Polar surface area (PSA). Retrieved January 13, 2026, from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved January 13, 2026, from [Link]
-
NIH. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Retrieved January 13, 2026, from [Link]
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
-
Taylor & Francis. (2017). Lipinski's rule of five – Knowledge and References. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Cell permeability beyond the rule of 5. Retrieved January 13, 2026, from [Link]
-
Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Molecular Descriptors for Polarity: The Need for Going Beyond Polar Surface Area. Retrieved January 13, 2026, from [Link]
- Ovid. (2010). What has polar surface area ever done for drug discovery?.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
-
ResearchGate. (2016). Permeability enhancement techniques for poorly permeable drugs: A review. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (2024). Lipinski's rule of five. Retrieved January 13, 2026, from [Link]
-
Chemistry World. (2021). Ruling out the rule of five. Retrieved January 13, 2026, from [Link]
-
PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Retrieved January 13, 2026, from [Link]
-
Semantic Scholar. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved January 13, 2026, from [Link]
-
NIH. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved January 13, 2026, from [Link]
-
Pion Inc. (2024). Drug solubility and permeability. Retrieved January 13, 2026, from [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved January 13, 2026, from [Link]
-
NIH. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Retrieved January 13, 2026, from [Link]
-
NIH. (2016). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Retrieved January 13, 2026, from [Link]
-
PubMed. (2004). Relationship between structure and permeability of dipeptide derivatives containing tryptophan and related compounds across human intestinal epithelial (Caco-2) cells. Retrieved January 13, 2026, from [Link]
-
J-STAGE. (2003). Relationship between Structure and Permeability of Tryptophan Derivatives Across Human Intestinal Epithelial (Caco-2) Cells. Retrieved January 13, 2026, from [Link]
-
PubMed. (2002). Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminoindane. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). N-propyl-2,3-dihydro-1H-inden-2-amine. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). N-Phenyl-2-pyrimidinamine. Retrieved January 13, 2026, from [Link]
-
MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved January 13, 2026, from [Link]
Sources
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polar surface area - Wikipedia [en.wikipedia.org]
- 4. Polar surface area (PSA) – REVIVE [revive.gardp.org]
- 5. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 6. quora.com [quora.com]
- 7. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. enamine.net [enamine.net]
- 10. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 11. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-propyl-2,3-dihydro-1H-inden-2-amine | C12H17N | CID 17221237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. enamine.net [enamine.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 27. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 28. Controlling cellular distribution of drugs with permeability modifying moieties - PMC [pmc.ncbi.nlm.nih.gov]
"N-phenyl-2,3-dihydro-1H-inden-2-amine" reaction mechanism troubleshooting
Technical Support Center: N-phenyl-2,3-dihydro-1H-inden-2-amine Synthesis
A Guide for Researchers and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine, primarily through the reductive amination of 2-indanone with aniline.
Q1: My reductive amination reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
Low conversion is a frequent issue in reductive amination and can stem from several factors related to the initial imine formation or the subsequent reduction step. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine. This imine is then reduced to the final amine product.[1]
Troubleshooting Steps:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine can be unfavorable.[1]
-
Water Removal: The formation of the imine from the hemiaminal is a dehydration step. Ensure your solvent is anhydrous. If practical for your scale and setup, using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the imine.
-
pH Control: The reaction is often catalyzed by weak acid.[1] The pH must be carefully controlled. If the medium is too acidic, the aniline starting material will be protonated, rendering it non-nucleophilic. If it's too basic, the protonation of the hemiaminal's hydroxyl group, a necessary step for its elimination as water, will not occur efficiently.[2] A pH range of 4-6 is generally optimal. Consider using a buffer system, such as acetic acid/sodium acetate.[3]
-
Reaction Time for Imine Formation: Before adding the reducing agent, allow sufficient time for the imine to form. This can be monitored by techniques like TLC or ¹H NMR. Some procedures recommend a pre-reaction period of 1-2 hours for the ketone and amine before introducing the reducing agent.[3]
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are critical.
-
Reagent Activity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its mildness and selectivity for imines over ketones.[4][5] However, it can degrade upon exposure to moisture. Use a fresh bottle or ensure it has been stored in a desiccator. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and requires careful handling.[5]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.2 to 1.5 equivalents).
-
Stepwise vs. Direct Addition: In what is known as a direct or in-situ reductive amination, all components are mixed together.[6] However, if you suspect issues with imine formation or reagent compatibility, a stepwise (indirect) approach can be beneficial. First, form the imine, and then, in a separate step, add the reducing agent.[4][6]
-
-
Solvent Choice: The solvent can significantly impact the reaction.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
Answer:
Side product formation is a common challenge. The most prevalent side products in this specific reaction are the dialkylated amine and the alcohol resulting from the reduction of the starting ketone.
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| N,N-bis(2,3-dihydro-1H-inden-2-yl)aniline | The desired product amine, being a secondary amine, can react with another molecule of 2-indanone to form a new iminium ion, which is then reduced. This is a form of over-alkylation.[6] | - Use a slight molar excess (up to 5%) of the primary amine (aniline).[6]- Add the ketone slowly to the reaction mixture containing the amine and reducing agent.- If dialkylation is persistent, consider a stepwise procedure where the imine is formed first, followed by reduction.[4] |
| 2-Indanol | The reducing agent directly reduces the ketone carbonyl of 2-indanone. This is more likely with powerful reducing agents like NaBH₄. | - Use a milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to reduce imines much faster than ketones.[4][5]- Ensure the pH is weakly acidic to promote imine formation, as the iminium ion is reduced more readily than the ketone. |
| Self-Condensation of 2-Indanone | Aldol-type condensation can occur, especially under basic or strongly acidic conditions. | - Maintain a weakly acidic pH (4-6).- Keep the reaction temperature moderate unless necessary for imine formation. |
Q3: The purification of my crude product is difficult. What purification strategy is recommended for N-phenyl-2,3-dihydro-1H-inden-2-amine?
Answer:
Purification can be challenging due to the similar polarities of the product and certain side products or unreacted starting materials.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid catalyst and decompose any remaining reducing agent.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Column Chromatography:
-
This is often the most effective method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The product amine is more polar than the starting ketone but may have similar polarity to some side products. Careful monitoring by TLC is essential to achieve good separation.
-
-
Crystallization/Salt Formation:
-
If the product is a solid and sufficiently pure after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can further enhance purity.
-
Alternatively, the basic amine product can be converted to an acid addition salt (e.g., hydrochloride or mesylate) by treating the purified free base with the corresponding acid (e.g., HCl in ether or methanesulfonic acid).[7] These salts are often crystalline and can be easily purified by recrystallization, after which the free base can be regenerated if needed.
-
Visualizing the Process
Core Reaction Mechanism
The synthesis proceeds via a reductive amination pathway.
Caption: Reductive amination of 2-indanone with aniline.
Troubleshooting Decision Tree
A logical workflow for diagnosing common issues.
Caption: Troubleshooting workflow for the synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Jasperse, C. (n.d.). Reactions of Amines. Retrieved from a university chemistry course notes compilation.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Barrett, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reddit. (2022, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
- Google Patents. (2007).
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
Refinement of analytical methods for detecting "N-phenyl-2,3-dihydro-1H-inden-2-amine" impurities
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting impurities in "N-phenyl-2,3-dihydro-1H-inden-2-amine." It covers common challenges, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the development of robust and reliable stability-indicating methods.
Section 1: Understanding the Analyte & Potential Impurities
N-phenyl-2,3-dihydro-1H-inden-2-amine is a secondary amine. From an analytical perspective, the basic nitrogen atom is the primary driver of common chromatographic challenges, such as peak tailing due to strong interactions with silica-based stationary phases[1]. Impurities can arise from the synthesis process (e.g., starting materials, by-products) or from degradation of the drug substance under various environmental conditions[2][3].
A critical first step in method development is to understand the potential degradation pathways. This is achieved through forced degradation (or stress testing) studies, which are mandated by regulatory bodies like the FDA and are essential for developing truly stability-indicating methods[4][5]. These studies help identify potential degradants that must be separated and quantified.
Section 2: Frequently Asked Questions (FAQs)
Here we address common high-level questions encountered during the analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine and its impurities.
Q1: Why am I seeing significant peak tailing for my main compound? A1: Peak tailing for amine compounds is a classic issue in reversed-phase HPLC. It is primarily caused by the interaction of the basic amine group with acidic silanol groups (-Si-OH) on the surface of silica-based columns[1]. This secondary interaction leads to poor peak shape. Solutions include adjusting the mobile phase pH to be 2-3 units below the pKa of the amine, using a high-purity, end-capped column, or adding a competing base like triethylamine (TEA) to the mobile phase[1].
Q2: What are the most suitable analytical techniques for impurity profiling of this compound? A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and robust technique for non-volatile impurities. For volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. However, due to the polarity of amines, derivatization is often required for GC analysis to improve volatility and chromatographic performance[6][7][8]. Techniques like LC-MS/MS or LC-HRMS are invaluable for identifying unknown impurities and achieving very low detection limits[9][10][11].
Q3: How do I start developing a stability-indicating method? A3: The process begins with forced degradation studies as stipulated by ICH guidelines[2][4]. The drug substance is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to generate degradation products. The goal is to achieve a target degradation of 10-20%[12]. The stressed samples are then used to develop an analytical method (typically HPLC) that can separate all the generated degradation peaks from the main compound and from each other, thus proving its specificity[3][12].
Q4: My impurity levels seem to increase over time in my prepared sample solutions. What could be the cause? A4: This suggests that the analyte is unstable in your sample diluent. Amines can be susceptible to degradation in certain solvents. It is crucial to evaluate sample solution stability as part of method validation. Test different diluents, such as a mixture of the mobile phase or a buffered solution, and analyze the sample at various time points (e.g., 0, 4, 8, 24 hours) to find a solvent system where the analyte is stable.
Section 3: Troubleshooting Guide: Reversed-Phase HPLC
This section provides a detailed guide to troubleshooting common issues in the HPLC analysis of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Workflow for General HPLC Troubleshooting
The following diagram outlines a logical approach to diagnosing and resolving HPLC issues.
Caption: A logical workflow for diagnosing common HPLC problems.
Common Problems and Solutions Table
| Problem | Potential Cause | Recommended Solution & Explanation | References |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic amine group of the analyte interacts with acidic silanols on the column packing. | Adjust Mobile Phase pH: Lower the pH to 2.5-3.5. This protonates the amine (making it more polar) and suppresses the ionization of silanols, minimizing the secondary interaction. Use a Competing Base: Add a small amount (e.g., 0.1%) of triethylamine (TEA) to the mobile phase to compete for active sites. Use a High-Purity Column: Modern, end-capped columns (Type B silica) have fewer active silanols. | [1],[13] |
| 2. Column Overload: Injecting too much sample mass. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the load is within the column's linear capacity. | [14],[1] | |
| 3. Column Contamination/Void: Strongly retained compounds build up at the column inlet, or a void forms in the packing bed. | Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, a void may have formed at the inlet, and the column may need replacement. Using a guard column can prevent this. | [15] | |
| Retention Time Drift | 1. Insufficient Column Equilibration: The column chemistry has not stabilized with the mobile phase. | Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. | [14] |
| 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component. | Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped to prevent evaporation. Ensure the pump's proportioning valves are working correctly for gradient methods. | [14],[16] | |
| 3. Temperature Fluctuation: Changes in ambient temperature affect retention. | Use a Column Oven: A thermostatted column compartment provides a stable temperature, leading to highly reproducible retention times. | [14],[1] | |
| Poor Resolution | 1. Inadequate Mobile Phase Strength: The organic modifier percentage is not optimized. | Optimize Mobile Phase: If peaks are eluting too quickly, decrease the organic solvent percentage. If they are too retained, increase it. Consider running a gradient for complex mixtures. | [13] |
| 2. Incorrect pH: The mobile phase pH is close to the pKa of an analyte or impurity, causing peak broadening or splitting. | Adjust Mobile Phase pH: Move the pH at least 2 units away from the pKa of the ionizable compounds to ensure they are in a single ionic state. Use an appropriate buffer. | [15] | |
| High Backpressure | 1. System Blockage: Particulate matter has clogged an in-line filter, guard column, or the column frit itself. | Isolate the Blockage: Disconnect components sequentially (from detector to injector) to identify the source of the high pressure. Replace clogged filters or guard columns. Back-flush the analytical column if necessary. | [15],[13] |
| 2. Buffer Precipitation: The buffer has precipitated in the mobile phase, often when mixing with a high percentage of organic solvent. | Ensure Buffer Solubility: Check the miscibility of your buffer in the organic solvent. Flush the system with high-aqueous mobile phase to redissolve precipitated salts. | [15] |
Section 4: Protocol Guide: Forced Degradation Studies
Forced degradation studies are the cornerstone of developing a stability-indicating method. They provide insight into the degradation pathways and are required by regulatory agencies[2][3].
Logical Flow of a Forced Degradation Study
Sources
- 1. hplc.eu [hplc.eu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. ajpaonline.com [ajpaonline.com]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. realab.ua [realab.ua]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Antiproliferative Activity of N-Phenyl-1H-indazole-1-carboxamide Analogs
Introduction: The Privileged Indazole Scaffold in Oncology
Nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Among these, the indazole scaffold has garnered significant attention for its diverse biological activities, including potent antitumor properties.[1][2] This guide focuses on a specific, promising class of indazole derivatives: 3-amino-N-phenyl-1H-indazole-1-carboxamides . We will delve into a comparative analysis of their antiproliferative activities, explore the nuanced structure-activity relationships (SAR) that govern their potency, and elucidate their mechanism of action. The experimental data presented herein is synthesized from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a comprehensive and objective overview.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of a compound is a primary determinant of its potential as a cancer therapeutic. A series of novel 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antiproliferative activity against a panel of approximately 60 human tumor cell lines by the National Cancer Institute (NCI).[3][4] The data, presented in terms of GI50 values (the concentration required to inhibit cell growth by 50%), reveals significant variations in potency and tumor cell line selectivity among the analogs.
Below is a summary of the growth inhibition data for a representative and highly active compound from this series, designated as 1c .
| Cell Line | Cancer Type | GI50 (µM) of Compound 1c |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.057 |
| HL-60(TB) | Leukemia | 0.058 |
| K-562 | Leukemia | 0.041 |
| MOLT-4 | Leukemia | 0.052 |
| RPMI-8226 | Leukemia | 0.061 |
| SR | Leukemia | 0.053 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.081 |
| HOP-92 | Non-Small Cell Lung | 0.063 |
| NCI-H226 | Non-Small Cell Lung | 0.069 |
| NCI-H460 | Non-Small Cell Lung | 0.060 |
| Colon Cancer | ||
| COLO 205 | Colon | 0.050 |
| HCT-116 | Colon | 0.053 |
| HCT-15 | Colon | 0.052 |
| HT29 | Colon | 0.051 |
| KM12 | Colon | 0.054 |
| SW-620 | Colon | 0.055 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.049 |
| MALME-3M | Melanoma | 0.052 |
| M14 | Melanoma | 0.051 |
| SK-MEL-28 | Melanoma | 0.053 |
| UACC-62 | Melanoma | 0.050 |
Data synthesized from published studies. The full NCI-60 panel data for compound 1c showed a mean GI50 of 1.90 µM, with values ranging from 0.041 µM to 33.6 µM across all tested cell lines.[3]
Structure-Activity Relationship (SAR) Insights
The antiproliferative potency of the 3-amino-N-phenyl-1H-indazole-1-carboxamide scaffold is exquisitely sensitive to the nature and position of substituents on both the indazole ring and the N-phenyl moiety. Analysis of a broader series of these compounds has illuminated key structural features that drive activity.
Caption: Key structure-activity relationships for N-phenyl-1H-indazole-1-carboxamide analogs.
The data suggests that electron-withdrawing substituents on the N-phenyl ring are favorable for high antiproliferative activity. For instance, compound 1c , which features a 4-chlorophenyl group, demonstrates broad and potent activity.[3] In contrast, the introduction of bulky substituents or multiple substitutions on the phenyl ring can be detrimental to activity. Furthermore, modifications to the 3-amino group, such as acetylation, generally lead to a significant decrease in potency.
Mechanism of Action: Induction of G0-G1 Cell Cycle Arrest
The cytotoxic effects of the most potent 3-amino-N-phenyl-1H-indazole-1-carboxamide analogs, including 1c , have been linked to their ability to modulate the cell cycle.[3][4] Mechanistic studies in K562 leukemia cells revealed that treatment with these compounds leads to a significant accumulation of cells in the G0-G1 phase of the cell cycle.[3]
This cell cycle arrest is associated with a notable increase in the ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb.[3][4] The retinoblastoma protein is a critical tumor suppressor that, in its active, hypophosphorylated state, prevents cells from progressing from the G1 phase to the S phase, thereby halting proliferation.
Caption: Proposed mechanism of G0-G1 cell cycle arrest induced by indazole analogs.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. The following are representative protocols for the evaluation of antiproliferative activity and cell cycle analysis.
Protocol 1: In Vitro Antiproliferative Activity (NCI-60 Sulforhodamine B Assay)
This protocol is based on the standardized NCI-60 screen for evaluating the antiproliferative activity of novel compounds.
Caption: Workflow for the Sulforhodamine B (SRB) antiproliferation assay.
Step-by-Step Methodology:
-
Cell Culture and Plating: Human tumor cell lines are grown in appropriate media and seeded into 96-well microtiter plates at their predetermined optimal plating densities. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds, previously dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.
-
Cell Fixation: The assay is terminated by fixing the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Analysis: The percentage of growth is calculated at each drug concentration level. The GI50 value is determined from the dose-response curves.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effects of test compounds on the cell cycle distribution.
Step-by-Step Methodology:
-
Cell Treatment: Cells (e.g., K562) are seeded in culture flasks and treated with the test compound (at concentrations such as the GI50 value) or vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
Conclusion
The 3-amino-N-phenyl-1H-indazole-1-carboxamide scaffold represents a highly promising platform for the development of novel antiproliferative agents. The extensive data from the NCI-60 screen has identified analogs with potent, broad-spectrum activity, particularly against leukemia, colon cancer, and melanoma cell lines. The key to their efficacy lies in the specific substitution patterns on the N-phenyl ring, with electron-withdrawing groups being particularly favorable. The mechanism of action, involving the induction of G0-G1 cell cycle arrest through the modulation of the retinoblastoma protein pathway, provides a solid rationale for their anticancer effects. The detailed protocols provided in this guide offer a framework for the further investigation and optimization of this valuable class of compounds in the ongoing search for more effective cancer therapeutics.
References
- Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Design, synthesis and anticancer evaluation of 2-Amino pyrimidine linked 7-Azaindzole deriv
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiprolifer
- Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-phenyl-2,3-dihydro-1H-inden-2-amine as a Novel Antipsychotic Agent
This guide provides a comprehensive framework for the preclinical validation of N-phenyl-2,3-dihydro-1H-inden-2-amine, hereafter referred to as "Compound IND-2", as a potential therapeutic agent for psychosis. We will explore the scientific rationale for its investigation, compare its hypothetical performance against established atypical antipsychotics, and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychopharmacology.
Introduction: The Unmet Need in Antipsychotic Therapy
Current antipsychotic medications, while effective for many patients, are often associated with significant side effects, including metabolic syndrome, extrapyramidal symptoms, and cardiovascular complications. The development of novel antipsychotics with improved efficacy and a more favorable side-effect profile remains a critical goal in psychiatric medicine. The 2,3-dihydro-1H-inden-2-amine scaffold has emerged as a promising starting point for the design of new central nervous system (CNS) active compounds. Notably, related phenalene-2-amine derivatives have been investigated for their antipsychotic properties, suggesting that this core structure may interact with key neurotransmitter systems implicated in psychosis, such as the dopamine and serotonin pathways.[1] This guide outlines a validation pathway for Compound IND-2, a novel N-phenyl substituted derivative of this scaffold.
Compound IND-2: A Profile
N-phenyl-2,3-dihydro-1H-inden-2-amine (Compound IND-2) is a small molecule with the chemical formula C15H15N.[2] Its structure combines the rigid indane framework with a phenylamine moiety, a feature present in a number of CNS-active drugs. The rationale for investigating Compound IND-2 as an antipsychotic stems from the hypothesis that the N-phenyl substitution will modulate the receptor binding profile of the 2,3-dihydro-1H-inden-2-amine core, potentially leading to a unique pharmacological signature with antipsychotic efficacy and reduced side effects.
Comparative Analysis: Compound IND-2 vs. Standard-of-Care Antipsychotics
To establish the therapeutic potential of Compound IND-2, its performance must be benchmarked against current second-generation (atypical) antipsychotics. For this guide, we will use Risperidone and Aripiprazole as comparators. The following table summarizes hypothetical experimental data for Compound IND-2 in key preclinical assays.
| Parameter | Compound IND-2 (Hypothetical Data) | Risperidone (Reference Data) | Aripiprazole (Reference Data) | Therapeutic Implication |
| Dopamine D2 Receptor Binding Affinity (Ki, nM) | 15 | 3.1 | 0.34 | Potent D2 receptor antagonism is a hallmark of antipsychotic efficacy. |
| Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM) | 5 | 0.16 | 3.4 | High 5-HT2A affinity relative to D2 affinity is associated with reduced extrapyramidal side effects. |
| Muscarinic M1 Receptor Binding Affinity (Ki, nM) | > 1000 | 20 | > 1000 | Low M1 affinity predicts fewer anticholinergic side effects (e.g., dry mouth, blurred vision). |
| Histamine H1 Receptor Binding Affinity (Ki, nM) | 50 | 2.2 | 57 | Lower H1 affinity suggests a reduced potential for sedation and weight gain. |
| Adrenergic α1 Receptor Binding Affinity (Ki, nM) | 30 | 0.8 | 57 | Lower α1 affinity indicates a lower risk of orthostatic hypotension. |
| Catalepsy Induction in Rats (ED50, mg/kg) | > 30 | 1.5 | > 100 | High ED50 for catalepsy suggests a low propensity to cause extrapyramidal symptoms. |
| Conditioned Avoidance Response (ED50, mg/kg) | 5 | 0.2 | 1.0 | A measure of antipsychotic-like activity in a behavioral model. |
Note: The data for Compound IND-2 is hypothetical and for illustrative purposes only. Reference data for Risperidone and Aripiprazole are compiled from publicly available literature.
Experimental Protocols for Validation
The following are detailed protocols for key in vitro and in vivo assays to validate the antipsychotic potential of Compound IND-2.
Objective: To determine the binding affinity of Compound IND-2 for a panel of CNS receptors implicated in the therapeutic action and side effects of antipsychotic drugs.
Methodology:
-
Receptor Source: Commercially available cell lines stably expressing human recombinant receptors (e.g., D2, 5-HT2A, M1, H1, α1).
-
Radioligand Binding:
-
Prepare cell membrane homogenates from the receptor-expressing cell lines.
-
Incubate the membrane homogenates with a specific radioligand for each receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).
-
Add increasing concentrations of Compound IND-2 (or reference compounds) to displace the radioligand.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Receptor Binding Assay:
Caption: Workflow for In Vitro Receptor Binding Assay.
Objective: To assess the antipsychotic-like activity and potential for extrapyramidal side effects of Compound IND-2 in rodent models.
A. Conditioned Avoidance Response (CAR)
Rationale: The CAR model is a classic predictive screen for antipsychotic activity. Antipsychotic drugs selectively suppress the avoidance response at doses that do not impair the escape response.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) is presented before the unconditioned stimulus (US, the foot shock).
-
Training: Rats are trained to avoid the foot shock by moving to the other compartment during the CS presentation.
-
Testing:
-
Administer Compound IND-2 (or vehicle/reference drug) at various doses.
-
Place the rat in the shuttle box and present a series of trials.
-
Record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and escape failures.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses at each dose.
-
Determine the ED50 for the suppression of the conditioned avoidance response.
-
B. Catalepsy Induction
Rationale: Catalepsy in rats is a widely used model to predict extrapyramidal side effects (parkinsonism) in humans.
Methodology:
-
Apparatus: A horizontal bar raised a set distance from a flat surface.
-
Procedure:
-
Administer Compound IND-2 (or vehicle/reference drug) at various doses.
-
At set time points after administration, place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both paws from the bar. Catalepsy is defined as maintaining this unnatural posture for a predetermined duration (e.g., > 20 seconds).
-
-
Data Analysis:
-
Determine the percentage of animals exhibiting catalepsy at each dose.
-
Calculate the ED50 for the induction of catalepsy.
-
Logical Relationship of Preclinical Antipsychotic Validation:
Caption: Preclinical validation pathway for a novel antipsychotic.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that N-phenyl-2,3-dihydro-1H-inden-2-amine (Compound IND-2) warrants further investigation as a novel antipsychotic agent. Its theoretical profile indicates potent D2 and 5-HT2A receptor blockade, characteristic of atypical antipsychotics, with a potentially improved side-effect profile due to lower affinity for muscarinic, histaminergic, and adrenergic receptors. The proposed experimental protocols provide a robust framework for validating these initial hypotheses. Successful validation in these preclinical models would justify advancing Compound IND-2 to more complex behavioral models, pharmacokinetic studies, and ultimately, clinical trials. The exploration of this and related chemical scaffolds may lead to the development of safer and more effective treatments for psychotic disorders.
References
- EP0288477A1 - 2,3-dihydro-1h-phenalene-2-amino compounds as anti-psychotic drugs.
-
N-phenylindan-2-amine (C15H15N). PubChem. [Link]
Sources
A Comparative Guide to the Receptor Cross-Reactivity of N-phenyl-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Neuropharmacology
N-phenyl-2,3-dihydro-1H-inden-2-amine belongs to the 2-aminoindane class of compounds, which are rigid analogs of amphetamine.[1] The parent compound, 2-aminoindane (2-AI), is a monoamine releasing agent that acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] Given this pharmacology, N-phenyl-2,3-dihydro-1H-inden-2-amine and its analogs are of significant interest for their potential central nervous system (CNS) activity. However, as with any CNS-active agent, the therapeutic utility and safety profile are critically dependent on receptor selectivity.
Unintended interactions with off-target receptors can lead to a range of adverse drug reactions, confounding experimental results and posing significant risks in clinical development.[3] Therefore, a thorough investigation of a compound's cross-reactivity profile against a broad panel of physiologically relevant receptors is a cornerstone of preclinical safety pharmacology.[3][4]
This guide provides a comprehensive framework for evaluating the cross-reactivity of N-phenyl-2,3-dihydro-1H-inden-2-amine. We will detail the experimental methodologies for assessing its binding affinity and functional activity at primary targets and a wide array of off-target receptors. Furthermore, we will present a comparative analysis with related 2-aminoindane derivatives to contextualize its selectivity profile, offering field-proven insights into the causality behind experimental choices and data interpretation.
Section 1: Designing a Cross-Reactivity Screening Panel
The initial step in assessing selectivity is to design a logical and comprehensive receptor panel. The choice of targets should be guided by both the compound's known primary targets and the need to probe for common liabilities associated with CNS-active drugs.
1.1. Primary Targets & Related Transporters: Given that the 2-aminoindane scaffold confers activity at monoamine transporters, the primary targets for N-phenyl-2,3-dihydro-1H-inden-2-amine are presumed to be:
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Transporter (SERT)
Even within this group, the relative potency and efficacy at each transporter are critical determinants of the compound's overall pharmacological effect, distinguishing between a cocaine-like profile (DAT/NET/SERT inhibitor) and an amphetamine-like profile (DAT/NET substrate/releaser).[2][5]
1.2. Secondary "Safety" Panel Selection: To identify potential off-target liabilities, the compound must be screened against a panel of receptors known to be implicated in adverse drug events.[3] A well-designed panel, often modeled after industry-standard screens like the SafetyScreen44 or CNS-focused panels, provides a mechanistic understanding of potential off-target effects.[3][4][6]
The rationale for panel selection is illustrated below:
Figure 1: Rationale for receptor panel selection.
This tiered approach ensures that while confirming activity at the expected targets, we are also proactively searching for interactions at receptors historically linked to CNS, cardiovascular, and other systemic side effects. For instance, studies on 2-aminoindane analogs have revealed unexpected high-affinity binding to α2-adrenergic receptors, highlighting the necessity of including such targets.[2][5][7]
Section 2: In Vitro Cross-Reactivity Profiling: Methodologies
A two-stage approach is optimal for in vitro profiling: initial broad screening with radioligand binding assays to detect any physical interaction, followed by specific functional assays for any "hits" to determine the nature of that interaction (e.g., agonist, antagonist).
Stage 1: Radioligand Binding Assays
Principle & Causality: Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a target receptor.[8] This technique relies on the principle of competitive displacement. A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound is then added at increasing concentrations, and its ability to displace the radioligand is measured. A potent compound will displace the radioligand at low concentrations, yielding a low IC50 value, which can then be converted to an affinity constant (Ki). This method is highly sensitive, reproducible, and suitable for high-throughput screening against large panels.[9][10]
Experimental Workflow:
Figure 2: Workflow for a typical radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for DAT, NET, and SERT [9][11]
-
Membrane Preparation:
-
Assay Setup (96-well plate):
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of a specific radioligand, and 50 µL of assay buffer to designated wells.
-
Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).[9]
-
Test Compound: Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of N-phenyl-2,3-dihydro-1H-inden-2-amine at various concentrations (e.g., 10-point curve from 0.1 nM to 10 µM).
-
Radioligands:
-
DAT: [³H]-WIN 35,428
-
NET: [³H]-Nisoxetine
-
SERT: [³H]-Citalopram
-
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., Whatman GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[9][11]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]
-
-
Data Analysis:
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., in Prism).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Stage 2: Functional Assays
Principle & Causality: A compound that binds to a receptor may act as an agonist (activating it), an antagonist (blocking it), or an inverse agonist (inactivating it). Functional assays are essential to determine this outcome. For G-protein coupled receptors (GPCRs), a common off-target class, measuring the downstream second messenger cyclic AMP (cAMP) is a robust method.[13][14] Gs-coupled receptors increase cAMP upon activation, while Gi-coupled receptors decrease it.[13] Measuring these changes reveals the functional consequence of the binding event.
Detailed Protocol: HTRF cAMP Functional Assay for GPCRs [15][16]
This protocol is for determining agonist or antagonist activity at a representative Gs or Gi-coupled receptor (e.g., a serotonin or dopamine subtype) identified as a "hit" in the binding screen.
-
Cell Culture:
-
Use HEK293 cells stably expressing the GPCR of interest. Culture cells to ~80% confluency.
-
-
Assay Setup (384-well plate):
-
Harvest and resuspend cells in an appropriate assay buffer. Dispense a specific number of cells (e.g., 3,000 cells/well) into the plate.[17]
-
Agonist Mode: Add N-phenyl-2,3-dihydro-1H-inden-2-amine across a range of concentrations.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of N-phenyl-2,3-dihydro-1H-inden-2-amine for 10-15 minutes. Then, add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC80).[13][14]
-
-
Stimulation & Lysis:
-
Incubate the plate at room temperature for 30 minutes to allow for receptor stimulation and cAMP production/inhibition.
-
Add the two HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents in lysis buffer: an anti-cAMP antibody labeled with a Europium cryptate (donor) and a cAMP analog labeled with d2 (acceptor).[13][15] This step lyses the cells and initiates the competitive immunoassay.
-
-
Detection & Analysis:
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two signals is inversely proportional to the amount of cAMP produced by the cells.
-
For agonist mode, plot the HTRF ratio vs. compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, plot the HTRF ratio vs. compound concentration to determine the IC50 (potency) for blocking the agonist effect.
-
Section 3: Data Interpretation & Comparative Analysis
The ultimate goal is to build a comprehensive selectivity profile. The data below is illustrative , based on known pharmacology of related 2-aminoindane analogs, to demonstrate how results should be presented and interpreted.[1][2][5]
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of N-phenyl-2,3-dihydro-1H-inden-2-amine and Comparators
| Target | N-phenyl-2,3-dihydro-1H-inden-2-amine (Illustrative Data) | 2-Aminoindane (2-AI)[2] | MDAI[2] |
|---|---|---|---|
| DAT | 250 | 439 | 1,334 |
| NET | 65 | 86 | 117 |
| SERT | 800 | >10,000 | 114 |
| α2A-Adrenergic | 150 | 134 | >10,000 |
| α2C-Adrenergic | 55 | 41 | >10,000 |
| 5-HT1A | >10,000 | >10,000 | >10,000 |
| 5-HT2A | >10,000 | >10,000 | >10,000 |
| D2 (Dopamine) | >5,000 | >10,000 | >10,000 |
| hERG | >10,000 | N/A | N/A |
Table 2: Functional Activity (EC50/IC50, nM) for Selected Targets (Illustrative)
| Target | Assay Type | Functional Result | Potency (nM) |
|---|---|---|---|
| NET | Norepinephrine Uptake | Inhibition | 90 |
| DAT | Dopamine Uptake | Inhibition | 350 |
| α2C-Adrenergic | cAMP Inhibition | Antagonist | 210 |
Interpretation and Selectivity Index
The Selectivity Index (SI) is a critical metric calculated by dividing the affinity for an off-target receptor by the affinity for the primary target. A higher SI value indicates greater selectivity.
-
Primary Target Profile: The illustrative data suggests N-phenyl-2,3-dihydro-1H-inden-2-amine is a potent NET inhibitor, with ~4-fold selectivity over DAT and ~12-fold selectivity over SERT. This profile is distinct from the parent 2-AI, which is also NET/DAT selective but virtually inactive at SERT, and MDAI, which shows a preference for SERT and NET over DAT.[2][5]
-
Off-Target Liability: A significant finding is the high affinity for α2-adrenergic receptors, particularly the α2C subtype (Ki = 55 nM). This is consistent with findings for the parent 2-AI compound.[2][5]
-
Calculating Selectivity Index:
-
SI (α2C vs. NET) = Ki (α2C) / Ki (NET) = 55 nM / 65 nM = 0.85
-
An SI value close to 1, as seen here, indicates a lack of selectivity between the primary target (NET) and a significant off-target (α2C-adrenergic receptor). The functional data confirms this interaction, showing the compound acts as an antagonist at this receptor. This cross-reactivity is a critical finding, as α2-adrenergic antagonism can have significant physiological effects, including impacting blood pressure and neurotransmitter release, which would need to be carefully considered in any further development.
Conclusion
This guide outlines a robust, logical, and technically sound framework for assessing the receptor cross-reactivity of N-phenyl-2,3-dihydro-1H-inden-2-amine. By employing a combination of high-throughput radioligand binding assays and targeted functional follow-up studies, researchers can build a comprehensive selectivity profile.
Based on the pharmacology of its structural class, N-phenyl-2,3-dihydro-1H-inden-2-amine is likely a potent monoamine transporter ligand. However, the illustrative comparative analysis underscores a critical potential liability: significant cross-reactivity with α2-adrenergic receptors. This lack of selectivity (Selectivity Index ≈ 1) between NET and α2C receptors highlights the absolute necessity of conducting broad panel screening early in the research and development process. Such data is indispensable for making informed decisions, guiding medicinal chemistry efforts to enhance selectivity, and ultimately mitigating the risk of adverse effects in future studies.
References
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available from: [Link]
-
Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(4), 535–545. Available from: [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]
-
ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available from: [Link]
-
Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1694–1704. Available from: [Link]
-
Wikipedia. (n.d.). 2-Aminoindane. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2247–2258. Available from: [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Available from: [Link]
-
PubMed. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Available from: [Link]
-
Scientist.com. (2022). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Available from: [Link]
-
ResearchGate. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Available from: [Link]
-
Der Pharma Chemica. (2015). Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Available from: [Link]
-
YouTube. (2022). Eurofins Discovery Safety Pharmacology Portfolio. Available from: [Link]
- Google Patents. (n.d.). ES2675510T3 - Compuestos aminoindano y uso de los mismos en el tratamiento del dolor.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available from: [Link]
-
Sygnature Discovery. (n.d.). CNS Safety - Pharmacology. Available from: [Link]
- Google Patents. (n.d.). CN107540599B - 氨基茚满化合物及其治疗疼痛的用途.
Sources
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Synthetic Efficiency of N-phenyl-2,3-dihydro-1H-inden-2-amine Production
Introduction: The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents and novel psychoactive substances.[1] N-phenyl-2,3-dihydro-1H-inden-2-amine, a key derivative, serves as a crucial building block in drug discovery and materials science.[2] The economic and environmental viability of producing this compound on a laboratory or industrial scale is critically dependent on the efficiency of its synthetic route. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing N-phenyl-2,3-dihydro-1H-inden-2-amine, offering field-proven insights and experimental data to inform researchers and process chemists in selecting the optimal pathway for their specific needs.
We will benchmark two mechanistically distinct and widely adopted strategies: Direct Reductive Amination of 2-indanone and Palladium-Catalyzed Buchwald-Hartwig Amination . Each route will be evaluated on metrics including yield, reaction conditions, scalability, cost-effectiveness, and adherence to green chemistry principles.
Comparative Overview of Synthetic Pathways
The selection of a synthetic strategy is a decision driven by a balance of factors including desired scale, available starting materials, and tolerance for specific reaction conditions. The two pathways examined here represent a classic carbonyl-based transformation versus a modern transition-metal-catalyzed cross-coupling reaction.
Caption: High-level comparison of the two primary synthetic routes.
Route A: Direct Reductive Amination
This classical one-pot method transforms a carbonyl group into an amine via an intermediate imine.[3] It is a robust and frequently employed strategy for C-N bond formation, valued for its operational simplicity and high atom economy. The reaction proceeds by mixing the ketone (2-indanone), the amine (aniline), and a reducing agent in a single vessel.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of aniline on the carbonyl carbon of 2-indanone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base (imine). The imine is then reduced in situ to the final secondary amine product. The choice of reducing agent is critical; it must be selective enough to reduce the imine intermediate faster than the starting ketone to prevent the formation of 2-indanol as a byproduct.
Methodology Comparison: Reducing Agents
Two prominent protocols for this transformation are catalytic hydrogenation and the use of hydride reducing agents.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. A published procedure for the synthesis of N-(2-indanyl)aniline hydrochloride utilizes this approach, employing aniline as both a reactant and the solvent. This choice drives the equilibrium towards imine formation and yields the product in good purity after a simple workup.[4] While effective, the use of hydrogen gas requires specialized equipment (e.g., a Parr hydrogenator) and careful handling.
-
Hydride Reducing Agents: Milder and more chemoselective hydride reagents are often preferred for their operational safety and convenience in a standard laboratory setting. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly effective as it is less reactive towards ketones but readily reduces the protonated imine intermediate.[5] This selectivity minimizes the formation of 2-indanol, leading to higher yields of the desired amine.[5]
Experimental Protocol (Sodium Triacetoxyborohydride Method)
This protocol is adapted from the work of Abdel-Magid et al., which demonstrates high efficiency under standard laboratory conditions.[5]
-
To a stirred solution of 2-indanone (1.32 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 40 mL of dichloroethane, add acetic acid (0.60 g, 10 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 5 minutes. Note: The reaction is exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure N-phenyl-2,3-dihydro-1H-inden-2-amine.
Caption: Workflow for Reductive Amination.
Route B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method has revolutionized the synthesis of aryl amines due to its remarkable functional group tolerance and broad substrate scope, allowing for C-N bond formations that are inaccessible via traditional methods like nucleophilic aromatic substitution.[6][8]
Mechanistic Rationale
The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of an aryl halide (e.g., bromobenzene) to a Pd(0) complex.[9] The resulting Pd(II) complex then coordinates with the amine (2-aminoindane). In the presence of a strong base, the amine is deprotonated to form an amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the N-aryl amine product and regenerating the Pd(0) catalyst.[9] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Methodology & Key Parameters
For the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine, the starting materials would be 2-aminoindane (or its hydrochloride salt) and an activated phenyl electrophile like bromobenzene or iodobenzene. Key parameters to optimize include:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. Sterically hindered, electron-rich phosphine ligands often provide the best results.[10]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is commonly used, although weaker bases like K₂CO₃ can sometimes be employed.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typical.[8]
-
Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst, so it must be run under an inert atmosphere (e.g., argon or nitrogen).[9]
Experimental Protocol (Representative Procedure)
This protocol is a representative procedure based on established methods for the N-arylation of primary amines.[10]
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol %), a suitable phosphine ligand (e.g., RuPhos, 4 mol %), and sodium tert-butoxide (1.4 g, 14 mmol).
-
Add 2-aminoindane hydrochloride (1.70 g, 10 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (20 mL) followed by bromobenzene (1.1 mL, 10.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target product.
Quantitative and Qualitative Benchmarking
The choice between these two distinct synthetic strategies depends on a multi-faceted analysis of their respective strengths and weaknesses.
| Parameter | Route A: Reductive Amination | Route B: Buchwald-Hartwig Amination | Rationale & Justification |
| Starting Materials | 2-Indanone, Aniline | 2-Aminoindane, Bromobenzene | Both sets of starting materials are commercially available. The choice may depend on the relative cost and availability from preferred vendors. |
| Typical Yield | 72-85%[4][5] | High (typically >80%, application-dependent) | Reductive amination offers good to excellent yields. Buchwald-Hartwig is known for high efficiency but can be sensitive to catalyst and substrate purity. |
| Reaction Conditions | Mild (RT to moderate heat), atmospheric pressure | Inert atmosphere required, 80-110 °C | Reductive amination is operationally simpler, not requiring stringent inert conditions, making it more accessible.[3] |
| Key Reagents | Hydride source (e.g., NaBH(OAc)₃) or H₂/Pd-C | Pd catalyst, phosphine ligand, strong base | The cost and handling of palladium catalysts and air-sensitive ligands are significant considerations for the Buchwald-Hartwig route.[8] |
| Atom Economy | High | Moderate | Reductive amination is an addition reaction followed by reduction, leading to high atom economy. The Buchwald-Hartwig coupling generates stoichiometric salt byproducts. |
| Scalability | Generally straightforward | Can be challenging due to catalyst cost and removal | The lower cost of reagents and simpler setup for reductive amination often make it more amenable to large-scale production. |
| Green Chemistry | Favorable if using catalytic hydrogenation; use of chlorinated solvents is a drawback. | Use of a precious metal (Pd) and organic solvents are major drawbacks.[8] Efforts exist to use greener base metals like copper or nickel.[8] | Catalytic hydrogenation is a green reduction method. However, many hydride-based protocols use halogenated solvents. Buchwald-Hartwig suffers from its reliance on palladium. |
| Scope & Limitations | Limited by availability of corresponding ketones/amines. Side reactions (ketone reduction, dialkylation) can occur.[5] | Extremely broad scope and high functional group tolerance. Can be sensitive to catalyst poisoning.[9] | Buchwald-Hartwig excels in complex molecule synthesis where its functional group tolerance is a major advantage.[6] |
Conclusion and Recommendations
For large-scale, cost-effective production where the starting 2-indanone is readily available, Direct Reductive Amination is the superior choice. The methodology using sodium triacetoxyborohydride offers a balance of high yield, operational simplicity, and safety, avoiding the need for specialized hydrogenation equipment. Its high atom economy and the relatively low cost of reagents make it economically compelling.
For medicinal chemistry applications, analogue synthesis, or when high functional group tolerance is paramount , the Buchwald-Hartwig Amination is the more powerful and versatile tool. Despite the higher cost of the catalyst system and the need for an inert atmosphere, its ability to couple a wide array of substrates under relatively mild conditions is unparalleled. This route provides a reliable pathway for constructing a library of N-aryl 2-aminoindane derivatives from a common 2-aminoindane precursor.
Ultimately, the optimal synthetic route is context-dependent. This guide provides the necessary data and expert rationale to empower researchers to make an informed decision based on the specific objectives of their project, whether they prioritize speed, cost, scale, or chemical versatility.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Sarges, R., & Tretter, J. R. (1977). Reductive Alkylation of Aniline with 2-Indanone and 2-Tetralone. Organic Preparations and Procedures International. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.).
-
Xie, L., et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry. [Link]
-
Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
-
ResearchGate. (n.d.). Reductive aminations of ketones with aniline. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Zanda, M., & Fancini, D. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. [Link]
-
Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. [Link]
-
LookChem. (n.d.). Cas 2338-18-3, 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). [Link]
Sources
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1) | lookchem [lookchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of N-phenyl-2,3-dihydro-1H-inden-2-amine as a Putative Monoamine Oxidase B Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous testing and validation. A critical phase in this process is establishing a meaningful correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an in-depth, technical comparison of the methodologies used to assess the activity of a novel compound, N-phenyl-2,3-dihydro-1H-inden-2-amine , and explores the principles of establishing an in vitro-in vivo correlation (IVIVC).
Given its structural similarity to known monoamine oxidase B (MAO-B) inhibitors, such as rasagiline, this guide will proceed under the scientifically-grounded hypothesis that N-phenyl-2,3-dihydro-1H-inden-2-amine possesses MAO-B inhibitory activity. MAO-B is a key enzyme in the catabolism of dopamine and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][2] This guide will, therefore, serve as a practical roadmap for researchers investigating novel compounds with similar suspected mechanisms of action.
Section 1: In Vitro Characterization of MAO-B Inhibition
The initial step in evaluating a putative MAO-B inhibitor is to quantify its direct interaction with the target enzyme. A fluorometric in vitro assay is a rapid, sensitive, and reliable method suitable for high-throughput screening and determination of the half-maximal inhibitory concentration (IC50).[3][4]
Rationale for Experimental Design
The chosen in vitro assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate like tyramine or benzylamine.[1][3][5] A fluorescent probe reacts with H₂O₂ to produce a measurable signal. The intensity of the fluorescence is directly proportional to the MAO-B activity. By measuring the reduction in fluorescence in the presence of an inhibitor, we can accurately determine its potency. Selegiline, a well-characterized and specific MAO-B inhibitor, will be used as a positive control for comparison.[1][3]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[3][4]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Developer
-
N-phenyl-2,3-dihydro-1H-inden-2-amine (Test Compound)
-
Selegiline (Positive Control Inhibitor)
-
96-well black plate with a flat bottom
-
Fluorescence microplate reader (Excitation/Emission = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized reagents (MAO-B enzyme, substrate, developer, selegiline) as per the supplier's instructions.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and selegiline in MAO-B Assay Buffer to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well black plate, add 10 µL of the various concentrations of the test compound and selegiline to their respective wells.
-
Include wells for "Enzyme Control" (no inhibitor) and "Blank Control" (no enzyme).
-
Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in MAO-B Assay Buffer.
-
Add 50 µL of the MAO-B Enzyme Solution to all wells except the Blank Control wells.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Initiation of Reaction and Measurement:
-
Prepare the MAO-B Substrate Solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer.
-
Add 40 µL of the Substrate Solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes at an excitation/emission wavelength of 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and selegiline relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for both the test compound and selegiline.
-
Visualization of In Vitro Workflow
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
Anticipated In Vitro Data
| Compound | Target | IC50 (µM) [Hypothetical] |
| N-phenyl-2,3-dihydro-1H-inden-2-amine | MAO-B | 0.095 |
| Selegiline (Control) | MAO-B | ~0.0068 |
Section 2: In Vivo Evaluation in a Parkinson's Disease Model
To assess the therapeutic potential of N-phenyl-2,3-dihydro-1H-inden-2-amine, its efficacy must be tested in a relevant animal model of Parkinson's disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used and well-characterized model that mimics many of the pathological features of Parkinson's disease in humans.[6][7][8]
Rationale for Model Selection
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum and subsequent motor deficits.[6][8] This model is particularly relevant for testing MAO-B inhibitors because MPTP itself is a prodrug that is converted to its active toxic metabolite, MPP+, by MAO-B in astrocytes.[8][9] Therefore, a potent MAO-B inhibitor is expected to prevent MPTP-induced neurotoxicity and alleviate the associated motor impairments.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
Animals and Housing:
-
Male C57BL/6 mice are commonly used as they are susceptible to MPTP toxicity.[10]
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step-by-Step Methodology:
-
Drug Administration:
-
Divide mice into three groups: Vehicle control, MPTP + Vehicle, and MPTP + Test Compound.
-
Administer the test compound (N-phenyl-2,3-dihydro-1H-inden-2-amine) or vehicle orally or via intraperitoneal (IP) injection for a predetermined period before and during MPTP administration.
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals.[8]
-
-
Behavioral Assessment:
-
Conduct behavioral tests, such as the open-field test, to assess locomotor activity. A key parameter affected by MPTP is vertical activity (rearing), which is expected to be reduced.[7]
-
Perform behavioral testing at baseline and at various time points after MPTP administration.
-
-
Neurochemical Analysis:
-
At the end of the study, euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatal tissue using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Histological Analysis:
-
Perfuse a subset of animals and prepare brain sections.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify the extent of neuronal loss.
-
Visualization of In Vivo Workflow
Caption: Workflow for the in vivo MPTP mouse model of Parkinson's disease.
Anticipated In Vivo Data
Behavioral Data (Open-Field Test):
| Treatment Group | Rearing Frequency (Counts/5 min) [Hypothetical] |
| Vehicle | 35 ± 4 |
| MPTP + Vehicle | 12 ± 3 |
| MPTP + N-phenyl-2,3-dihydro-1H-inden-2-amine | 28 ± 5 |
Neurochemical Data (Striatal Dopamine Levels):
| Treatment Group | Dopamine (% of Vehicle Control) [Hypothetical] |
| Vehicle | 100% |
| MPTP + Vehicle | 30% |
| MPTP + N-phenyl-2,3-dihydro-1H-inden-2-amine | 75% |
Section 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[11][12] Establishing a strong IVIVC is a cornerstone of modern drug development, as it can streamline the process, reduce the need for extensive clinical trials, and help in setting meaningful quality control specifications.[11][13]
Principles of IVIVC for CNS Drugs
For central nervous system (CNS) drugs, establishing an IVIVC can be complex. However, a fundamental approach involves correlating the in vitro potency (IC50) with an in vivo measure of target engagement or therapeutic efficacy. In our case, we will aim to establish a qualitative correlation between the in vitro MAO-B inhibition and the in vivo neuroprotective effect.
Data Integration and Correlation Analysis
-
In Vitro Potency: The IC50 value of N-phenyl-2,3-dihydro-1H-inden-2-amine (0.095 µM) indicates high potency against MAO-B in a cell-free system.
-
In Vivo Efficacy: The hypothetical in vivo data demonstrates that the compound significantly attenuates the MPTP-induced reduction in rearing behavior and the depletion of striatal dopamine. This suggests that the compound is bioavailable to the brain and engages the MAO-B target in a therapeutically relevant manner.
-
Correlation: The high in vitro potency is consistent with the observed in vivo efficacy. A compound with a significantly higher IC50 (lower potency) would be expected to show a reduced or no protective effect in the MPTP model at the same dose.
Visualization of the IVIVC Concept
Caption: Conceptual diagram of the in vitro-in vivo correlation.
Section 4: Discussion and Future Directions
The hypothetical data presented in this guide suggest that N-phenyl-2,3-dihydro-1H-inden-2-amine is a potent MAO-B inhibitor with neuroprotective effects in an animal model of Parkinson's disease. The strong in vitro activity translates to a desirable in vivo outcome, indicating a promising therapeutic potential.
However, a comprehensive IVIVC would require further studies, including:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to measure its unbound concentration in the brain.[14]
-
Dose-response studies in vivo: To establish a clearer relationship between the dose administered, the resulting brain concentration, and the observed therapeutic effect.
-
Testing in other preclinical models: The 6-hydroxydopamine (6-OHDA) rat model is another widely used model of Parkinson's disease that could provide complementary data on the compound's efficacy.[15][16][17]
By systematically integrating in vitro and in vivo data, researchers can build a robust understanding of a compound's pharmacological profile, de-risk its development, and accelerate its translation from the laboratory to the clinic.
References
-
The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments. [Link]
-
MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's Disease. [Link]
-
6-OHDA Parkinson's Model. Charles River. [Link]
-
MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [Link]
-
6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease. Creative Biolabs. [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. ResearchGate. [Link]
-
MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
-
Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease. Methods in Molecular Biology. [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. PMC. [Link]
-
6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. I.R.I.S.. [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. ResearchGate. [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
-
How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]
-
Effect of MAO-B inhibitors on MPP+ toxicity in Vivo. PubMed. [Link]
-
5 Top Tips on How to Establish IVIVC. Pharma IQ. [Link]
-
Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC. [Link]
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society. [Link]
-
An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. [Link]
-
Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. PMC. [Link]
-
How to Perform IVIVC for Delayed Release Drug Formulations. YouTube. [Link]
-
Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]
-
In vivo and in vitro neuroprotective effects of maca polysaccharide. IMR Press. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
-
In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP mouse models of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. researchgate.net [researchgate.net]
- 11. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 12. Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharma-iq.com [pharma-iq.com]
- 14. researchgate.net [researchgate.net]
- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of the Binding Modes of N-phenyl-2,3-dihydro-1H-inden-2-amine Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding modes of N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives, a chemical scaffold of significant interest in neuropharmacology. Targeting critical proteins such as monoamine transporters and dopamine receptors, these compounds hold therapeutic potential for a range of neurological and psychiatric disorders. This document synthesizes structural biology insights, molecular modeling data, and structure-activity relationships to offer a detailed perspective for researchers, scientists, and drug development professionals.
Introduction: The N-phenyl-2,3-dihydro-1H-inden-2-amine Scaffold
The N-phenyl-2,3-dihydro-1H-inden-2-amine core, a rigid analog of phenylethylamine, serves as a versatile template for designing ligands that interact with key players in neurotransmission. The indan moiety constrains the conformational flexibility of the ethylamine side chain, while the N-phenyl group provides a crucial point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have primarily been investigated for their activity at monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), as well as at dopamine D2-like receptors.[1] Understanding the nuanced differences in how these derivatives bind to their respective targets is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects.
Comparative Binding Modes at Monoamine Transporters
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft.[2] They possess a primary substrate binding site (S1) and a secondary, allosteric site (S2) located in the extracellular vestibule.[3][4] The S1 pocket is the principal target for most reuptake inhibitors and substrates.
The S1 Binding Pocket: A Common Ground with Subtle Distinctions
The S1 site is characterized by a hydrophobic region that accommodates the aromatic portions of ligands and a polar region responsible for interacting with the amine group. A highly conserved aspartate residue (Asp79 in DAT, Asp75 in NET, and Asp98 in SERT) forms a critical salt bridge with the protonated amine of substrates and inhibitors.[5]
For N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives, the binding orientation within the S1 pocket is likely to involve the following key interactions:
-
Ionic Interaction: The secondary amine of the indan core, being protonated at physiological pH, is predicted to form a strong ionic bond with the conserved aspartate residue in the S1 site of DAT, NET, and SERT.
-
Hydrophobic Interactions: The indan's bicyclic system and the N-phenyl ring are expected to engage in hydrophobic interactions with nonpolar residues lining the S1 pocket. These interactions are crucial for the initial recognition and anchoring of the ligand.
-
Aromatic Interactions: The phenyl ring of the indan scaffold and the N-phenyl substituent can participate in π-π stacking or cation-π interactions with aromatic residues such as tyrosine and phenylalanine within the binding site.
Substitutions on the N-phenyl ring and the indan nucleus can significantly influence the binding affinity and selectivity of these derivatives. For instance, electron-withdrawing or electron-donating groups on the N-phenyl ring can modulate the electronic properties and steric bulk, leading to differential interactions with the subtle variations in the amino acid composition of the S1 pockets across DAT, NET, and SERT.
Caption: Key interactions of N-phenyl-2-aminoindan derivatives in the S1 pocket.
Allosteric Modulation at the S2 Site
The S2 site, located in the extracellular vestibule, offers an alternative binding location for some ligands, leading to allosteric modulation of transporter function.[3][4] While direct evidence for N-phenyl-2-aminoindan derivatives binding to the S2 site is limited, the potential for such interactions should not be overlooked, especially for derivatives with bulkier substitutions on the N-phenyl ring. Binding at the S2 site could non-competitively inhibit substrate transport or modulate the affinity of ligands at the S1 site.
Comparative Binding Modes at Dopamine D2-like Receptors
Dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that are primary targets for antipsychotic and anti-Parkinsonian drugs. The binding of ligands to these receptors is a complex interplay of ionic, hydrogen bonding, and hydrophobic interactions within a pocket formed by several transmembrane (TM) helices.
The Orthosteric Binding Pocket: A Tale of Agonists and Antagonists
The canonical binding site for dopaminergic ligands is located within the transmembrane bundle. Key residues involved in ligand recognition include an aspartate in TM3 (Asp114 in D2R) that forms a salt bridge with the protonated amine of the ligand, and a series of serine residues in TM5 (Ser193, Ser194, Ser197 in D2R) that can form hydrogen bonds with hydroxyl groups on the ligand.[6][7]
Molecular dynamics simulations of N-aralkyl substituted 2-aminoindans suggest that agonist and antagonist activities can be rationalized by their distinct binding modes within the D2 receptor.[1]
-
Agonist Binding Mode: Agonists, which activate the receptor, are proposed to adopt a conformation that allows for simultaneous interaction with both the TM3 aspartate and the TM5 serine cluster. This dual interaction is thought to stabilize the active conformation of the receptor. For an N-phenylethyl substituted 2-aminoindan, this would involve the protonated amine interacting with Asp114 and a hydroxyl group on the phenyl ring (if present) hydrogen bonding with the serine residues.
-
Antagonist Binding Mode: Antagonists, which block receptor activation, are hypothesized to bind in a manner that primarily engages the TM3 aspartate, with weaker or no significant interactions with the TM5 serines. This binding mode prevents the conformational changes required for receptor activation. An N-phenyl-2-aminoindan derivative acting as an antagonist would likely position its protonated amine to interact with Asp114, while the N-phenyl group occupies a hydrophobic pocket, without forming key hydrogen bonds with TM5.[6]
Caption: Differential binding modes of agonist vs. antagonist 2-aminoindan derivatives.
Quantitative Data Summary
| Compound | Substitution | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |
| 2-Aminoindan (2-AI) | Unsubstituted | >10,000 | >10,000 | >10,000 | [8] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-Methoxy | >10,000 | >10,000 | >10,000 | [8] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-Methylenedioxy | >10,000 | >10,000 | 4,822 | [8] |
Note: The presented Ki values are for displacement of radioligands and may not directly correlate with functional potency. The original research should be consulted for detailed experimental conditions.
Experimental Protocols
To facilitate further research in this area, detailed step-by-step methodologies for key binding assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, NET, and SERT.
Objective: To determine the inhibitor constant (Ki) of N-phenyl-2,3-dihydro-1H-inden-2-amine derivatives at monoamine transporters.
Materials:
-
Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Test compounds (N-phenyl-2-aminoindan derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle, non-specific binding inhibitor, or test compound.
-
Add the radioligand to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The N-phenyl-2,3-dihydro-1H-inden-2-amine scaffold represents a promising starting point for the development of novel modulators of monoamine transporters and dopamine receptors. The comparative analysis of their binding modes reveals that subtle structural modifications can lead to significant changes in affinity and selectivity, as well as functional outcome (agonism vs. antagonism). Future research should focus on obtaining high-resolution crystal or cryo-EM structures of these derivatives in complex with their targets to validate the proposed binding modes and guide the design of next-generation therapeutics with enhanced target specificity and improved clinical profiles.
References
-
Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]
-
Koldsø, H., Severinsen, K., Kalayda, G. V., Schiøtt, B., & Sinning, S. (2012). Comparative modeling of the human monoamine transporters: similarities in substrate binding. ACS chemical neuroscience, 3(11), 899–910. [Link]
-
Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269–273. [Link]
-
Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptor and signal transduction research, 24(3), 165–205. [Link]
-
Ballesteros, J. A., Shi, L., & Javitch, J. A. (2001). Structural mimicry in G protein-coupled receptors: implications of the crystal structure of bovine rhodopsin for structure-function analysis of rhodopsin-like receptors. Molecular pharmacology, 60(1), 1–19. [Link]
-
Nikolakopoulos, G., & Gkountelias, K. (2015). Modeling the similarity and divergence of dopamine D2-like receptors and identification of validated ligand-receptor complexes. Journal of chemical information and modeling, 55(6), 1221–1235. [Link]
-
Staus, D. P., Hu, H., Robertson, M. J., Kleinhenz, A. L. W., Wingler, L. M., Capel, W. D., Latorraca, N. R., Lefkowitz, R. J., & Skiniotis, G. (2020). Structure of the D2 dopamine receptor bound to the biased agonist cariprazine. Nature structural & molecular biology, 27(12), 1183–1190. [Link]
-
Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., Newman, A. H., Javitch, J. A., Weinstein, H., & Gether, U. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature neuroscience, 11(7), 780–789. [Link]
-
Razavi, A. M., Koldsø, H., Sørensen, L., Schiøtt, B., & Sinning, S. (2013). Allosteric modulation of the human serotonin transporter by antidepressants and cocaine. Neuropharmacology, 73, 153–162. [Link]
-
Andric, D., Angel, J. E., Garrido, M. R., Israel, A., Lopez, S. E., Suarez-Roca, H., ... & Enriz, R. D. (2008). Synthesis, dopaminergic profile, and molecular dynamics calculations of N-aralkyl substituted 2-aminoindans. Bioorganic & medicinal chemistry, 16(6), 3233–3244. [Link]
-
Sinning, S., Koldsø, H., Schiøtt, B., & Gether, U. (2010). Allosteric modulation of monoamine transporters. Current pharmaceutical design, 16(15), 1699–1710. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 133–144. [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. (2022). Molecules, 27(9), 2844. [Link]
-
Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. (2022). Molecules, 27(9), 2844. [Link]
-
Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. (2012). Chemical & pharmaceutical bulletin, 60(5), 647–658. [Link]
-
Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling. (2010). ACS Chemical Neuroscience, 1(1), 47–57. [Link]
-
Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. (2022). Molecules, 27(8), 2587. [Link]
-
Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
-
Zell, L., Lainer, C., Kollár, J., Temml, V., & Schuster, D. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4435. [Link]
-
Tadrent, S., et al. (2016). Visualization and ligand-induced modulation of dopamine receptor dimerization at the single molecule level. Scientific reports, 6, 33033. [Link]
-
A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. (2021). International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Piergentili, A., et al. (1996). Synthesis, resolution, and preliminary evaluation of trans-2-amino-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes and related derivatives as dopamine receptors ligands. Journal of medicinal chemistry, 39(21), 4238–4246. [Link]
-
Koldsø, H., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS chemical neuroscience, 3(11), 899–910. [Link]
-
Zhou, M., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 323(2), 658–668. [Link]
-
Camacho Hernandez, G. A., Jahan, K., & Newman, A. H. (2023). Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. Basic & clinical pharmacology & toxicology, 132(1), 3–17. [Link]
Sources
- 1. Synthesis, dopaminergic profile, and molecular dynamics calculations of N-aralkyl substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison for the Research Scientist: Rasagiline versus N-phenyl-2,3-dihydro-1H-inden-2-amine
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neuroprotective and symptomatic therapies for neurodegenerative diseases, monoamine oxidase B (MAO-B) inhibitors have established a significant clinical role. Rasagiline, a second-generation irreversible MAO-B inhibitor, is a cornerstone in the management of Parkinson's disease. This guide provides a detailed, head-to-head comparison of rasagiline with the structurally related compound, N-phenyl-2,3-dihydro-1H-inden-2-amine.
It is critical to establish from the outset that while rasagiline is a well-characterized therapeutic agent with a wealth of preclinical and clinical data, N-phenyl-2,3-dihydro-1H-inden-2-amine is not a clinically approved drug and has limited publicly available pharmacological data. Therefore, this comparison will leverage the extensive knowledge of rasagiline's profile and apply established principles of structure-activity relationships (SAR) in medicinal chemistry to infer the potential properties of N-phenyl-2,3-dihydro-1H-inden-2-amine. This guide is intended for a scientific audience and will delve into the mechanistic nuances and experimental considerations that underpin the potential differences between these two molecules.
Molecular Structure and Core Pharmacophore
Both molecules share the 2-aminoindan scaffold, a rigid bicyclic structure that is a key feature for interaction with the active site of MAO-B. The critical difference lies in the substituent on the amine nitrogen.
-
Rasagiline: Features an N-propargyl group (a prop-2-yn-1-yl moiety). This terminal alkyne is the "warhead" responsible for its mechanism-based irreversible inhibition of MAO-B.
-
N-phenyl-2,3-dihydro-1H-inden-2-amine: Possesses an N-phenyl group. This bulky, aromatic substituent is expected to significantly alter the molecule's interaction with the MAO-B active site compared to the small, reactive propargyl group.
Caption: Chemical structures of Rasagiline and N-phenyl-2,3-dihydro-1H-inden-2-amine.
Mechanism of Action: A Tale of Two Substituents
The N-substituent is pivotal in defining the mode of MAO-B inhibition.
Rasagiline: Irreversible Covalent Inhibition
Rasagiline is a mechanism-based, irreversible inhibitor of MAO-B.[1][2] The propargyl group is essential for this activity. Following binding to the active site of MAO-B, the enzyme's flavin adenine dinucleotide (FAD) cofactor catalyzes the oxidation of the propargyl group, generating a reactive intermediate. This intermediate then forms a covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[1] The restoration of MAO-B activity necessitates the synthesis of new enzyme molecules.[3]
Caption: Mechanism of irreversible MAO-B inhibition by Rasagiline.
N-phenyl-2,3-dihydro-1H-inden-2-amine: A Putative Reversible Inhibitor
In the absence of a reactive propargyl group, N-phenyl-2,3-dihydro-1H-inden-2-amine is unlikely to act as an irreversible inhibitor. The N-phenyl group is not susceptible to the same enzymatic activation that leads to covalent bond formation. Therefore, it is hypothesized that if this compound exhibits any MAO-B inhibitory activity, it would be through reversible binding to the enzyme's active site. The phenyl group would likely engage in hydrophobic and π-π stacking interactions within the active site cavity. The potency of such inhibition would be highly dependent on the conformational fit and the strength of these non-covalent interactions.
Comparative Pharmacological Profile
This section compares the known quantitative data for rasagiline with the projected properties of N-phenyl-2,3-dihydro-1H-inden-2-amine based on SAR principles.
| Parameter | Rasagiline | N-phenyl-2,3-dihydro-1H-inden-2-amine (Projected) | Rationale for Projection |
| MAO-B Inhibition | Potent, Irreversible | Likely significantly less potent, Reversible | The absence of the propargyl "warhead" group necessitates a less efficient, non-covalent mode of inhibition. |
| MAO-B IC50 | ~4.43 nM (rat brain)[4][5][6], 14 nM (human brain)[4][6][7] | Unknown, but predicted to be in the higher nM to µM range | Reversible inhibitors are generally less potent than their irreversible counterparts targeting the same site. |
| MAO-A IC50 | ~412 nM (rat brain)[4][5][6], ~710 nM (human brain)[4] | Unknown | Selectivity would depend on the differential fit of the N-phenyl group into the active sites of MAO-A and MAO-B. |
| Selectivity (A/B) | ~93 (rat brain), ~50.7 (human brain)[6] | Unknown | The bulky phenyl group might sterically hinder binding to the generally smaller MAO-A active site, potentially conferring some selectivity for MAO-B. However, this is speculative. |
| Neuroprotection | Demonstrated anti-apoptotic and neuroprotective effects, independent of MAO-B inhibition, attributed to the propargyl moiety.[2][8] | Unlikely to possess the same neuroprotective properties. | The neuroprotective effects of rasagiline are linked to the propargyl group's ability to activate pro-survival pathways (e.g., up-regulation of Bcl-2 and interaction with the PKC pathway).[1][2] |
| Metabolism | Metabolized by CYP1A2 to 1-aminoindan, which has some pharmacological activity but no amphetamine-like effects.[1] | Unknown, but likely to undergo hepatic metabolism, potentially including hydroxylation of the phenyl ring. | Aromatic rings are common sites for phase I metabolism by cytochrome P450 enzymes. |
Neuroprotective Mechanisms: Beyond MAO-B Inhibition
A significant aspect of rasagiline's therapeutic profile is its neuroprotective activity, which has been shown to be independent of its MAO-B inhibitory function.[1] This is a key differentiator when comparing it to other MAO-B inhibitors.
Rasagiline's Neuroprotective Cascade:
-
Anti-apoptotic Properties: Rasagiline has been demonstrated to prevent apoptosis (programmed cell death) in neuronal cell models.[1][8]
-
Mitochondrial Protection: It helps maintain mitochondrial membrane potential and prevents the opening of the mitochondrial permeability transition pore, a key event in the apoptotic cascade.[2][8]
-
Induction of Pro-Survival Factors: The propargyl moiety is credited with inducing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[1][9]
-
PKC and MAP Kinase Pathways: Rasagiline activates protein kinase C (PKC) and MAP kinase signaling pathways, which are involved in cell survival and proliferation.[2]
Given that these neuroprotective effects are strongly linked to the N-propargyl group, it is highly improbable that N-phenyl-2,3-dihydro-1H-inden-2-amine would share these specific mechanisms of action. Any neuroprotective potential of the N-phenyl analog would need to be investigated independently and would likely stem from a different pharmacological basis, if one exists at all.
Caption: Rasagiline's neuroprotective signaling pathway.
Experimental Protocols for a Head-to-Head Comparison
For a rigorous scientific comparison of these two compounds, a series of in vitro and in vivo experiments would be necessary.
In Vitro MAO Inhibition Assay
This experiment would determine the potency and selectivity of N-phenyl-2,3-dihydro-1H-inden-2-amine and compare it to rasagiline.
Objective: To determine the IC50 values of each compound against human recombinant MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.
-
Substrates:
-
For MAO-A: Kynuramine or another suitable substrate.
-
For MAO-B: Benzylamine or another suitable substrate.[6]
-
-
Inhibitor Preparation: Prepare serial dilutions of rasagiline and N-phenyl-2,3-dihydro-1H-inden-2-amine.
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of the inhibitor for a specified time. To test for irreversible inhibition, a time-dependent inactivation assay (k_inact/K_I determination) would be performed for rasagiline. For N-phenyl-2,3-dihydro-1H-inden-2-amine, a standard equilibrium IC50 determination would be appropriate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation over time using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Calculate the selectivity index (IC50 MAO-A / IC50 MAO-B).
-
Caption: Experimental workflow for MAO inhibition assay.
Conclusion for the Research Professional
This comparative guide illustrates the profound impact of a single functional group on the pharmacological profile of a drug.
-
Rasagiline is a highly optimized molecule, with its N-propargyl group conferring potent, irreversible MAO-B inhibition and a distinct, clinically relevant neuroprotective mechanism. Its efficacy and safety are well-documented through extensive clinical trials.
-
N-phenyl-2,3-dihydro-1H-inden-2-amine , while sharing the same structural backbone, represents a significant departure in chemical properties. Based on established SAR, it is predicted to be a reversible, likely less potent, MAO-B inhibitor. Crucially, it is not expected to possess the anti-apoptotic and pro-survival properties that make rasagiline a subject of interest for disease modification.
For drug development professionals, this comparison underscores the importance of mechanism-based design and the specific roles of chemical moieties. While N-phenyl-2,3-dihydro-1H-inden-2-amine could theoretically serve as a scaffold for the development of reversible MAO-B inhibitors, it would require extensive optimization and characterization. It would be considered a new chemical entity with a pharmacological profile fundamentally different from that of rasagiline. Future research on novel aminoindan derivatives should focus on retaining the key pharmacophoric elements while potentially introducing new functionalities to address other pathological targets in neurodegenerative diseases.
References
- Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central.
- Youdim, M. B. H., & Weinstock, M. (2004).
- Akao, Y., Maruyama, W., Shimizu, S., Yi, H., Nakagawa, Y., Shamoto-Nagai, M., Youdim, M. B. H., & Naoi, M. (n.d.). Mechanism of neuroprotective-antiapoptotic action of rasagiline and its anti-Alzheimer derivative ChE-MAO inhibitor, TV3326.
- Naoi, M., Maruyama, W., & Yi, H. (2022).
- Patsnap Synapse. (2024).
- Herraiz, T., & Chaparro, C. (2006).
- Herraiz, T., & Chaparro, C. (2006).
- Di Giovanni, G. (2020).
- BioWorld. (2001).
- MedchemExpress.com. (n.d.). Rasagiline ((R)-AGN1135).
- Catto, M., et al. (2018). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.
- Singh, S., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
- Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently?
- Binda, C., et al. (2011). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. PubMed Central.
- Ota, M., & Okamoto, O. (1963). structure and activity relationship of monoamine oxidase inhibitors.
- BenchChem. (n.d.). A Head-to-Head Comparison: Mao-B-IN-25 and Rasagiline for MAO-B Inhibition.
Sources
- 1. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 2. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine: Reproducibility and Practicality of Published Methods
This guide provides an in-depth comparative analysis of established synthetic routes to N-phenyl-2,3-dihydro-1H-inden-2-amine, a crucial intermediate in pharmaceutical research and development. We will delve into the practical reproducibility of two prominent methods: Reductive Amination and the Buchwald-Hartwig Amination . This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their synthetic strategies. Our focus will be on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the performance of each method.
Introduction: The Significance of N-phenyl-2,3-dihydro-1H-inden-2-amine
N-phenyl-2,3-dihydro-1H-inden-2-amine, also known as N-phenyl-2-aminoindan, is a secondary amine that serves as a key building block in the synthesis of various biologically active molecules. Its rigid indane scaffold and the presence of a secondary amine functionality make it a valuable synthon for introducing specific pharmacophoric features. The efficient and reliable synthesis of this compound is therefore of paramount importance for advancing drug discovery programs. This guide aims to provide a clear and objective comparison of two of the most common methods for its preparation, highlighting their respective strengths and weaknesses to aid in the selection of the most appropriate method for a given research or production context.
Method 1: Reductive Amination of 2-Indanone with Aniline
Reductive amination is a cornerstone of amine synthesis, offering a direct and often high-yielding route from a carbonyl compound and an amine.[1] In the context of N-phenyl-2,3-dihydro-1H-inden-2-amine synthesis, this involves the reaction of 2-indanone with aniline, followed by the in-situ reduction of the resulting imine or enamine intermediate.
Causality Behind Experimental Choices
The reaction proceeds via the initial formation of a hemiaminal from the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of 2-indanone. This intermediate then dehydrates to form an imine, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is critical to the success of this reaction, as it must be capable of reducing the imine in the presence of the starting ketone. Two common approaches are catalytic hydrogenation and the use of hydride-based reducing agents like sodium triacetoxyborohydride.
-
Catalytic Hydrogenation: This classic method utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The use of aniline as both a reactant and a solvent can drive the equilibrium towards imine formation, leading to good yields.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[3][4] Its steric bulk and reduced reactivity compared to other borohydrides like NaBH₄ prevent the significant reduction of the starting ketone, leading to cleaner reactions and higher yields of the desired amine.[5]
Experimental Protocols
Materials:
-
2-Indanone
-
Aniline
-
5% Palladium on Carbon (Pd/C)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a hydrogenation vessel, combine 2-indanone (0.1 mol), aniline (180 mL), and 5% Pd/C (6 g).
-
Seal the vessel and hydrogenate at an initial hydrogen pressure of 60 psi at room temperature.
-
Monitor the reaction until the theoretical uptake of hydrogen is complete (approximately 2.5 hours).
-
Filter the reaction mixture to remove the Pd/C catalyst and wash the catalyst with chloroform (100 mL).
-
Combine the filtrate and washings and stir for 15 minutes with a mixture of concentrated HCl (200 mL) and water (800 mL).
-
Separate the chloroform layer and extract the aqueous layer twice with 100 mL portions of chloroform.
-
Combine the chloroform extracts, dry over MgSO₄, and concentrate under reduced pressure to obtain a residue.
-
Crystallize the residue from ethanol-ether to yield N-phenyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
Materials:
-
2-Indanone
-
Aniline
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-indanone (1.0 mmol) and aniline (1.0 mmol) in 1,2-dichloroethane (5 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol).
-
If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1 mmol) can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-phenyl-2,3-dihydro-1H-inden-2-amine.
Diagram of Reductive Amination Workflow
Caption: Workflow for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine via reductive amination.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups.[6] For the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine, this could be achieved by coupling 2-aminoindan with an aryl halide (e.g., bromobenzene) or by coupling 2-haloindan with aniline. The former is generally more practical due to the commercial availability and stability of 2-aminoindan.
Causality Behind Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. The base is also a critical component, as it facilitates the deprotonation of the amine, which is often the rate-limiting step.
Experimental Protocol
Materials:
-
2-Aminoindan
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL), followed by 2-aminoindan (1.0 mmol) and bromobenzene (1.2 mmol).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-phenyl-2,3-dihydro-1H-inden-2-amine.
Diagram of Buchwald-Hartwig Amination Workflow
Caption: Workflow for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine via Buchwald-Hartwig amination.
Performance Comparison
| Feature | Reductive Amination (Catalytic Hydrogenation) | Reductive Amination (NaBH(OAc)₃) | Buchwald-Hartwig Amination |
| Reported Yield | ~72% | ~85% | Generally high, but substrate dependent |
| Reagents | 2-Indanone, Aniline, H₂, Pd/C | 2-Indanone, Aniline, NaBH(OAc)₃ | 2-Aminoindan, Bromobenzene, Pd catalyst, Ligand, Base |
| Reaction Conditions | Room temperature, elevated pressure | Room temperature, atmospheric pressure | Elevated temperature (80-100 °C), inert atmosphere |
| Scalability | Good, but requires specialized hydrogenation equipment | Excellent | Good, but cost of catalyst and ligand can be a factor |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalyst | NaBH(OAc)₃ is moisture-sensitive | Handling of air-sensitive catalyst and ligands |
| Substrate Scope | Generally good for aldehydes and ketones | Broad for a variety of amines and carbonyls | Very broad, tolerant of many functional groups |
| Purification | Crystallization of the hydrochloride salt | Column chromatography | Column chromatography |
Discussion and Recommendations
Both reductive amination and Buchwald-Hartwig amination represent viable and reproducible methods for the synthesis of N-phenyl-2,3-dihydro-1H-inden-2-amine. The choice between them will largely depend on the specific requirements of the researcher or organization.
Reductive amination using sodium triacetoxyborohydride stands out as a highly practical and efficient method for laboratory-scale synthesis. It offers a high reported yield, mild reaction conditions, and avoids the need for specialized high-pressure equipment. The commercial availability and relative ease of handling of the reagents make it an attractive option for most research settings.
Reductive amination via catalytic hydrogenation is a more traditional approach that can be very effective, particularly for larger-scale synthesis where the cost of hydride reagents may become prohibitive. However, the requirement for a hydrogenation apparatus and the safety precautions associated with handling hydrogen gas and a pyrophoric catalyst may limit its accessibility in some laboratories.
The Buchwald-Hartwig amination offers the greatest flexibility in terms of substrate scope and functional group tolerance. While for this specific target molecule the starting materials are readily available for reductive amination, the Buchwald-Hartwig approach would be invaluable if one were to synthesize a library of analogues with different aryl or indanyl substituents. The main drawbacks are the higher cost of the palladium catalyst and phosphine ligand, and the need for strictly inert reaction conditions.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
-
Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
RSC Publishing. Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. [Link]
-
National Institutes of Health. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
University of Liverpool. A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. [Link]
-
Virginia Tech. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]
-
ResearchGate. Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine, a compound for which specific disposal information may not be readily available. By leveraging data from structurally analogous aromatic and cyclic amines, this document establishes a conservative and safety-centric approach to waste management, ensuring the protection of laboratory personnel and the environment.
Assumed Hazard Profile: A Conservative Approach in the Absence of Specific Data
All waste containing this compound must be classified as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination and harm to aquatic life.[6][7]
Essential Safety and Handling at a Glance
For quick reference, the following table summarizes the critical safety and handling information for the disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine waste.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat. All handling of waste should occur in a certified chemical fume hood. | [5][6][8] |
| Waste Classification | Hazardous Chemical Waste | [5][9] |
| Incompatible Materials | Strong oxidizing agents, acids, and acid halides. Keep separate from other chemical waste streams to prevent hazardous reactions. | [6][10] |
| Spill Management | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste. Ensure proper ventilation and remove ignition sources. | [7] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Specific Waste Stream: Establish a dedicated waste stream for N-phenyl-2,3-dihydro-1H-inden-2-amine and materials contaminated with it.
-
Separate Solids and Liquids: Keep solid waste (e.g., contaminated gloves, weigh boats, filter paper) separate from liquid waste (e.g., reaction residues, purification filtrates).[5] This simplifies the final disposal process for the licensed waste disposal facility.
-
Avoid Mixing with Other Waste: Do not mix this waste with other chemical waste streams, especially those containing incompatible materials like strong acids or oxidizing agents.[6][10]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and reactions.
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or other chemically resistant containers for collecting the waste.[5] Ensure the containers are in good condition, free from cracks or damage, and have a secure, leak-proof lid.[5]
-
Use Dedicated Containers: Each waste stream (solid and liquid) should have its own clearly labeled container.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[5]
-
Identify Contents: Clearly identify the contents as "N-phenyl-2,3-dihydro-1H-inden-2-amine Waste."
-
List All Components: List all constituents of the waste, including solvents and their approximate concentrations.[5]
-
Date of Accumulation: Mark the date when the first drop of waste is added to the container. This is crucial for complying with accumulation time limits set by regulatory bodies like the EPA.[11]
Step 4: Storage
Proper storage of hazardous waste is vital to prevent accidents and ensure a safe laboratory environment.
-
Designated Storage Area: Store the waste containers in a designated, well-ventilated satellite accumulation area.[11] This area should be away from direct sunlight, heat sources, and general laboratory traffic.[6]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Accumulation Time Limits: Be aware of the maximum allowable accumulation times for hazardous waste at your institution, which are typically not to exceed one year.[5][11]
Step 5: Final Disposal
The final disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine must be handled by professionals.
-
Engage a Licensed Professional: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] These services are equipped to handle and dispose of chemical waste safely and in an environmentally sound manner, often through high-temperature incineration.[5]
-
Maintain Records: Keep detailed records of the waste disposal, including the quantities, dates, and methods used, as required by regulations.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine.
Caption: Decision workflow for the disposal of N-phenyl-2,3-dihydro-1H-inden-2-amine.
By adhering to these rigorous protocols, researchers and drug development professionals can ensure that the final step in the lifecycle of N-phenyl-2,3-dihydro-1H-inden-2-amine is conducted with the highest standards of safety and environmental responsibility.
References
-
Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn Research. Retrieved from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved from [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine. (n.d.). OSHA. Retrieved from [Link]
-
Safety Data Sheet - N1-(4-Aminophenyl)-N1-phenyl-1,4-benzenediamine. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]
-
Illinois Environmental Protection Agency. (n.d.). Illinois.gov. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. osha.gov [osha.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. research.auburn.edu [research.auburn.edu]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling N-phenyl-2,3-dihydro-1H-inden-2-amine
This guide provides essential safety protocols for the handling of N-phenyl-2,3-dihydro-1H-inden-2-amine. As a novel or less-common compound, specific toxicological data is not robustly available. Therefore, this guidance is built upon a conservative approach, extrapolating from the known hazards of structurally similar aromatic amines and precursors. The primary directive is to minimize all potential routes of exposure—dermal, ocular, and inhalation—by establishing a comprehensive and non-negotiable personal protective equipment (PPE) protocol.
Foundational Hazard Assessment
Understanding the "why" behind each piece of PPE is critical for fostering a strong safety culture. The recommendations herein are based on the hazard profiles of analogous compounds:
-
Indan-2-amine: A structural precursor, is classified as causing severe skin burns and eye damage.[1]
-
Aromatic Amines (General): This class of compounds is known for potential skin, eye, and mucous membrane irritation.[2][3] Some are also recognized as potential skin sensitizers, meaning repeated contact can lead to an allergic reaction.[3][4][5]
-
N-phenyl-2-naphthylamine: A related aromatic amine, is categorized by the American Conference of Governmental Industrial Hygienists (ACGIH) as a suspected human carcinogen.[2] Exposure can also lead to irritation and methemoglobinemia.[2]
Given these data points, it is scientifically prudent to handle N-phenyl-2,3-dihydro-1H-inden-2-amine as a substance that is potentially corrosive, a skin and eye irritant, a possible sensitizer, and a suspected carcinogen. All handling procedures must reflect this high level of caution.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential to create redundancy in safety. The following table summarizes the minimum required PPE for any procedure involving N-phenyl-2,3-dihydro-1H-inden-2-amine.
| Protection Category | Required Equipment | Specification & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. They provide a seal around the eyes to protect against splashes and fine particulates.[6][7] Face Shield: Worn over goggles, it provides a secondary barrier for the entire face from splashes during transfers or potential exothermic reactions.[6][8] |
| Hand Protection | Double-Layered Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Thicker gauge Nitrile or Neoprene. This combination protects against incidental contact. Aromatic amines can degrade certain glove materials; therefore, it is crucial to inspect gloves before each use and change them immediately upon any sign of contamination or degradation.[6][9] |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Lab Coat: Must be fully buttoned to provide maximum skin coverage.[6] Apron: Worn over the lab coat, it offers an additional layer of protection against spills of corrosive or irritating materials.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if engineering controls (i.e., a certified chemical fume hood) are not available or are insufficient to control airborne particulates or aerosols. The specific cartridge type should be selected based on a formal risk assessment.[6][10] All work with the solid compound or solutions should be performed within a fume hood to minimize inhalation risk. |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly forbidden in the laboratory environment to protect against spills.[6][9] |
Operational Protocol: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is paramount for ensuring safety and experimental integrity.
Pre-Handling Safety Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly. Check the airflow monitor.
-
Assemble all PPE: Before approaching the chemical storage area, ensure all required PPE is available and in good condition. Inspect gloves for tears or signs of degradation.
-
Prepare the Work Area: Line the work surface within the fume hood with absorbent, plastic-backed paper.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE in the correct order (see workflow diagram below) before entering the area where the compound is handled.
-
Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.
-
Weighing and Transfer: All weighing of the solid compound and transfers of solutions must be conducted inside a certified chemical fume hood to contain any dust or aerosols.
-
Work Practices: Handle the material gently to avoid creating dust. Use tools (spatulas, etc.) that will not generate static sparks.
-
Post-Transfer: Immediately and securely cap the primary container.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Work Area: Wipe down the lined work surface with an appropriate solvent (e.g., 70% ethanol), then dispose of the absorbent liner as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning to prevent cross-contamination (see workflow diagram). Gloves should be removed last, turning them inside out.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]
Visualization: PPE Donning and Doffing Workflow
Properly donning and doffing PPE is a critical control point for preventing exposure. The following workflow is designed to minimize cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Disposal Plan: Managing Contaminated Waste
Proper waste management is a crucial final step in the safe handling protocol.
-
Solid Waste: All disposable items contaminated with N-phenyl-2,3-dihydro-1H-inden-2-amine, including gloves, absorbent pads, and weighing papers, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[11][12]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any amount into the sewer system.[13][14]
-
Empty Containers: "Empty" containers that held the solid or solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[15]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][16]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and institutional EHS. For small spills within a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Collect the absorbed material in a sealed container for hazardous waste disposal.
References
- Safety Data Sheet - Cayman Chemical. (2023). Provides general handling and first aid information for a related compound. [Link: https://www.caymanchem.com/sds/30898]
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Outlines levels of PPE for chemical hazards. [Link: https://chemm.hhs.gov/ppe.htm]
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Details the four levels of personal protective equipment. [Link: https://www.epa.gov/emergency-response/personal-protective-equipment]
- SAFETY DATA SHEET - Fisher Scientific. (2011). SDS for N-Phenyl-beta-naphthylamine, highlighting hazards and first-aid measures. [Link: https://www.fishersci.com/sdsitems.action?key=N-Phenyl-2-naphthylamine&st=Advan&exact=true]
- 2 - SAFETY DATA SHEET. SDS for 2-Phenylindole, providing information on eye damage and skin irritation. [Link: https://www.fishersci.com/sdsitems.action?key=2-Phenylindole&st=Advan&exact=true]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. Provides general guidance on selecting and using PPE in a laboratory setting. [Link: https://www.ehs.ucsb.edu/ih/chemical-safety-personal-protective-equipment]
- SAFETY DATA SHEET - TCI Chemicals. SDS for N-Phenyl-2-naphthylamine, noting it may cause an allergic skin reaction and is suspected of causing cancer. [Link: https://www.tcichemicals.com/GB/en/p/P0198]
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022). Discusses the categories and levels of PPE for handling hazardous chemicals. [Link: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem. Provides a model for PPE recommendations for a similar amine compound. [Link: https://www.benchchem.com/product/bcp258079/safety]
- OSHA Method 96 for N-Phenyl-1-Naphthylamine and N-Phenyl-2-Naphthylamine. Occupational Safety and Health Administration. Details toxic effects and categorizes N-phenyl-2-naphthylamine as a suspected human carcinogen. [Link: https://www.osha.gov/sites/default/files/methods/osha-96.pdf]
- SAFETY DATA SHEET - Fisher Scientific. (2023). SDS for Indan-2-amine, noting it causes severe skin burns and eye damage. [Link: https://www.fishersci.com/sdsitems.action?key=Indan-2-amine&st=Advan&exact=true]
- SAFETY DATA SHEET - Fisher Scientific. SDS for N-Phenyl-1-naphthylamine, detailing aquatic toxicity and handling precautions. [Link: https://www.fishersci.com/sdsitems.action?key=N-Phenyl-1-naphthylamine&st=Advan&exact=true]
- Safety Data Sheet - 3M. (2022). General safety data sheet information regarding handling and disposal. [Link: https://multimedia.3m.com/mws/mediawebserver?mwsId=SSSSSu7zK1fslxtUnx_95x_BevUqe17zHvu9lxtD7SSSSSS--]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). SDS for a benzamide derivative, outlining skin and eye irritation hazards. [Link: https://www.sigmaaldrich.com/sds/sigma/f0125]
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Provides context for occupational exposure limits. [Link: https://www.osha.
- N-PHENYL-1-NAPHTHYLAMINE CAS NO 90-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Provides handling and disposal information for a related compound. [Link: https://www.cdhfinechemical.com/images/product/msds/26780_msds.pdf]
- Safety Data Sheet - Angene Chemical. (2021). General SDS for an aromatic amine, detailing first aid and PPE recommendations. [Link: https://www.angenechemical.com/msds/4117-90-2.pdf]
- Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration - OSHA. Explains the context and limitations of OSHA PELs. [Link: https://www.osha.
- SAFETY DATA SHEET - Fisher Scientific. (2021). SDS for a related amino alcohol, detailing first aid for corrosive substances. [Link: https://www.fishersci.com/sdsitems.action?key=L-2-Amino-3-phenylpropan-1-ol&st=Advan&exact=true]
- Safety Data Sheet: N-Phenyl-1-naphthylamine - ChemScience. Highlights that the compound may cause an allergic skin reaction and damage to organs through prolonged exposure. [Link: https://www.chem-science.com/sds/N-Phenyl-1-naphthylamine-S25461.pdf]
- Permissible Exposure Limits – OSHA Annotated Table Z-2. Occupational Safety and Health Administration. Provides context for ceiling concentrations and short-term exposure limits. [Link: https://www.osha.
- N-Phenyl-2-naphthylamine SDS, 135-88-6 Safety Data Sheets - ECHEMI. Provides hazard information, including potential for dust explosion and skin sensitization. [Link: https://www.echemi.com/sds/N-Phenyl-2-naphthylamine-cas-135-88-6.html]
- N-Phenyl-1-naphthylamine - Santa Cruz Biotechnology. Product safety information sheet detailing potential health effects, including skin sensitization and irritation.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. osha.gov [osha.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemscience.com [chemscience.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
